Ethotoin
Descripción
This compound is a hydantoin derivative and anticonvulsant. This compound exerts an antiepileptic effect without causing general central nervous system depression. The mechanism of action is probably very similar to that of phenytoin. The latter drug appears to stabilize rather than to raise the normal seizure threshold, and to prevent the spread of seizure activity rather than to abolish the primary focus of seizure discharges. This compound is no longer commonly used.
This compound is an Anti-epileptic Agent. The physiologic effect of this compound is by means of Decreased Central Nervous System Disorganized Electrical Activity.
This compound is a hydantoin anticonvulsant with anti-epileptic activity. The mechanism of action is not completely known, but is thought to be fairly similar to phenytoin. This compound influences synaptic transmission by altering sodium and calcium ion influx across neuronal membranes in the repolarization, depolarization, and membrane stability phase and interferes with the calcium uptake in presynaptic terminals. This inhibits neuronal firing and results in the stabilization of neuronal membranes, thereby preventing the spread of seizure activity at the motor cortex.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1957 and is indicated for seizure and epilepsy.
was heading 1966-94 (see under HYDANTOINS 1966-90); use HYDANTOINS to search this compound 1966-94
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3-ethyl-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQIFWWUIBRPBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023020 | |
| Record name | Ethotoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ethotoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014892 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble in cold water, more soluble in hot water. Freely soluble in alcohol, ether, benzene, dilute aqueous solutions of alkali hydroxides., 2.38e+00 g/L | |
| Record name | Ethotoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00754 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ETHOTOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3580 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethotoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014892 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Stout prisms from water. | |
CAS No. |
86-35-1 | |
| Record name | Ethotoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethotoin [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethotoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00754 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ethotoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethotoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethotoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHOTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46QG38NC4U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETHOTOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3580 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethotoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014892 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
94 °C | |
| Record name | Ethotoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00754 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ETHOTOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3580 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethotoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014892 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Ethotoin in Epilepsy Research
This guide provides a comprehensive technical overview of ethotoin, a hydantoin-class anticonvulsant, designed for researchers, scientists, and professionals in drug development. We will delve into its core mechanism of action, supported by field-proven insights and experimental methodologies.
Introduction: this compound in the Landscape of Antiepileptic Drugs
This compound, marketed under names like Peganone, is a first-generation antiepileptic drug (AED) belonging to the hydantoin class, alongside the more widely known phenytoin.[1][2] Chemically, it is 3-ethyl-5-phenylimidazolidine-2,4-dione.[3][4] While not typically a first-line treatment, this compound serves as a valuable therapeutic option for tonic-clonic and complex partial seizures, particularly for patients who may not tolerate other AEDs well due to its generally more favorable side-effect profile.[1][5][6][7] Its clinical utility stems from its ability to control seizures without causing generalized central nervous system depression.[3][8]
Part 1: The Core Mechanism of Action - Stabilization of Neuronal Membranes
The primary anticonvulsant effect of this compound is achieved through the stabilization of neuronal membranes, which mitigates the hyperexcitability that leads to seizures.[1] This is accomplished predominantly by modulating voltage-gated sodium channels.[1]
Modulation of Voltage-Gated Sodium Channels
In epileptic conditions, neurons exhibit rapid, repetitive firing. This pathological activity is dependent on the function of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials.[1] this compound's mechanism is believed to be very similar to that of phenytoin.[3][8][9] It exerts its effect by prolonging the inactive state of these sodium channels following an action potential.[1]
This action is use-dependent, meaning this compound preferentially targets neurons that are firing at high frequencies—a characteristic of a seizure focus.[10] By binding to the inactivated state of the sodium channel, this compound prevents the channel from quickly returning to its resting state, thereby reducing the neuron's ability to fire successive action potentials.[1][11] This ultimately prevents the spread of seizure activity rather than abolishing the initial seizure discharge.[3][8]
Caption: this compound's interaction with voltage-gated sodium channels.
Potential Influence on Other Ion Channels
While the primary mechanism involves sodium channels, there is evidence to suggest that hydantoins like this compound may also influence other ion channels, such as calcium channels.[1][4] Calcium ions are crucial for neurotransmitter release and overall neuronal excitability.[1] By potentially modulating calcium influx at the presynaptic terminal, this compound could further contribute to the suppression of seizure activity.[4] However, this secondary mechanism is less well-characterized compared to its effects on sodium channels.
Part 2: Structure-Activity Relationship and Pharmacokinetics
The chemical structure of this compound is key to its function. As a hydantoin derivative, its activity is linked to the ability to form hydrogen bonds.[12]
| Pharmacokinetic Parameter | Value | Reference |
| Absorption | Fairly rapid oral absorption | [3][13] |
| Metabolism | Hepatic | [1][13] |
| Elimination Half-Life | 3 to 9 hours | [13][14][15] |
| Excretion | Primarily in urine as inactive metabolites | [13][14] |
The relatively short half-life of this compound necessitates divided daily doses to maintain steady-state therapeutic concentrations.[16] This pharmacokinetic property can be a limiting factor in its clinical usefulness.[16]
Part 3: Experimental Protocols for Investigating this compound's Mechanism
To rigorously study the mechanism of action of this compound, a combination of in vitro and in vivo models is essential.
In Vitro Analysis: Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in isolated neurons or cell lines expressing specific sodium channel subtypes.
Objective: To characterize the effect of this compound on the gating properties of voltage-gated sodium channels.
Methodology:
-
Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293 cells) stably expressing the desired sodium channel isoform.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Apply voltage protocols to elicit sodium currents. This includes voltage steps to assess tonic block and high-frequency pulse trains to evaluate use-dependent block.
-
Perfuse the cells with a baseline extracellular solution.
-
Apply varying concentrations of this compound to the bath and record the resulting changes in sodium current amplitude and kinetics.
-
-
Data Analysis:
-
Measure the peak sodium current in the presence and absence of this compound to determine the degree of tonic block.
-
Analyze the reduction in current amplitude during a train of depolarizing pulses to quantify use-dependent inhibition.
-
Construct dose-response curves to calculate the IC50 for both tonic and use-dependent block.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 3. This compound | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Adjunctive therapy for intractable epilepsy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. cureepilepsy.org [cureepilepsy.org]
- 8. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]
- 12. Structure-activity relationships of phenytoin-like anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. youtube.com [youtube.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Clinical pharmacology of mephenytoin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethotoin: A Technical Guide to Synthesis, Properties, and Mechanism of Action
Introduction
Ethotoin is an anticonvulsant medication belonging to the hydantoin class of drugs, structurally similar to the more widely known antiepileptic, Phenytoin.[1][2] Its primary therapeutic application is in the management of tonic-clonic (grand mal) and complex partial (psychomotor) seizures.[3][4] Marketed historically under the brand name Peganone, this compound was first approved by the FDA in 1957.[2] While effective, it is now less commonly used, often serving as an alternative for patients who require different therapeutic options or experience adverse effects with other antiepileptics.[1][5][6]
This guide provides a detailed examination of the chemical synthesis, physicochemical properties, and mechanism of action of this compound. It is designed to be a comprehensive resource for professionals engaged in pharmaceutical research and development, offering field-proven insights into its core scientific attributes.
Chemical Synthesis of this compound (3-ethyl-5-phenylimidazolidine-2,4-dione)
The synthesis of this compound is a well-established process that typically involves a two-step procedure: the formation of the core hydantoin ring followed by N-alkylation. This approach provides a reliable pathway to the final active pharmaceutical ingredient (API).
Synthesis Pathway Overview
The most common synthesis route begins with the reaction of benzaldehyde and urea (or a related compound) to form the 5-phenylhydantoin intermediate.[2] This intermediate is subsequently alkylated using an ethylating agent to yield the target molecule, this compound.[2]
Caption: General two-step synthesis pathway for this compound.
Causality and Experimental Choices
-
Step 1: Hydantoin Ring Formation: The initial reaction between an aldehyde (benzaldehyde), a cyanide source, and ammonium carbonate is a variation of the Bucherer-Bergs reaction, a classic method for synthesizing hydantoins. A simpler variant involves reacting benzaldehyde oxynitrile with urea.[2] This step efficiently constructs the core imidazolidine-2,4-dione heterocyclic system. The phenyl group at the 5-position is crucial for the anticonvulsant activity of this class of compounds.
-
Step 2: N-Alkylation: The nitrogen at the 3-position of the 5-phenylhydantoin intermediate is deprotonated by a suitable base, forming a nucleophilic anion. This anion then attacks an ethylating agent, such as ethyl iodide, in a standard SN2 reaction.[2] The addition of the ethyl group at this specific position modulates the drug's pharmacokinetic and pharmacodynamic properties compared to its unalkylated or differently alkylated analogs like Phenytoin (which is diphenyl-substituted) or Mephenytoin (which is N-methylated).[7]
Detailed Experimental Protocol
Objective: To synthesize 3-ethyl-5-phenylhydantoin (this compound) from 5-phenylhydantoin.
Materials:
-
5-phenylhydantoin
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-phenylhydantoin (1 equivalent) in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (2-3 equivalents) to the solution. The K₂CO₃ acts as the base to deprotonate the hydantoin nitrogen.
-
Alkylation: Add ethyl iodide (1.1-1.2 equivalents) dropwise to the stirred suspension.
-
Heating: Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing an excess of cold deionized water. This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.
-
Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water, to yield pure this compound as stout prisms.[5]
-
Drying and Characterization: Dry the purified crystals under vacuum. Confirm the identity and purity of the final product using techniques such as Melting Point determination, NMR, IR, and Mass Spectrometry.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of this compound define its stability, solubility, and suitability for formulation.
Key Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 3-ethyl-5-phenylimidazolidine-2,4-dione | [5] |
| CAS Number | 86-35-1 | [5] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [5] |
| Molecular Weight | 204.22 g/mol | [5] |
| Appearance | Solid, stout prisms.[5] White to off-white powder. | [8] |
| Melting Point | 94 °C | [5] |
| Solubility | Sparingly soluble in cold water; more soluble in hot water. Freely soluble in alcohol, ether, benzene, and dilute aqueous solutions of alkali hydroxides. | [5] |
| LogP | 1.05 | [5] |
| Stability | Darkens on exposure to light or extreme heat. | [5] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and quality control of this compound.
-
Mass Spectrometry (GC-MS): The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 204.[5] Key fragmentation patterns can help confirm the structure.
-
Infrared (IR) Spectroscopy: The IR spectrum provides evidence of key functional groups. Expected characteristic peaks include:
-
~3200 cm⁻¹ (N-H stretching)
-
~3050 cm⁻¹ (Aromatic C-H stretching)
-
~2950 cm⁻¹ (Aliphatic C-H stretching)
-
~1770 and ~1710 cm⁻¹ (Two distinct C=O stretching bands from the hydantoin ring)
-
~1600 cm⁻¹ (C=C stretching of the phenyl ring)
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), the phenyl group (multiplets in the aromatic region), a singlet for the N-H proton, and a signal for the methine proton at the 5-position.
-
¹³C NMR: The carbon NMR will show distinct signals for the two carbonyl carbons, the carbons of the phenyl ring, the two carbons of the ethyl group, and the chiral carbon at the 5-position.
-
Mechanism of Action
This compound's anticonvulsant effect is achieved primarily through the modulation of neuronal ion channels, a mechanism it shares with other hydantoin derivatives like Phenytoin.[1][2][3]
Primary Mechanism: Stabilization of Neuronal Membranes
The core of this compound's action is the stabilization of neuronal membranes against hyperexcitability.[1][6] It achieves this by acting on voltage-gated sodium (Na⁺) channels, which are fundamental to the generation and propagation of action potentials.[1]
The process unfolds as follows:
-
Binding to Na⁺ Channels: this compound binds to the voltage-gated sodium channels in neurons.
-
Prolonging the Inactive State: Its primary effect is to prolong the refractory, or inactive, state of these channels after an action potential has fired.[1]
-
Inhibition of Rapid Firing: By keeping the channels in this inactive state for longer, this compound prevents the rapid, repetitive, and high-frequency firing of neurons that characterizes seizure activity.[1]
-
Preventing Seizure Spread: This action helps to prevent the spread of seizure activity from a primary focus to other parts of the brain, rather than abolishing the initial discharge itself.[3][5]
There is also evidence to suggest that this compound may influence calcium (Ca²⁺) ion channels, which would further contribute to the overall stabilization of neuronal excitability and reduction in neurotransmitter release.[1][9][10]
Caption: Mechanism of this compound action on voltage-gated sodium channels.
Analytical Methodologies
Validated analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring (TDM), and quality control of this compound.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the predominant techniques for the analysis of this compound.
-
HPLC with UV Detection (HPLC-UV): This is a common and robust method for quantifying this compound in biological matrices like plasma or serum.[11][12] The phenyl group in this compound provides a strong chromophore, allowing for sensitive detection at low UV wavelengths.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific method used for both quantification and identification, particularly in metabolic studies to identify this compound and its various metabolites in urine.[11][13]
Sample Preparation: Effective analysis requires efficient extraction from complex biological fluids. Common techniques include:
Sample Protocol: HPLC-UV Analysis of this compound in Plasma
Objective: To quantify the concentration of this compound in human plasma.
Methodology:
-
Sample Preparation (LLE):
-
To 1.0 mL of plasma sample in a centrifuge tube, add an internal standard (e.g., another hydantoin derivative not present in the sample).
-
Add 5 mL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex briefly to dissolve the residue.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 4.5) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set to a wavelength of approximately 220 nm.
-
-
Quantification:
-
Create a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio (this compound/Internal Standard) to the calibration curve.
-
This self-validating system, incorporating an internal standard and a multi-point calibration curve, ensures the accuracy and precision required for clinical and research applications.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. This compound [bionity.com]
- 5. This compound | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 86-35-1: this compound | CymitQuimica [cymitquimica.com]
- 7. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 10. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nonlinear this compound kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gas chromatographic-mass spectrometric studies on the metabolic fate of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medipol.edu.tr [medipol.edu.tr]
- 15. mdpi.com [mdpi.com]
The Preclinical Pharmacokinetics and Pharmacodynamics of Ethotoin: An In-Depth Technical Guide for Drug Development Professionals
This guide provides a comprehensive technical overview of the essential preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies for Ethotoin (3-Ethyl-5-phenylhydantoin), a hydantoin-class anticonvulsant. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of protocols to explain the scientific rationale behind experimental designs, ensuring a robust and self-validating approach to the preclinical evaluation of this compound.
Introduction: this compound in the Context of Anticonvulsant Drug Development
This compound, marketed historically as Peganone, is an antiepileptic drug (AED) used for the control of tonic-clonic (grand mal) and complex partial (psychomotor) seizures.[1][2][3] As a member of the hydantoin class, it shares a core mechanism of action with the more widely known compound, phenytoin.[4] While considered less potent than phenytoin, it has also been reported to have a more favorable side-effect profile, particularly regarding adverse effects like gingival hyperplasia and ataxia.[5] For preclinical researchers, understanding the nuanced PK/PD profile of this compound is critical for identifying its therapeutic window, predicting its efficacy in various seizure models, and establishing a solid foundation for potential clinical translation.
This guide will delineate the critical preclinical assays and studies, providing both the "how" and the "why" to empower researchers to generate high-quality, reproducible data.
Pharmacodynamics (PD): Elucidating the Anticonvulsant Activity of this compound
The primary pharmacodynamic effect of this compound is the suppression of seizure activity.[2] Preclinical studies are designed to confirm this activity, determine its potency and efficacy, and characterize its profile against different seizure types.
Mechanism of Action: Stabilizing Neuronal Excitability
This compound exerts its anticonvulsant effects by stabilizing neuronal membranes against hyperexcitability.[4] Its mechanism is largely attributed to the modulation of voltage-gated sodium channels, a pathway it shares with phenytoin.[4] By binding to the channel, this compound prolongs its inactive state, thereby limiting the rapid, repetitive firing of action potentials that underlies seizure propagation.
Caption: this compound stabilizes neuronal membranes by blocking voltage-gated sodium channels.
In Vitro Mechanistic Validation: Patch-Clamp Electrophysiology
The most direct method to validate this compound's effect on its primary molecular target is through whole-cell patch-clamp electrophysiology. This technique allows for the precise measurement of ion channel currents in isolated neurons or cell lines expressing voltage-gated sodium channels (e.g., HEK293 cells transfected with specific channel subtypes).
-
Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical neurons from rodents) or a suitable cell line on glass coverslips.
-
Solution Preparation:
-
External Solution (aCSF): Prepare artificial cerebrospinal fluid containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.[6] Continuously bubble with carbogen (95% O₂ / 5% CO₂) to maintain pH.
-
Internal Solution: Prepare a pipette solution containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH.[6]
-
-
Recording:
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with aCSF.
-
Using a micropipette puller, create glass pipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach a target neuron and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.[7]
-
In voltage-clamp mode, hold the cell at a negative potential (e.g., -70 mV) and apply depolarizing voltage steps to elicit sodium currents.
-
-
Drug Application: After establishing a stable baseline recording, perfuse the chamber with aCSF containing known concentrations of this compound.
-
Data Analysis: Measure the peak amplitude of the sodium current before and after drug application. Generate a concentration-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration) of this compound.
Causality Insight: This experiment directly links the presence of this compound to a quantifiable reduction in sodium channel activity, providing strong evidence for its primary mechanism of action. Comparing its IC₅₀ to that of phenytoin can provide a relative measure of potency at the molecular level.
In Vivo Efficacy Evaluation: Core Anticonvulsant Models
To assess the functional anticonvulsant effect in vivo, a battery of well-characterized rodent seizure models is employed. The Maximal Electroshock Seizure (MES) and the Pentylenetetrazol (PTZ) tests are the foundational screens for generalized tonic-clonic and myoclonic/absence seizures, respectively.[8][9]
This model is highly predictive of efficacy against generalized tonic-clonic seizures and primarily identifies compounds that prevent seizure spread.[9]
-
Animal Model: Adult male CF-1 mice or Sprague-Dawley rats.[8][9]
-
Drug Administration: Administer this compound or vehicle via the intended test route (e.g., intraperitoneal [i.p.] or oral [p.o.]). Dosing should occur at a predetermined time before the seizure induction to coincide with the suspected time of peak effect (TPE).[10]
-
Seizure Induction:
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[11] An animal is considered protected if this phase is absent.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis from data obtained at several dose levels.[8]
Caption: Workflow for the Maximal Electroshock Seizure (MES) test.
This model is used to identify agents that raise the seizure threshold and is effective at detecting drugs useful for myoclonic and absence seizures.[8]
-
Animal Model: Adult male CF-1 mice or Sprague-Dawley rats.[8]
-
Drug Administration: Administer this compound or vehicle (i.p. or p.o.) at the predetermined TPE.
-
Seizure Induction: Inject a convulsant dose of PTZ subcutaneously (s.c.) into a loose fold of skin on the back of the neck. A typical dose is 85 mg/kg for mice.[8]
-
Observation: Place animals in individual observation chambers and observe for 30 minutes for the presence of seizures.
-
Endpoint: The primary endpoint is the failure to observe a minimal clonic seizure (e.g., clonus of the forelimbs lasting for at least 5 seconds). An animal is considered protected if this endpoint is met.
-
Data Analysis: Calculate the ED₅₀ using probit analysis from dose-response data.
Trustworthiness Insight: By using standardized, well-validated models like MES and PTZ, the resulting efficacy data can be reliably compared to a large historical database of other anticonvulsant compounds, providing authoritative context for this compound's potency and spectrum of activity. For example, the ED₅₀ of phenytoin in the mouse MES test is approximately 9.81 mg/kg, providing a direct benchmark for this compound.[12]
Pharmacokinetics (PK): Characterizing the ADME Profile
Pharmacokinetics describes what the body does to a drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). A thorough preclinical PK assessment is vital for interpreting efficacy and toxicology data and for predicting human pharmacokinetics.
Preclinical Pharmacokinetic Profile
While extensive human pharmacokinetic data for this compound exists, specific and comprehensive preclinical data in common laboratory species is less available in published literature. Human studies show that after oral administration, this compound is rapidly absorbed, with a time to maximum concentration (Tmax) of approximately 2 hours and an elimination half-life (t½) ranging from 3 to 9 hours.[1][13] The drug exhibits non-linear, saturable metabolism.[1]
For preclinical studies, it is imperative to determine these parameters in the species being used for pharmacodynamic and toxicological evaluation. The data for phenytoin in rats can serve as a useful surrogate for illustrating the expected profile of a hydantoin. For instance, after a single 30 mg/kg oral dose of phenytoin suspension in rats, a Cmax was achieved, though the Tmax was longer than that observed for a fosphenytoin solution.[14] The absolute oral bioavailability of drugs can vary significantly between species and cannot always be reliably predicted from preclinical models.[15]
Table 1: Representative Pharmacokinetic Parameters (Illustrative) Note: Specific preclinical PK data for this compound is sparse. Human data and data from the analogue phenytoin in rats are provided for context.
| Parameter | This compound (Human) | Phenytoin (Rat) | Significance for Preclinical Studies |
| Route | Oral | Oral / IV | Must be characterized for each intended route of administration. |
| Tmax (Time to Peak) | ~2 hours[13] | ~4 hours (oral suspension)[14] | Informs the timing of PD and toxicology assessments (TPE). |
| t½ (Half-life) | 3 - 9 hours[1] | Variable, dose-dependent | Determines dosing frequency for repeat-dose studies. |
| Bioavailability (F%) | Not well established | Variable | Critical for relating oral doses to systemic exposure. |
| Metabolism | Hepatic, Non-linear[1] | Hepatic, Non-linear[16] | Indicates potential for drug-drug interactions and dose-dependent exposure. |
| Therapeutic Range | 15 - 50 µg/mL[17] | N/A | Target exposure for efficacy studies. |
Bioanalytical Method: Quantifying this compound in Biological Matrices
A robust and validated bioanalytical method is the cornerstone of any PK study. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for its sensitivity and specificity.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add an internal standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another hydantoin like mephenytoin).
-
Precipitate proteins by adding 3-4 volumes of cold acetonitrile.[18]
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
-
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the IS must be optimized.
-
-
Validation: The method must be validated according to regulatory guidelines for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[19]
In Vitro Metabolism: Metabolic Stability Assessment
Understanding how quickly this compound is metabolized by liver enzymes is crucial for predicting its in vivo clearance and potential for species differences. The liver microsomal stability assay is a standard high-throughput screen.
-
Reagent Preparation:
-
Microsomes: Thaw pooled liver microsomes from the relevant species (e.g., rat, mouse, dog, human) on ice. Prepare a working stock in 100 mM potassium phosphate buffer (pH 7.4).[20]
-
Cofactor: Prepare an NADPH-regenerating system solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[14]
-
Test Compound: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
-
Incubation:
-
In a 96-well plate, pre-warm a mixture of liver microsomes (e.g., final concentration 0.5 mg/mL) and this compound (e.g., final concentration 1 µM) at 37°C.[12]
-
Initiate the metabolic reaction by adding the NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control.[14]
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[20]
-
-
Analysis:
-
Centrifuge the plate to pellet protein and analyze the supernatant using a validated LC-MS/MS method to determine the remaining concentration of this compound.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).[14]
-
Caption: Workflow for determining metabolic stability using liver microsomes.
Preclinical Safety and Toxicology
Toxicology studies are designed to identify potential target organs of toxicity and to determine a safe starting dose for clinical trials. Studies should be conducted in at least two species, typically one rodent (rat) and one non-rodent (dog).
Acute Toxicity
A single-dose toxicity study is performed to determine the maximum tolerated dose (MTD) and to identify signs of acute toxicity. Animals are administered escalating doses of this compound and are observed for a period of up to 14 days for clinical signs, effects on body weight, and any mortality.[5]
Repeat-Dose Toxicity
The duration of repeat-dose toxicity studies is linked to the intended duration of clinical use. For an anticonvulsant intended for chronic use, studies of 28 days to 3 months are typical for supporting early clinical trials.
-
Animal Model: Young adult Sprague-Dawley rats, both sexes.
-
Dose Groups: Typically a control group (vehicle only) and three dose levels (low, mid, high). Dose selection should be based on acute toxicity data and PK/PD modeling to achieve exposures that are multiples of the anticipated therapeutic exposure.
-
Administration: this compound is administered daily via oral gavage for 28 consecutive days.
-
In-life Observations:
-
Clinical Signs: Observe animals daily for any signs of toxicity.
-
Body Weights: Record weekly.
-
Food Consumption: Measure weekly.
-
Ophthalmology and Functional Observations: Conduct at baseline and near the end of the study.
-
-
Terminal Procedures:
-
Clinical Pathology: At the end of the treatment period, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.
-
Necropsy and Organ Weights: Conduct a full gross necropsy on all animals. Weigh key organs (e.g., liver, kidneys, brain, spleen).
-
Histopathology: Preserve a comprehensive list of tissues in formalin for microscopic examination.
-
Self-Validating System: The inclusion of multiple dose groups allows for the establishment of a dose-response relationship for any observed toxicities. Correlating these findings with toxicokinetic (TK) data (plasma concentrations of this compound measured during the study) helps to establish an exposure-response relationship, which is far more valuable for risk assessment than a simple dose-response.
Conclusion: Synthesizing a Preclinical Profile
The successful preclinical development of this compound, or any anticonvulsant candidate, relies on the logical and systematic integration of pharmacodynamic, pharmacokinetic, and toxicological data. The in-depth protocols and scientific rationale outlined in this guide provide a framework for generating a comprehensive data package. By first understanding the mechanism and confirming in vivo efficacy, researchers can then use pharmacokinetic data to bridge the gap between dose and exposure. This exposure data, in turn, is critical for interpreting toxicology findings and establishing a safety margin. This integrated, iterative process ensures scientific integrity and provides the authoritative grounding necessary to make informed decisions on advancing a compound toward clinical investigation.
References
- 1. drugs.com [drugs.com]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. This compound [drugcentral.org]
- 5. This compound in seizures of childhood and adolescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Time for phenytoin concentration to peak: consequences of first-order and zero-order absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of subchronic administration of antiseizure drugs in spontaneously seizing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Clinical pharmacology of mephenytoin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenytoin pharmacokinetics following oral administration of phenytoin suspension and fosphenytoin solution to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phenytoin – Pharmacokinetics [sepia2.unil.ch]
- 17. This compound | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Absolute bioavailability, dose proportionality, and tissue distribution of rotundic acid in rats based on validated LC-QqQ-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Ethotoin's Impact on Neuronal Excitability and Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethotoin, a member of the hydantoin class of anticonvulsant drugs, exerts its therapeutic effects by modulating neuronal excitability. While less potent and less commonly prescribed than its structural analog, phenytoin, a comprehensive understanding of its mechanism of action is crucial for informed drug development and clinical application. This guide provides an in-depth analysis of this compound's effects on neuronal ion channels, primarily focusing on its role as a modulator of voltage-gated sodium channels and its potential interactions with calcium channels. Drawing upon the extensive research conducted on the prototypical hydantoin, phenytoin, this document elucidates the molecular mechanisms by which this compound is understood to stabilize neuronal membranes and suppress the aberrant electrical activity characteristic of epileptic seizures. This guide also presents detailed experimental protocols for investigating these effects and summarizes the available quantitative data to provide a practical resource for researchers in the field.
Introduction: The Clinical Context of this compound
This compound is an anticonvulsant medication primarily indicated for the control of tonic-clonic (grand mal) and complex partial seizures.[1] As a hydantoin derivative, it shares a core chemical structure and a fundamental mechanism of action with the more widely known drug, phenytoin.[2][3] Though generally considered to have a more favorable side-effect profile than phenytoin, its clinical use is often as a second-line or adjunctive therapy for patients who do not respond well to or cannot tolerate other antiepileptic drugs.[4] The therapeutic efficacy of this compound is rooted in its ability to reduce disorganized electrical activity within the central nervous system.[5]
The Primary Mechanism: Stabilization of Neuronal Membranes via Sodium Channel Modulation
The principal mechanism by which this compound exerts its anticonvulsant effects is through the stabilization of neuronal membranes, thereby inhibiting the rapid and repetitive firing of neurons that underlies seizure activity.[4] This stabilization is primarily achieved by modulating the function of voltage-gated sodium channels, which are integral to the generation and propagation of action potentials.[4]
State-Dependent Block of Voltage-Gated Sodium Channels
This compound's action on sodium channels is state-dependent, meaning it preferentially binds to and stabilizes the inactivated state of the channel.[4][6] During an action potential, sodium channels cycle through three main states: resting, open (activated), and inactivated. Following depolarization and the influx of sodium ions, the channels enter a brief inactivated state during which they cannot be re-opened. This compound prolongs this inactive state, making it more difficult for the neuron to fire another action potential in quick succession.[4] This frequency-dependent action is particularly effective at suppressing the high-frequency neuronal discharges that characterize epileptic seizures, while having less effect on normal, lower-frequency neuronal signaling.[7]
While direct quantitative data for this compound is limited, studies on the closely related compound, phenytoin, provide significant insight. Phenytoin has been shown to decrease the amplitude of sodium currents in a voltage-dependent manner and to enhance slow inactivation of these channels.[7][8] It is believed that this compound acts in a similar fashion.[9][10]
The Putative Binding Site
Molecular modeling and mutagenesis studies on phenytoin suggest that it binds to a site within the inner pore of the voltage-gated sodium channel.[11] This binding site is thought to be formed by amino acid residues in the S6 transmembrane segment of domain IV.[11][12] The interaction of phenytoin with this site is believed to allosterically modulate the channel's gating machinery, favoring the inactivated conformation. Given the structural similarity, it is highly probable that this compound interacts with a similar binding pocket.
Secondary Mechanisms: Modulation of Calcium Channels
In addition to its primary effects on sodium channels, there is evidence to suggest that this compound may also influence the function of voltage-gated calcium channels.[4][13] Calcium influx through these channels is a critical step in neurotransmitter release and also contributes to neuronal excitability.[4]
Effects on T-type and L-type Calcium Channels
Research on phenytoin has shown that it can inhibit T-type calcium currents, which are involved in the generation of burst firing in neurons.[14][15] However, the effective concentrations for T-type channel inhibition are often near the maximum therapeutic range.[14] Conversely, other studies have indicated that phenytoin may preferentially inhibit L-type calcium currents in certain cell types.[9][16] The precise effects of this compound on different calcium channel subtypes have not been as extensively characterized, but a modulatory role is considered a potential contributor to its overall anticonvulsant profile.[4]
Impact on Synaptic Transmission
The modulation of ion channels by this compound ultimately leads to a reduction in excitatory synaptic transmission. Studies on phenytoin have demonstrated a depression of both low-frequency synaptic transmission and post-tetanic potentiation, a form of short-term synaptic plasticity.[5] This is achieved by reducing the probability of neurotransmitter release from the presynaptic terminal, a direct consequence of the stabilization of the inactivated state of presynaptic sodium channels and potential modulation of presynaptic calcium channels.[17]
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on neuronal ion channels and excitability.
Whole-Cell Patch-Clamp Electrophysiology to Study Voltage-Gated Sodium Currents
This protocol is designed to measure the effect of this compound on voltage-gated sodium currents in cultured neurons or heterologous expression systems.
Cell Preparation:
-
Culture primary neurons (e.g., rat cortical or hippocampal neurons) or a cell line stably expressing a specific sodium channel subtype (e.g., HEK293 cells with Nav1.2).
-
Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
Use cells for recording 24-48 hours after plating or transfection.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[18]
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[18]
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment.
Recording Procedure:
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes with a resistance of 2-5 MΩ.
-
Hold the cell at a membrane potential of -100 mV to ensure the majority of sodium channels are in the resting state.
-
To measure the current-voltage (I-V) relationship, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms).[18]
-
To assess steady-state inactivation, apply a 500 ms prepulse to various potentials (e.g., -120 mV to 0 mV) followed by a test pulse to elicit a sodium current (e.g., to 0 mV).[18]
-
Record baseline currents in the absence of this compound.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound and repeat the voltage protocols.
-
Wash out the drug with the control external solution to check for reversibility of the effects.
Data Analysis:
-
Measure the peak amplitude of the sodium current at each voltage step to construct I-V curves.
-
Fit the steady-state inactivation data with a Boltzmann function to determine the half-inactivation potential (V½).
-
Compare the I-V curves and V½ of inactivation in the presence and absence of this compound to quantify its effects.
Current-Clamp Recordings to Assess Neuronal Excitability
This protocol measures the effect of this compound on the firing properties of neurons.
Procedure:
-
Establish a whole-cell current-clamp recording configuration as described above.
-
Record the resting membrane potential.
-
Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.
-
Measure the number of action potentials fired at each current step, the action potential threshold, and the firing frequency.
-
Apply this compound via perfusion and repeat the current injections.
-
Analyze the changes in firing patterns in the presence of the drug.
Quantitative Data Summary
While direct quantitative data for this compound is scarce in the published literature, the data for phenytoin serves as a crucial reference point for understanding the potency of hydantoin-class anticonvulsants.
| Parameter | Drug | Value | Cell Type/Preparation | Reference |
| IC₅₀ for Voltage-Gated Na⁺ Channel Block | Phenytoin | 50.5 ± 17.4 µM | Cultured rat cerebrocortical neurons | [19] |
| Binding Affinity (Inactivated State) | Phenytoin | ~9 - 19 µM | Neuronal Na⁺ channels | [11] |
Visualizing the Mechanism of Action
Signaling Pathway of this compound on a Neuron
Caption: this compound's primary action is on voltage-gated sodium channels.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for assessing this compound's effect on ion channels.
Conclusion and Future Directions
This compound reduces neuronal excitability primarily by prolonging the inactivated state of voltage-gated sodium channels, a mechanism it shares with phenytoin. This state-dependent action allows for the preferential suppression of the high-frequency neuronal firing that underlies seizures. A secondary, less well-characterized effect on voltage-gated calcium channels may also contribute to its anticonvulsant properties.
While the mechanistic framework for this compound is well-established by analogy to phenytoin, there is a clear need for further research to provide direct, quantitative data on this compound itself. Future studies should focus on:
-
Determining the IC₅₀ values of this compound for various sodium and calcium channel subtypes.
-
Characterizing the kinetics of this compound's interaction with these channels.
-
Utilizing molecular modeling and site-directed mutagenesis to identify the specific binding site of this compound.
-
Conducting direct comparative electrophysiological studies of this compound and phenytoin to delineate subtle but potentially clinically relevant differences in their mechanisms.
A more detailed understanding of this compound's molecular pharmacology will not only refine its clinical use but also inform the development of novel anticonvulsant therapies with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Phenytoin reduces excitatory synaptic transmission and post-tetanic potentiation in the in vitro hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 7. PHENYTOIN-PREFERENTIALLY-AFFECTS-SLOW-INACTIVATION-IN-HETEROLOGOUSLY-EXPRESSED-VOLTAGE-GATED-SODIUM-CHANNELS-(NAV1-2) [aesnet.org]
- 8. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenytoin partially antagonized L-type Ca2+ current in glucagon-secreting tumor cells (ITC-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATOMIC-LEVEL-SIMULATIONS-OF-PHENYTOIN-BINDING-TO-A-SODIUM-CHANNEL-REVEALS-SEVERAL-BINDING-SITES-AND-A-POTENTIAL-STRUCTURAL-BASIS-OF-STATE-DEPENDENT-INHIBITION [aesnet.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of calcium channel block by phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenytoin preferentially inhibits L-type calcium currents in whole-cell patch-clamped cardiac and skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of phenytoin on the amygdala neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Vinpocetine is as potent as phenytoin to block voltage-gated Na+ channels in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of Ethotoin as an Antiepileptic Drug
Abstract
Ethotoin (3-ethyl-5-phenylhydantoin), marketed for many years as Peganone, represents a noteworthy chapter in the history of antiepileptic drug (AED) development. As a member of the hydantoin class, its discovery was a direct result of the foundational success of phenytoin. This guide provides a comprehensive technical overview of the discovery, preclinical evaluation, clinical development, and mechanistic understanding of this compound. It explores the scientific rationale behind its synthesis and the experimental methodologies that defined its anticonvulsant profile. While ultimately positioned as a second-line agent due to lower potency compared to its predecessor, this compound's development underscored a critical objective in mid-20th-century pharmacology: the pursuit of AEDs with improved tolerability. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the multi-stage process of bringing a CNS-active therapeutic from the laboratory to the clinic.
Introduction: The Therapeutic Landscape Before this compound
The mid-20th century was a pivotal time in the pharmacotherapy of epilepsy. The therapeutic armamentarium was limited, with the first effective AED, potassium bromide, having been introduced in 1857, followed by the serendipitous discovery of phenobarbital's anticonvulsant properties in 1912.[1] The landscape dramatically changed with the systematic investigation of non-sedative compounds, leading to the discovery of phenytoin in 1938.[2] Phenytoin, a hydantoin derivative, was highly effective against tonic-clonic seizures but was associated with a range of dose-limiting side effects. This clinical reality created a clear mandate for the pharmaceutical industry: to develop new chemical entities that retained the efficacy of the hydantoin scaffold while offering a wider therapeutic window and a more favorable safety profile. It was within this context that the exploration of structural analogs of phenytoin began, leading directly to the synthesis and investigation of this compound.
Discovery and Synthesis of this compound
This compound, chemically known as 3-ethyl-5-phenylimidazolidine-2,4-dione, is a structural analog of phenytoin.[3] Its development was a logical step in structure-activity relationship (SAR) studies of the hydantoin class. The core hydantoin ring was identified as a key pharmacophore for anticonvulsant activity. The synthetic route to this compound involves a multi-step process beginning with the formation of the core 5-phenylhydantoin ring, followed by specific alkylation.
The synthesis proceeds as follows:
-
Formation of 5-Phenylhydantoin: The process starts with the reaction of benzaldehyde oxynitrile with urea or ammonium bicarbonate.
-
Cyclization: This reaction forms an intermediate urea derivative which, under acidic conditions, cyclizes to create 5-phenylhydantoin.
-
Alkylation: The final step is the selective alkylation of the 5-phenylhydantoin product at the N-3 position using ethyl iodide, which yields this compound.[4]
This targeted chemical modification—the addition of an ethyl group at the N-3 position—was a deliberate experimental choice. The hypothesis was that altering the substitution on the hydantoin ring could modulate the compound's pharmacokinetic properties and its interaction with biological targets, potentially reducing the side effects observed with phenytoin, such as gingival hyperplasia and hirsutism.[5]
Preclinical Evaluation: Characterizing Anticonvulsant Activity
Following its synthesis, this compound underwent rigorous preclinical testing to define its pharmacological profile. The primary goal was to assess its efficacy in established, predictive animal models of epilepsy and to establish a preliminary safety profile.
The Maximal Electroshock Seizure (MES) Model
The Maximal Electroshock Seizure (MES) test was the cornerstone of preclinical anticonvulsant screening during this era.[6] This model is highly predictive of efficacy against generalized tonic-clonic seizures in humans.[7][8] The test involves inducing a maximal seizure via corneal or auricular electrical stimulation in rodents. The key endpoint is the abolition of the tonic hindlimb extension phase of the seizure, which is considered a definitive sign of anticonvulsant protection.[7]
In laboratory animals, this compound was found to be effective against electroshock-induced convulsions.[9] This positive result was a critical validation, confirming that the compound retained the primary anticonvulsant characteristic of the hydantoin class and warranted further investigation.
Experimental Protocol: Maximal Electroshock (MES) Test
-
Animal Selection: Male albino mice (20-25 g) or male Wistar rats (100-150 g) are used, acclimatized for at least one week. Animals are fasted overnight before the experiment to ensure consistent drug absorption.
-
Group Allocation: Animals are randomly assigned to control and experimental groups (n=8-12 per group).
-
Vehicle Control Group: Receives the administration vehicle (e.g., 0.9% saline with 0.5% Tween 80). This group establishes the baseline seizure response.
-
Positive Control Group: Receives a standard AED like phenytoin to validate the experimental setup.
-
Test Compound Groups: Receive varying doses of this compound to determine the dose-response relationship.
-
-
Drug Administration: The test compound, positive control, or vehicle is administered via the desired route (typically oral gavage or intraperitoneal injection). Administration volume is kept consistent (e.g., 10 mL/kg for mice).
-
Pre-treatment Time: The MES test is conducted at the time of peak effect (TPE) of the test compound, determined from preliminary pharmacokinetic studies (e.g., 30, 60, 120 minutes post-administration).[10]
-
Seizure Induction:
-
Observation and Endpoint: The animal is immediately observed for the presence or absence of the tonic hindlimb extension phase. Abolition of this phase indicates protection.[7]
-
Data Analysis: The number of protected animals in each group is recorded. The percentage of protection is calculated, and the median effective dose (ED50) is determined using probit analysis.
Other Preclinical Models and Findings
This compound was also evaluated in other models, including the pentylenetetrazol (PTZ)-induced seizure test, which is predictive of efficacy against absence seizures. It showed lesser efficacy in this model compared to the MES test, suggesting a primary mechanism of action against seizure spread rather than seizure initiation.[9] Early toxicology studies indicated that while this compound was less potent than phenytoin, it also appeared to be less toxic, a finding that would be central to its clinical positioning.[3]
Table 1: Summary of Preclinical Anticonvulsant Profile of this compound
| Parameter | Model | Species | Finding | Significance |
| Efficacy | Maximal Electroshock (MES) | Rodents | Effective in preventing tonic hindlimb extension.[9] | Predictive of efficacy against generalized tonic-clonic seizures. |
| Efficacy | Pentylenetetrazol (PTZ) | Rodents | Less effective compared to MES.[9] | Suggests limited efficacy for absence seizures. |
| Neurotoxicity | Rotorod Test | Rodents | Higher doses required to induce ataxia compared to phenytoin. | Indicates a potentially better side-effect profile. |
Diagram 1: Preclinical Anticonvulsant Discovery Workflow
Caption: A generalized workflow for preclinical anticonvulsant drug discovery.
Clinical Development and Regulatory Approval
The promising preclinical data, particularly the suggestion of an improved safety margin, propelled this compound into clinical trials.
Clinical Trials and Efficacy
Clinical studies were designed to evaluate the safety and efficacy of this compound in patients with epilepsy. It was primarily investigated for the control of tonic-clonic (grand mal) and complex partial (psychomotor) seizures.[11][12] The trials confirmed the anticonvulsant activity predicted by the preclinical models. However, they also established that this compound was less potent than phenytoin, with a usual adult maintenance dose being 2 to 3 grams daily, administered in 4 to 6 divided doses.[11] This frequent dosing was necessitated by its short elimination half-life of 3 to 9 hours.[13][14]
A retrospective study of this compound used as adjunctive therapy for intractable seizures showed that approximately 51% of patients had a greater than 50% reduction in seizure frequency after one month of treatment.[15] The most significant reduction was observed in tonic seizures.[15]
Safety and Tolerability Profile
A key differentiating factor for this compound was its side-effect profile. It was generally associated with fewer adverse effects compared to phenytoin.[16] Notably, side effects like gingival hyperplasia and hirsutism were reported much less frequently.[5] Common side effects included gastrointestinal issues, dizziness, and rash.[4][17] However, like other hydantoins, this compound carried risks of more serious adverse effects, including blood dyscrasias and hepatic abnormalities, requiring monitoring of blood counts and liver function.[11][13]
Table 2: Key Clinical and Pharmacokinetic Properties of this compound
| Property | Description | Clinical Implication |
| Indications | Tonic-clonic (grand mal) and complex partial (psychomotor) seizures.[4] | Targeted efficacy spectrum similar to phenytoin. |
| Dosage | Initial: ≤1 g/day ; Maintenance: 2-3 g/day in 4-6 divided doses.[11][13] | High pill burden and frequent dosing schedule. |
| Absorption | Rapidly absorbed after oral administration.[3][13] | Onset of action is relatively quick. |
| Metabolism | Hepatic, via saturable (non-linear) pathways.[11][13] | Potential for drug-drug interactions and unpredictable dose-concentration relationship. |
| Half-Life | 3 to 9 hours.[13] | Requires multiple daily doses to maintain steady-state therapeutic concentrations.[14] |
| Common Side Effects | Nausea, vomiting, tiredness, rash, dizziness.[12] | Generally better tolerated than phenytoin regarding cosmetic effects. |
| Serious Side Effects | Blood dyscrasias, hepatic abnormalities, suicidal ideation.[11][12] | Requires careful patient monitoring. |
FDA Approval and Market Position
This compound, under the brand name Peganone, was granted FDA approval in 1957 for the treatment of tonic-clonic and complex partial seizures.[4][5] It was marketed by Abbott Laboratories. Despite its favorable side-effect profile in some respects, its lower potency and inconvenient dosing schedule limited its use.[5] It was often considered a second-line agent for patients who could not tolerate phenytoin or as an adjunctive therapy.[16] Due to a combination of low product demand and manufacturing complexities, the product was eventually discontinued.[4]
Mechanism of Action
The mechanism of action of this compound is fundamentally similar to that of phenytoin and other hydantoin anticonvulsants.[16][18] Its primary effect is the stabilization of neuronal membranes against hyperexcitability.[16]
This is achieved by modulating voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials.[16][19] this compound is believed to prolong the inactive state of these channels following an action potential.[16] By doing so, it limits the ability of neurons to fire at high frequencies, a hallmark of seizure activity. This action prevents the spread of seizure discharges from the epileptic focus to adjacent areas of the brain, rather than abolishing the primary focus itself.[3][18] There is also some evidence that it may influence calcium channels, which could further contribute to its overall anticonvulsant effect by modulating neurotransmitter release.[16]
Diagram 2: Proposed Mechanism of Action of this compound
Caption: this compound stabilizes the inactive state of Na+ channels, reducing neuronal firing.
Conclusion
The story of this compound is a salient example of rational drug design in the mid-20th century. Born from the success of phenytoin, its development was driven by a clear clinical need for antiepileptic agents with better tolerability. Through systematic preclinical screening in models like the MES test, its anticonvulsant properties were confirmed, and a potentially advantageous safety profile was identified. While clinical trials validated its efficacy for tonic-clonic and complex partial seizures, they also revealed its limitations in potency and pharmacokinetics, which ultimately defined its role as a second-line therapy. The journey of this compound from chemical synthesis to its eventual discontinuation provides valuable lessons in the complex interplay between efficacy, safety, and clinical utility that governs the lifecycle of any therapeutic agent.
References
- 1. Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. This compound | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound [bionity.com]
- 6. scispace.com [scispace.com]
- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. benchchem.com [benchchem.com]
- 11. drugs.com [drugs.com]
- 12. cureepilepsy.org [cureepilepsy.org]
- 13. drugs.com [drugs.com]
- 14. Clinical pharmacology of mephenytoin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adjunctive therapy for intractable epilepsy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. Peganone (this compound) for Epilepsy | MyEpilepsyTeam [myepilepsyteam.com]
- 18. This compound [drugcentral.org]
- 19. epilepsysociety.org.uk [epilepsysociety.org.uk]
An In-Depth Technical Guide to the Structural Analogs of Ethotoin and Their Potential Activity
Abstract
Ethotoin, a hydantoin-based anticonvulsant, serves as a foundational scaffold for the exploration of novel central nervous system (CNS) therapeutics. While clinically utilized for tonic-clonic and complex partial seizures, its therapeutic window and side-effect profile present opportunities for optimization through structural modification. This technical guide provides a comprehensive exploration of the design, synthesis, and evaluation of structural analogs of this compound (3-ethyl-5-phenylhydantoin). We delve into the structure-activity relationships (SAR) that govern the anticonvulsant and potential neuroprotective activities of this chemical class. Detailed experimental protocols for in vivo and in vitro screening are provided, alongside a predictive framework for the rational design of next-generation hydantoin-based therapeutics. This document is intended for researchers, medicinal chemists, and pharmacologists in the field of drug discovery and development.
Introduction: The this compound Scaffold and the Rationale for Analog Development
This compound, chemically known as 3-ethyl-5-phenylimidazolidine-2,4-dione, belongs to the hydantoin class of antiepileptic drugs (AEDs), which also includes the more widely known phenytoin.[1] Its primary mechanism of action involves the modulation of voltage-gated sodium channels, leading to the stabilization of neuronal membranes and a reduction in the aberrant electrical activity that characterizes seizures.[2] Specifically, hydantoins prolong the inactivated state of these channels, thereby limiting the high-frequency repetitive firing of action potentials.[2]
Despite its efficacy, the clinical use of this compound can be associated with side effects, and like other AEDs, a subset of patients may not achieve complete seizure control. This necessitates the development of novel anticonvulsants with improved efficacy, safety, and broader therapeutic applications. The this compound molecule presents two primary sites for chemical modification: the N-3 position of the hydantoin ring and the C-5 phenyl group. By systematically altering these positions, it is possible to modulate the physicochemical and pharmacological properties of the resulting analogs, potentially leading to compounds with enhanced potency, reduced neurotoxicity, and even novel therapeutic activities such as neuroprotection.
The core rationale for developing this compound analogs is based on the following objectives:
-
Enhanced Anticonvulsant Potency: To design molecules with a higher affinity for their molecular targets, leading to efficacy at lower doses.
-
Improved Pharmacokinetic Profile: To optimize absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to more stable plasma concentrations and a reduced dosing frequency.
-
Reduced Side Effects: To minimize off-target interactions that can lead to adverse effects such as ataxia, dizziness, and cognitive impairment.
-
Exploration of Neuroprotective Activity: To investigate whether structural modifications can confer neuroprotective properties, which would be beneficial in mitigating the neuronal damage associated with seizures and other neurological disorders.
Structure-Activity Relationships (SAR) of Hydantoin Derivatives
The anticonvulsant activity of hydantoin derivatives is intricately linked to their chemical structure. Key structural features that influence activity include:
-
Substitution at the C-5 Position: The presence of an aromatic ring, such as the phenyl group in this compound, is generally considered crucial for activity against generalized tonic-clonic seizures.[3] The nature and substitution pattern of this aromatic ring can significantly impact potency. For instance, the introduction of small alkyl or halogen groups on the phenyl ring has been shown to yield compounds with good anticonvulsant activity.[4] Conversely, polar substituents like nitro or hydroxyl groups tend to diminish or abolish activity.[4]
-
Substitution at the N-3 Position: The ethyl group at the N-3 position of this compound contributes to its lipophilicity, which is a critical factor for blood-brain barrier penetration. Altering the alkyl chain length or introducing other functional groups at this position can fine-tune the molecule's pharmacokinetic and pharmacodynamic profile. Studies on related 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin have shown that alkoxymethyl and acyloxymethyl derivatives at the N-3 position exhibit anticonvulsant activity.[5]
-
Lipophilicity: A well-balanced lipophilicity (log P) is a critical determinant of anticonvulsant activity.[4] The molecule must be sufficiently lipophilic to cross the blood-brain barrier and reach its target in the CNS, but excessive lipophilicity can lead to increased toxicity and poor metabolic stability.
The following diagram illustrates the key pharmacophoric features of the hydantoin scaffold for anticonvulsant activity.
Caption: Key pharmacophoric features of the hydantoin scaffold.
Synthesis of this compound Analogs
The synthesis of this compound analogs typically involves modifications of established synthetic routes for hydantoins. The Bucherer-Bergs reaction is a classic and versatile method for the synthesis of 5,5-disubstituted hydantoins.
General Synthetic Scheme: Modified Bucherer-Bergs Reaction
A common approach to synthesizing C5-substituted phenylhydantoins involves the reaction of a substituted benzaldehyde with an alkali metal cyanide and ammonium carbonate. Subsequent N-alkylation at the N-3 position yields the desired this compound analog.
The following diagram outlines a general synthetic workflow for preparing this compound analogs.
Caption: General synthetic workflow for this compound analogs.
Detailed Experimental Protocol: Synthesis of a Hypothetical Analog (3-propyl-5-(4-chlorophenyl)hydantoin)
This protocol provides a step-by-step methodology for the synthesis of a representative this compound analog.
Step 1: Synthesis of 5-(4-chlorophenyl)hydantoin (Bucherer-Bergs Reaction)
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-chlorobenzaldehyde (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) in a 1:1 mixture of ethanol and water.
-
Heat the reaction mixture to reflux with vigorous stirring for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude 5-(4-chlorophenyl)hydantoin from ethanol/water to obtain the pure intermediate.
Step 2: Synthesis of 3-propyl-5-(4-chlorophenyl)hydantoin (N-Alkylation)
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(4-chlorophenyl)hydantoin (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (1.5 equivalents), to the solution and stir for 30 minutes at room temperature.
-
Add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and stir for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound, 3-propyl-5-(4-chlorophenyl)hydantoin.
Step 3: Characterization
-
Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Evaluation of Potential Activity
A critical aspect of developing novel this compound analogs is the rigorous evaluation of their biological activity. This involves a combination of in vivo and in vitro assays to assess anticonvulsant efficacy, neurotoxicity, and potential neuroprotective effects.
In Vivo Anticonvulsant Screening
The two most widely used in vivo models for preliminary anticonvulsant screening are the Maximal Electroshock Seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[6][7]
4.1.1. Maximal Electroshock Seizure (MES) Test
The MES test is a model of generalized tonic-clonic seizures and is particularly sensitive to drugs that act on voltage-gated sodium channels.[6]
Protocol:
-
Use adult male mice or rats, acclimatized to the laboratory conditions.
-
Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin or this compound) should be included.
-
At the time of peak drug effect (predetermined by pharmacokinetic studies or typically 30-60 minutes post-i.p. administration), induce a seizure by delivering a high-frequency electrical stimulus (e.g., 50-60 Hz, 0.2-1 second duration) through corneal or ear-clip electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The endpoint is the abolition of the tonic hindlimb extension.
-
Calculate the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the tonic hindlimb extension.
4.1.2. Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for myoclonic seizures and is sensitive to drugs that enhance GABAergic neurotransmission or block T-type calcium channels.[6]
Protocol:
-
Use adult male mice or rats.
-
Administer the test compound at various doses, along with vehicle and positive controls (e.g., ethosuximide).
-
At the time of peak drug effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in control animals (typically 85 mg/kg in mice).
-
Observe the animals for a period of 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions of the limbs, head, and/or body).
-
The endpoint is the absence of clonic seizures for at least 5 seconds.
-
Calculate the ED₅₀, the dose that protects 50% of the animals from clonic seizures.
Neurotoxicity Screening
The rotorod test is a common method for assessing motor impairment and potential neurotoxicity of test compounds.
Protocol:
-
Train the animals (mice or rats) to remain on a rotating rod (e.g., at 6-10 rpm) for a set period (e.g., 1-2 minutes) for at least three consecutive trials.
-
On the test day, administer the test compound at various doses.
-
At the time of peak drug effect, place the animal on the rotating rod and record the time it remains on the rod.
-
Calculate the median toxic dose (TD₅₀), which is the dose that causes 50% of the animals to fail the test (i.e., fall off the rod).
The Protective Index (PI) can be calculated as TD₅₀ / ED₅₀, providing a measure of the compound's therapeutic window. A higher PI indicates a more favorable safety profile.
In Vitro Mechanistic Studies
In vitro assays are essential for elucidating the mechanism of action of novel analogs.
4.3.1. Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the effects of compounds on ion channel activity in cultured neurons or cell lines expressing specific ion channels (e.g., HEK-293 cells expressing human voltage-gated sodium channels).
Protocol:
-
Prepare primary neuronal cultures (e.g., from rat hippocampus) or maintain cell lines expressing the ion channel of interest.
-
Perform whole-cell patch-clamp recordings to measure ionic currents.
-
Apply the test compound at various concentrations to the bath solution.
-
Measure the effect of the compound on channel gating properties, such as the voltage-dependence of activation and inactivation, and use-dependent block.
4.3.2. Neuroprotection Assays
To assess potential neuroprotective effects, cultured neurons can be subjected to excitotoxic insults, and the ability of the test compound to prevent cell death can be measured.
Protocol:
-
Culture primary neurons (e.g., cortical or hippocampal neurons).
-
Pre-incubate the neurons with the test compound at various concentrations.
-
Induce excitotoxicity by exposing the neurons to a high concentration of glutamate or NMDA.
-
After the insult, assess cell viability using assays such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH).
-
A compound is considered neuroprotective if it significantly reduces neuronal cell death compared to the control group.
Data on Representative this compound Analogs and Their Potential Activity
While extensive research specifically on this compound analogs is not as prevalent as for phenytoin, studies on related 5-phenylhydantoin derivatives provide valuable insights into the potential activities of this compound analogs.
| Compound Class | Modification | In Vivo Activity (MES Test) | In Vivo Activity (scPTZ Test) | Reference |
| N3-Substituted 5-ethyl-5-phenylhydantoins | Alkoxymethyl, Acyloxymethyl | Active | Some activity observed | [5] |
| C5-Substituted Phenylmethylenehydantoins | Alkyl or halogen on phenyl ring | Good activity, some comparable to phenytoin | Not reported | [4] |
| 5,5'-Diphenylhydantoin Schiff Bases | Schiff base at N3 position | Some derivatives show high potency | Not reported | [1] |
| 5-Cyclopropyl-5-phenylhydantoins | N-Mannich bases | Many derivatives effective | Many derivatives effective | [8] |
Based on the available data and the principles of SAR, we can predict the potential activity of novel this compound analogs:
-
Analogs with small, lipophilic substituents on the C-5 phenyl ring are likely to retain or exhibit enhanced activity in the MES test.
-
Modification of the N-3 ethyl group to other small alkyl or functionalized alkyl chains could modulate potency and pharmacokinetics. For example, a 3-methoxymethyl-5-phenylhydantoin analog may show activity in both MES and scPTZ tests.
-
Introduction of moieties known to confer neuroprotective properties (e.g., certain antioxidant groups) onto the this compound scaffold could lead to multifunctional compounds with both anticonvulsant and neuroprotective effects.
Conclusion and Future Directions
The this compound scaffold remains a promising starting point for the development of novel anticonvulsant and neuroprotective agents. By leveraging our understanding of the structure-activity relationships of hydantoin derivatives and employing a systematic approach to design, synthesis, and evaluation, it is possible to identify next-generation therapeutics with improved clinical profiles. Future research should focus on:
-
Synthesis and screening of a focused library of this compound analogs with diverse substitutions at the N-3 and C-5 positions.
-
In-depth investigation of the mechanism of action of promising lead compounds, including their effects on different subtypes of sodium and calcium channels.
-
Comprehensive pharmacokinetic and toxicology studies to assess the drug-like properties of novel analogs.
-
Evaluation in more complex, chronic models of epilepsy to better predict clinical efficacy.
Through a collaborative and multidisciplinary approach, the full therapeutic potential of this compound's structural analogs can be realized, offering new hope for patients with epilepsy and other neurological disorders.
References
- 1. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 8. Synthesis and anticonvulsant activity of new n-mannich bases derived from 5-cyclopropyl-5-phenyl-hydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethotoin: A Technical Guide for its Application as a Research Tool in Seizure Disorders
Abstract
Ethotoin, a member of the hydantoin class of anticonvulsant drugs, has long been overshadowed by its more potent analogue, phenytoin. While historically used for the management of tonic-clonic and complex partial seizures, its unique pharmacological profile presents an untapped potential for its use as a specialized tool in seizure disorder research.[1][2][3] This technical guide provides an in-depth exploration of this compound's core mechanisms, its application in preclinical seizure models, and its prospective utility in modern drug discovery platforms. We will delve into the causality behind experimental designs utilizing this compound, present detailed protocols, and offer insights into its comparative pharmacology, thereby equipping researchers, scientists, and drug development professionals with the necessary knowledge to leverage this compound as a valuable research instrument.
Introduction: Re-evaluating a Classic Hydantoin
This compound (3-ethyl-5-phenylhydantoin) was first approved for clinical use in 1957 for the treatment of tonic-clonic and partial complex seizures.[2] Despite its established efficacy, it has largely been relegated to a second-line therapy due to a perceived lower potency compared to phenytoin.[3] However, this perceived limitation is precisely what makes this compound an intriguing candidate for a research tool. Its subtler effects and potentially more favorable side-effect profile offer a unique window into the nuanced mechanisms of seizure generation and propagation, as well as a valuable comparator for the development of novel antiepileptic drugs (AEDs). This guide will provide a comprehensive technical overview of this compound, not as a clinical therapeutic, but as a versatile instrument for the discerning seizure researcher.
Core Mechanism of Action: Stabilizing Neuronal Excitability
The primary mechanism of action of this compound, like other hydantoins, is the stabilization of neuronal membranes against hyperexcitability.[4] This is achieved primarily through the modulation of voltage-gated ion channels, which are critical for the initiation and propagation of action potentials.
Modulation of Voltage-Gated Sodium Channels
The principal therapeutic effect of this compound is attributed to its ability to modulate voltage-gated sodium channels (VGSCs). It is believed to act in a manner similar to phenytoin, by prolonging the inactivated state of these channels.[4] This action is use-dependent, meaning that this compound has a greater effect on neurons that are firing at high frequencies, a characteristic of epileptic seizures. By holding the sodium channels in an inactive state for a longer period, this compound reduces the number of channels available to open in response to a subsequent depolarization, thereby dampening the rapid, repetitive firing of neurons that underlies seizure activity.
While direct patch-clamp studies specifically on this compound are not extensively available in the public domain, its mechanism can be inferred from the well-documented effects of phenytoin on VGSCs. Phenytoin has been shown to have a high affinity for the inactivated state of the channel, a characteristic that likely extends to this compound.
Diagram: Proposed Mechanism of this compound on Voltage-Gated Sodium Channels
References
Methodological & Application
Application Notes and Protocols: A Researcher's Guide to the In Vitro Dissolution of Ethotoin for Cell Culture Experiments
Introduction: Understanding Ethotoin in a Cellular Context
This compound (CAS No. 86-35-1), a hydantoin derivative, is an anticonvulsant medication utilized in the management of epilepsy.[1][2] Its mechanism of action is primarily attributed to the stabilization of neuronal membranes, which is achieved by modulating sodium channels in the brain, thereby reducing the frequency of seizures.[1][3] For researchers investigating neurological disorders, ion channel function, or drug metabolism, this compound serves as a valuable tool in in vitro models. However, its limited aqueous solubility presents a significant challenge for consistent and reproducible cell culture experiments.
This comprehensive guide provides a detailed protocol for the effective dissolution of this compound for in vitro cell culture applications. We will delve into the critical aspects of solvent selection, stock solution preparation, and the establishment of working concentrations, all while maintaining the scientific integrity of your experimental design.
Physicochemical Properties of this compound: The Foundation of a Robust Protocol
A thorough understanding of this compound's physicochemical properties is paramount to developing a successful dissolution strategy. These properties dictate the choice of solvent and the necessary handling precautions.
| Property | Value | Source |
| CAS Number | 86-35-1 | [1][4] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1][5] |
| Molecular Weight | 204.23 g/mol | [4][6] |
| Appearance | White to off-white solid | [6] |
| Melting Point | ~94°C | [5][7] |
| Solubility | Water: Sparingly soluble[5][8]DMSO: ≥ 100 mg/mL[6]Ethanol: Freely soluble[5]Methanol: Slightly Soluble[9] | |
| Stability | Darkens on exposure to light or extreme heat.[5] |
The Critical Choice of Solvent: Why DMSO is the Preferred Vehicle
Given this compound's poor water solubility, an organic solvent is necessary for preparing a concentrated stock solution. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for the following reasons:
-
High Solubilizing Capacity: DMSO exhibits excellent solvating power for this compound, with a reported solubility of at least 100 mg/mL.[6] This allows for the preparation of a highly concentrated stock solution, which is crucial for minimizing the final concentration of the solvent in the cell culture medium.
-
Biocompatibility at Low Concentrations: Most cell lines can tolerate low concentrations of DMSO (typically ≤ 0.5%) without significant cytotoxicity.[10] However, it is imperative to determine the specific tolerance of your cell line.
-
Inertness: DMSO is generally considered chemically inert and is unlikely to react with this compound or components of the cell culture medium.
While ethanol is also a viable solvent, its higher volatility and potential for cellular toxicity at lower concentrations make DMSO a more reliable choice for most cell culture applications.[11][12]
Experimental Workflow for this compound Dissolution and Application
The following diagram outlines the comprehensive workflow for preparing and utilizing this compound in cell culture experiments, from initial dissolution to final cellular treatment.
Caption: Workflow for this compound preparation and in vitro use.
Detailed Protocol for this compound Stock Solution Preparation
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (CAS No. 86-35-1)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Pre-warming DMSO: If the DMSO is frozen, bring it to room temperature and ensure it is completely thawed and homogenous before use.
-
Weighing this compound: In a sterile microcentrifuge tube, accurately weigh out 20.42 mg of this compound powder.
-
Expert Insight: Perform this step in a chemical fume hood and use appropriate personal protective equipment (PPE).
-
-
Adding DMSO: Using a calibrated micropipette, add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex at maximum speed until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particles.
-
Causality Note: Gentle warming in a 37°C water bath for a few minutes can aid in dissolution if necessary. However, avoid excessive heat to prevent potential degradation of the compound.[5]
-
-
Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[6] Protect from light.[4][5][6]
-
Trustworthiness Principle: Aliquoting is critical to prevent repeated freeze-thaw cycles, which can lead to compound degradation and the introduction of moisture into the DMSO stock.
-
Protocol for Preparing Working Solutions and Cell Treatment
Key Consideration: Solvent Cytotoxicity
Before proceeding, it is essential to determine the maximum concentration of DMSO that your specific cell line can tolerate without affecting its viability or behavior. This is typically done by performing a dose-response curve with DMSO alone and assessing cell viability using an assay such as MTT or Trypan Blue exclusion. For most cell lines, the final DMSO concentration should not exceed 0.5%.[10]
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 100 mM this compound stock solution from the freezer and thaw it at room temperature.
-
Prepare Intermediate Dilutions (if necessary): Depending on your final desired concentrations, it may be necessary to prepare intermediate dilutions of the stock solution in sterile cell culture medium.
-
Prepare Final Working Solutions: Directly add the appropriate volume of the stock solution (or intermediate dilution) to the pre-warmed cell culture medium to achieve your desired final concentrations of this compound.
-
Example: To prepare a 100 µM working solution in 10 mL of medium, add 10 µL of the 100 mM stock solution. This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: It is absolutely critical to include a vehicle control in your experiments. This consists of cells treated with the same final concentration of DMSO as your highest this compound concentration, but without the drug. This allows you to differentiate the effects of this compound from any potential effects of the solvent.
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation and Analysis: Incubate the cells for the desired experimental duration. Following incubation, perform your intended downstream analyses, such as cytotoxicity assays (e.g., LDH assay[13]), gene expression analysis, or functional assays.
Quality Control and Validation
To ensure the reliability of your results, incorporate the following quality control steps:
-
Solubility Check: After preparing your final working solutions, visually inspect them for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of this compound or slightly increase the final DMSO concentration (while remaining below the cytotoxic threshold).
-
Stability Assessment: The stability of this compound in your specific cell culture medium can be assessed by preparing a working solution, incubating it under the same conditions as your experiment (37°C, 5% CO₂), and then analyzing its concentration at various time points using a suitable analytical method like HPLC.[14]
-
Regular Cytotoxicity Testing: Periodically re-evaluate the cytotoxicity of your DMSO vehicle control to ensure consistency in your cell line's response.
Mechanism of Action: A Visual Representation
This compound, like its counterpart phenytoin, is believed to exert its anticonvulsant effects by modulating voltage-gated sodium channels.[1][3]
Caption: Proposed mechanism of action of this compound.
By following this detailed protocol and adhering to the principles of scientific integrity, researchers can confidently prepare and utilize this compound for a wide range of in vitro cell culture experiments, ensuring reproducible and meaningful results.
References
- 1. CAS 86-35-1: this compound | CymitQuimica [cymitquimica.com]
- 2. medkoo.com [medkoo.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 86-35-1 [amp.chemicalbook.com]
- 8. uspharmacist.com [uspharmacist.com]
- 9. caymanchem.com [caymanchem.com]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Impact of phenytoin and valproic acid on cytotoxicity and inflammatory mediators in human mononuclear cells: with and without lipopolysaccharide stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Administering Ethotoin in Rodent Models of Epilepsy: Application Notes and Protocols
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the administration of ethotoin in rodent models of epilepsy. This document is designed to offer both the practical "how-to" and the critical "why," ensuring scientific integrity and the generation of robust, reproducible data.
Introduction: The Rationale for this compound in Preclinical Epilepsy Research
This compound, a hydantoin derivative similar to phenytoin, serves as a valuable tool in the preclinical investigation of seizure disorders.[1][2] While less commonly used in clinical practice today, its established anticonvulsant properties make it a relevant comparator and research agent for elucidating mechanisms of epileptogenesis and evaluating novel therapeutic candidates.[1][2] Understanding its application in rodent models is therefore crucial for a subset of epilepsy research.
The primary mechanism of action for this compound, like other hydantoins, is the stabilization of neuronal membranes.[3][4] It achieves this primarily by prolonging the inactive state of voltage-gated sodium channels, which in turn limits the rapid, repetitive firing of neurons that characterizes seizure activity.[3] There is also evidence to suggest a modulatory effect on calcium channels, further contributing to its anticonvulsant profile.[3][5] this compound has been shown to be effective against electroshock-induced convulsions and, to a lesser extent, against pentylenetetrazol (PTZ)-induced seizures in laboratory animals.[6]
This compound: Physicochemical Properties and Formulation Considerations
A thorough understanding of this compound's physical and chemical properties is paramount for its effective administration in a research setting.
| Property | Value/Description | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |
| Molecular Weight | 204.22 g/mol | [1] |
| Appearance | Solid | [7] |
| Melting Point | 94 °C | [1] |
| Solubility | Sparingly soluble in cold water, more soluble in hot water. Freely soluble in alcohol, ether, and dilute aqueous solutions of alkali hydroxides. Slightly soluble in DMSO and methanol. | [1][7] |
| Storage | Store at -20°C for long-term stability. | [7] |
dot
Caption: Key physicochemical properties of this compound influencing its formulation for in vivo studies.
Vehicle Selection and Preparation: A Critical Step
The limited aqueous solubility of this compound necessitates the use of a suitable vehicle for administration. The choice of vehicle is critical to ensure complete dissolution or a stable suspension, minimize tissue irritation, and avoid confounding experimental results.
Recommended Vehicle Formulations:
-
For Oral Gavage (Suspension):
-
0.5% Methylcellulose in Sterile Water: This is a commonly used, inert vehicle that forms a stable suspension.
-
Preparation: Gradually add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously. It may be necessary to heat the water slightly to aid dissolution, then cool to room temperature before adding this compound.
-
-
-
For Intraperitoneal (IP) Injection (Solution/Suspension):
-
DMSO-based vehicle: Due to its good-solvating properties, Dimethyl sulfoxide (DMSO) is a viable option. However, high concentrations of DMSO can be toxic. A common approach is to dissolve the this compound in a minimal amount of DMSO and then dilute it with a sterile vehicle such as saline or polyethylene glycol (PEG).
-
Example Preparation: Dissolve this compound in 100% DMSO to create a stock solution. For injection, dilute this stock solution with sterile saline (0.9% NaCl) to a final DMSO concentration of ≤10%. It is crucial to perform this dilution immediately before administration and to observe for any precipitation.
-
-
Self-Validation and Troubleshooting:
-
Visual Inspection: Always visually inspect the final formulation for homogeneity and the absence of large aggregates.
-
pH Measurement: The pH of the final formulation should be as close to physiological pH (7.2-7.4) as possible to minimize irritation, especially for IP injections.
-
Pilot Studies: It is highly recommended to conduct a small pilot study to assess the tolerability of the chosen vehicle and formulation in a small number of animals before proceeding with the main experiment.
Administration Protocols in Rodent Models of Epilepsy
The choice of animal model and administration route will depend on the specific research question. Below are detailed protocols for the two most common acute seizure models used for screening anticonvulsant compounds.
Maximal Electroshock Seizure (MES) Test
The MES test is a model of generalized tonic-clonic seizures and is highly predictive of clinical efficacy for drugs that block seizure spread.
dot
Caption: Experimental workflow for the Maximal Electroshock Seizure (MES) test.
Step-by-Step Protocol:
-
Animal Selection and Acclimatization: Use adult male mice (e.g., CD-1, 20-30 g) or rats (e.g., Sprague-Dawley, 200-300 g). Allow animals to acclimatize to the housing facility for at least 3-5 days before the experiment.
-
This compound Administration:
-
Dose Range: Based on available literature, effective doses of this compound in the MES test in rats range from 500-1000 mg/kg.[7] A dose-response study is recommended to determine the ED₅₀ (the dose that protects 50% of animals) in the specific strain and species being used.
-
Route of Administration: Oral gavage or intraperitoneal (IP) injection.
-
Timing: Administer this compound 30-60 minutes before the electroshock stimulus to allow for absorption and distribution. The exact timing should be determined in a pilot study by assessing the time to peak effect.
-
-
Electroshock Induction:
-
Apply a topical anesthetic (e.g., 0.5% proparacaine hydrochloride) to the corneas of the animal.
-
Deliver a short electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) via corneal or ear clip electrodes.
-
-
Observation and Endpoint:
-
Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if this phase of the seizure is absent.
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose of this compound.
-
Determine the ED₅₀ using probit analysis.
-
Pentylenetetrazol (PTZ)-Induced Seizure Test
The PTZ test is a model of myoclonic and generalized seizures and is useful for identifying compounds that raise the seizure threshold.
dot dot graph PTZ_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Animal_Prep [label="Animal Preparation\n(Acclimatization, Weighing)"]; Drug_Admin [label="this compound Administration\n(Oral or IP)"]; Latency_Period [label="Latency Period\n(e.g., 30 min)"]; PTZ_Admin [label="PTZ Administration\n(Subcutaneous)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Behavioral_Obs [label="Behavioral Observation\n(Racine Scale)"]; Endpoint_Measure [label="Endpoint Measurement\n(Seizure Latency & Severity)"]; End [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Animal_Prep; Animal_Prep -> Drug_Admin; Drug_Admin -> Latency_Period; Latency_Period -> PTZ_Admin; PTZ_Admin -> Behavioral_Obs; Behavioral_Obs -> Endpoint_Measure; Endpoint_Measure -> End; }
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticonvulsant and acute neurotoxic effects of imperatorin, osthole and valproate in the maximal electroshock seizure and chimney tests in mice: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Using deuterium-labeled Ethotoin for metabolic studies
Application Note & Protocol
Elucidating Metabolic Fates: A Guide to Using Deuterium-Labeled Ethotoin in Preclinical Studies
Abstract
Understanding the metabolic fate of a drug candidate is a cornerstone of modern drug development, providing critical insights into its efficacy, safety, and potential for drug-drug interactions. Stable isotope labeling, particularly with deuterium, has emerged as an indispensable tool for these investigations.[] This guide provides a comprehensive framework for utilizing deuterium-labeled this compound (D-Ethotoin) in metabolic studies. We will explore the underlying principles, detailed protocols for both in vitro and in vivo models, and the analytical methodologies required to robustly identify and quantify metabolites. This document is intended for researchers in drug metabolism, pharmacokinetics, and analytical chemistry, offering both the theoretical basis and practical steps to design and execute definitive metabolic studies.
Introduction: The Rationale for Metabolic Investigation
This compound (3-Ethyl-5-phenylhydantoin) is a hydantoin-class anticonvulsant agent used in the treatment of epilepsy.[2] Like many xenobiotics, its therapeutic action and safety profile are intrinsically linked to its metabolic disposition. The biotransformation of this compound, primarily in the liver, can lead to the formation of various metabolites, which may have different pharmacological activity or toxicity profiles compared to the parent drug.[3] Therefore, a thorough characterization of its metabolic pathways is mandated by regulatory bodies and is crucial for a complete understanding of its pharmacology.[4][5]
1.1. The Power of Deuterium Labeling
Traditional metabolic studies often struggle to differentiate between endogenous and drug-derived molecules, especially at low concentrations. Stable isotope labeling overcomes this challenge. Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is an ideal tracer for these studies.[6] Replacing one or more hydrogen atoms on the this compound molecule with deuterium creates a compound that is biochemically almost identical to the parent drug but has a distinct, higher mass.[7]
This mass difference is the key to its utility. When analyzed by mass spectrometry (MS), the deuterated compound and its metabolites are easily distinguished from their unlabeled counterparts and from the complex background of a biological matrix.[8] This allows for:
-
Unambiguous Metabolite Identification: Metabolites of D-Ethotoin will appear as "doublets" in the mass spectrum, with a characteristic mass shift corresponding to the number of deuterium atoms, simplifying their discovery.[9]
-
Enhanced Analytical Sensitivity: The unique isotopic signature minimizes background noise, improving detection limits.[]
-
Accurate Quantification: Deuterium-labeled analogues are considered the "gold standard" for use as internal standards in quantitative bioanalysis, as they co-elute with the analyte and compensate for variations during sample preparation and analysis.[10]
1.2. The Kinetic Isotope Effect (KIE): A Critical Consideration
The substitution of a hydrogen atom with a heavier deuterium atom results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. If this bond is broken during a rate-limiting metabolic step, the reaction can proceed more slowly. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), can alter the pharmacokinetic profile of the drug. While sometimes exploited to create more stable drugs ("deuterium switch"), for metabolic pathway identification, it is crucial to place the deuterium label on a position that is not expected to be a primary site of metabolism.[6] For this compound, which is known to undergo N-deethylation and aromatic hydroxylation, labeling the phenyl ring away from the likely hydroxylation sites is a common strategy.[3][11]
This compound Metabolism: Known Pathways
This compound is principally metabolized in the liver. The primary metabolic pathways include N-deethylation to form 5-phenylhydantoin, followed by aromatic hydroxylation at the para- and meta-positions of the phenyl ring.[3] These hydroxylated metabolites can then be further conjugated with glucuronic acid (Phase II metabolism) before excretion.[3]
Caption: Major metabolic pathways of this compound.
Experimental Design: In Vitro and In Vivo Approaches
A combination of in vitro and in vivo models provides a comprehensive picture of a drug's metabolism.[12] In vitro systems are rapid and cost-effective for identifying metabolic pathways and the enzymes involved, while in vivo studies confirm these findings in a complete biological system and provide crucial pharmacokinetic data.[13][14]
Caption: Overall workflow for metabolic studies using D-Ethotoin.
Detailed Protocols: In Vitro Metabolism
In vitro models like liver microsomes and hepatocytes are workhorses in metabolic studies.[15] Microsomes are rich in Phase I (e.g., Cytochrome P450) enzymes, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete metabolic picture.[14][16]
Protocol 4.1: Metabolic Stability in Human Liver Microsomes (HLM)
This protocol determines the rate of Phase I metabolism.
A. Materials
-
Deuterium-Labeled this compound (D-Ethotoin), 10 mM stock in DMSO
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Ice-cold Acetonitrile (ACN) with an appropriate internal standard (e.g., deuterated phenytoin)
-
96-well incubation plate and collection plate
B. Procedure
-
Preparation: Thaw HLM and NADPH system on ice. Prepare a 2x working solution of the NADPH system in phosphate buffer. Prepare a microsome/buffer mix to a final concentration of 1 mg/mL.
-
Pre-incubation: Add 99 µL of the HLM/buffer mixture to each well of the incubation plate. Pre-warm the plate at 37°C for 10 minutes.
-
Initiate Reaction: To start the reaction, add 1 µL of 100 µM D-Ethotoin working solution (final concentration 1 µM) to each well. For "T=0" and "No NADPH" control wells, initiate with buffer instead.
-
Incubation: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 min), proceed to the next step.
-
Quench Reaction: Stop the reaction by adding 200 µL of ice-cold ACN (containing internal standard) to the appropriate wells. The T=0 wells are quenched immediately after adding the D-Ethotoin.
-
Self-Validation Controls:
-
T=0 Control: D-Ethotoin added to quenched microsomes. Establishes baseline at 100%.
-
No NADPH Control: Incubate D-Ethotoin with HLM but without the NADPH cofactor. This control verifies that metabolism is NADPH-dependent (i.e., CYP-mediated).
-
Positive Control: Include a compound with known high metabolic turnover (e.g., Verapamil) to validate the activity of the microsomal batch.
-
-
Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 x g for 20 minutes to pellet the precipitated protein.[17]
-
Analysis: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Protocol 4.2: Metabolite Identification in Suspended Hepatocytes
This protocol allows for the identification of both Phase I and Phase II metabolites.
A. Materials
-
Cryopreserved human hepatocytes
-
Hepatocyte culture/incubation medium (e.g., Williams' Medium E)
-
D-Ethotoin, 10 mM stock in DMSO
-
Ice-cold Methanol (MeOH)
-
24-well plate
B. Procedure
-
Cell Plating: Thaw and plate hepatocytes according to the supplier's protocol to achieve a desired cell density (e.g., 0.5 x 10⁶ cells/well) in a 24-well plate.[18] Allow cells to attach and recover.
-
Dosing: Prepare a 10 µM working solution of D-Ethotoin in the incubation medium. Remove the old medium from the cells and add 500 µL of the D-Ethotoin-containing medium to each well.
-
Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator.
-
Sampling: At various time points (e.g., 0, 1, 4, 24 hours), collect both the cells and the medium.
-
Quenching and Lysis:
-
Transfer the entire well content (cells + medium) to a microcentrifuge tube.
-
Add 1 mL of ice-cold MeOH to quench metabolic activity and lyse the cells.
-
-
Self-Validation Controls:
-
Vehicle Control: Incubate hepatocytes with medium containing the same percentage of DMSO as the test wells, but no D-Ethotoin. This is used to identify endogenous interferences.
-
T=0 Control: Add D-Ethotoin to a well immediately followed by quenching with MeOH.
-
-
Sample Processing: Vortex the tubes vigorously, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes to pellet cell debris.
-
Analysis: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a smaller volume of mobile phase for LC-MS/MS analysis.[19]
Detailed Protocol: In Vivo Pharmacokinetic Study
In vivo studies in animal models like rats are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile in a whole organism.[20][21]
Protocol 5.1: Single-Dose Pharmacokinetics in Sprague-Dawley Rats
A. Materials
-
Male Sprague-Dawley rats (e.g., 250-300g) with cannulated jugular veins
-
D-Ethotoin formulation for oral (PO) or intravenous (IV) administration
-
Dosing gavage needles (for PO) or syringes (for IV)
-
K₂-EDTA tubes for blood collection
-
Metabolic cages for urine and feces collection
B. Procedure
-
Acclimation: Acclimate animals to the facility and handling for at least 3 days prior to the study.[20]
-
Dosing:
-
Fast animals overnight (with access to water).
-
Administer a single dose of the D-Ethotoin formulation (e.g., 10 mg/kg PO). Record the exact time of dosing.
-
-
Blood Sampling: Collect blood samples (~150 µL) from the jugular vein cannula at pre-dose and multiple post-dose time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Place samples into K₂-EDTA tubes.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
Urine/Feces Collection: House animals in metabolic cages and collect urine and feces over intervals (e.g., 0-12h, 12-24h). Process and store samples at -80°C.
-
Self-Validation and Controls:
-
Pre-dose Samples: Serve as individual blanks to check for interferences.
-
Vehicle-dosed Group: A control group dosed only with the formulation vehicle helps identify any matrix effects from the vehicle itself.
-
-
Sample Preparation for Analysis:
-
Plasma: Thaw samples. Perform protein precipitation by adding 3-4 volumes of cold ACN containing an internal standard.[22][23] Vortex and centrifuge. Evaporate the supernatant and reconstitute for LC-MS/MS.
-
Urine: Thaw samples. Centrifuge to remove particulates. A "dilute-and-shoot" approach may be sufficient, or a solid-phase extraction (SPE) may be needed for cleanup and concentration.[22]
-
Analytical Methodology: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this application due to its high selectivity and sensitivity.[8][24]
6.1. Sample Preparation
The goal is to remove interfering matrix components like proteins and phospholipids. Protein precipitation is a common, fast method.[25] For more complex matrices or lower concentrations, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) may be required for a cleaner sample.[22]
6.2. LC-MS/MS Analysis
A reverse-phase C18 column is typically used for separation. The mass spectrometer is operated in a data-dependent acquisition mode. A full scan (MS1) is used to survey all ions, and when an ion of interest is detected, the instrument automatically performs a fragmentation scan (MS/MS or MS2) to obtain structural information.
For metabolite hunting with D-Ethotoin, the key is to look for ion pairs (doublets) in the MS1 scan that are separated by the mass of the incorporated deuterium atoms. For example, if D₅-Ethotoin was used, a metabolite retaining the label will appear as a doublet with a mass difference of 5 Da from its unlabeled counterpart.
| Parameter | Typical Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes analytes from the reverse-phase column. |
| Gradient | 5% to 95% B over 5-10 min | Separates parent drug from more polar metabolites. |
| Ionization Mode | Positive Electrospray (ESI+) | This compound and its metabolites readily form [M+H]⁺ ions. |
| MS Scan Mode | Full Scan MS followed by Data-Dependent MS/MS | Allows for discovery of unknown metabolites. |
| Collision Energy | Ramped (e.g., 10-40 eV) | Generates informative fragment ions for structural elucidation. |
| Table 1: Example LC-MS/MS parameters for D-Ethotoin metabolic analysis. |
Data Analysis and Interpretation
Data analysis involves processing the raw LC-MS/MS files to extract chromatograms and spectra. Specialized software is used to search for the predicted metabolites and, crucially, for unexpected metabolites that exhibit the characteristic isotopic doublet.
Example Data Interpretation: If D₅-Ethotoin (mass = 209.2) is dosed, and a metabolite is formed by hydroxylation (+16 Da), the software would search for a doublet at m/z 225.2 (D₅-metabolite) and 220.2 (endogenous metabolite). The co-elution and presence of this doublet is definitive proof that it is a drug-related metabolite. Comparing the MS/MS fragmentation pattern of the labeled and unlabeled metabolite can help pinpoint the site of metabolic modification.
| Time (hr) | D₅-Ethotoin Conc. (ng/mL) | D₅-p-Hydroxy Metabolite Conc. (ng/mL) |
| 0.25 | 850.5 | 45.2 |
| 0.50 | 1230.1 | 98.6 |
| 1.00 | 1510.8 (Cmax) | 155.4 |
| 2.00 | 1150.3 | 210.7 (Cmax) |
| 4.00 | 650.7 | 180.3 |
| 8.00 | 210.2 | 95.1 |
| 12.00 | 75.9 | 40.8 |
| 24.00 | 10.1 | 5.6 |
| Table 2: Example pharmacokinetic data from an in vivo rat study. |
Conclusion
The use of deuterium-labeled this compound provides a powerful and robust strategy for the comprehensive study of its metabolic fate. This approach, combining carefully designed in vitro and in vivo experiments with high-resolution LC-MS/MS analysis, allows for the confident identification and quantification of metabolites. The protocols and principles outlined in this guide offer a validated framework for researchers to generate high-quality data essential for advancing drug development programs and ensuring regulatory compliance.
References
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. bspublications.net [bspublications.net]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 8. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Saturable metabolic pathways for this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Drug metabolism and drug interactions: application and clinical value of in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. organomation.com [organomation.com]
- 20. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spectroscopyeurope.com [spectroscopyeurope.com]
- 23. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 24. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Utilizing Ethotoin as a Reference Standard in High-Throughput Screening for Novel Anticonvulsants
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Novel Anticonvulsant Discovery
Epilepsy is a chronic neurological disorder affecting millions worldwide, characterized by recurrent seizures that can significantly impair quality of life. While numerous anti-epileptic drugs (AEDs) are available, a substantial portion of patients remain refractory to current treatments, and many existing drugs are associated with significant side effects. This therapeutic gap underscores the urgent need for novel anticonvulsant agents with improved efficacy and safety profiles.
High-Throughput Screening (HTS) has become a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against biological targets to identify promising lead compounds.[1][2] In the context of anticonvulsant discovery, robust and validated HTS assays are critical. A key component of a trustworthy screening campaign is the inclusion of a reliable positive control—a compound with a known and reproducible anticonvulsant effect.
This application note details the use of Ethotoin, a hydantoin-class anticonvulsant, as an essential reference compound and positive control in a validated HTS assay for the discovery of new anticonvulsants, using a zebrafish larva seizure model.
This compound: A Validated Reference Compound
This compound (3-Ethyl-5-phenylhydantoin) is an approved anticonvulsant used for the control of tonic-clonic and complex partial seizures.[3] Its mechanism of action, while not fully elucidated, is understood to be similar to that of phenytoin.[4][5] this compound stabilizes neuronal membranes against hyperexcitability by prolonging the inactive state of voltage-gated sodium channels.[6] This reduces the neuron's ability to fire rapid, repetitive action potentials, thereby preventing the spread of seizure activity.[7][8] Although less potent and less commonly prescribed than other hydantoins, its well-defined mechanism and consistent, moderate anticonvulsant activity make it an ideal positive control for HTS assays.[9]
The Rationale for this compound in HTS:
-
Assay Validation: this compound's consistent performance provides a benchmark to validate that the assay system can reliably detect anticonvulsant activity. This is fundamental to establishing a self-validating system.
-
Quality Control: Its inclusion allows for the calculation of assay quality metrics, such as the Z'-factor, on every plate, ensuring run-to-run consistency and reliability.[10][11]
-
Potency Benchmarking: It serves as a reference standard against which the potency (e.g., EC50) of newly identified "hit" compounds can be compared.
-
Mechanistic Insight: For hits that demonstrate a similar phenotypic profile, this compound can serve as a comparator for initial mechanism-of-action hypotheses.
Physicochemical Properties for HTS Applications
Proper handling and solubilization are critical for compound integrity in HTS. This compound's properties are well-suited for standard screening protocols.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [9] |
| Molecular Weight | 204.22 g/mol | [2] |
| Appearance | Solid, stout prisms | [2] |
| Solubility | DMSO: 41 mg/mL (approx. 200 mM) | [12] |
| Water: Sparingly soluble | [2] | |
| Stability | Darkens on exposure to light or extreme heat | [2] |
Causality Behind Experimental Choice: Dimethyl sulfoxide (DMSO) is the solvent of choice for HTS compound libraries due to its ability to dissolve a wide range of organic molecules.[13] this compound's high solubility in DMSO allows for the preparation of concentrated stock solutions (e.g., 10-50 mM), which can then be serially diluted to achieve the desired final assay concentrations while keeping the final DMSO concentration well below cytotoxic levels (typically ≤0.5%).[14]
High-Throughput Assay Model: The Zebrafish Larva PTZ-Induced Seizure Model
The zebrafish (Danio rerio) larva has emerged as a powerful in vivo model for HTS-based drug discovery.[15] Its small size, rapid external development, optical transparency, and amenability to 96- or 384-well plate formats make it ideal for large-scale automated screening.[16][17]
The pentylenetetrazole (PTZ)-induced seizure model is a well-validated and widely used chemical convulsant model in both rodents and zebrafish.[18][19] PTZ is a GABA-A receptor antagonist that induces a stereotyped, seizure-like behavioral phenotype in zebrafish larvae, characterized by rapid, convulsive locomotor activity.[15] This behavior can be robustly quantified using automated video tracking systems, providing a reliable and high-throughput readout of anticonvulsant efficacy.[20][21]
Caption: this compound stabilizes neuronal membranes by inhibiting voltage-gated sodium channels.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol is designed to create a primary stock solution and a set of intermediate solutions for serial dilution, a critical step to avoid compound precipitation in aqueous assay media.[13]
-
Materials:
-
This compound powder (MW: 204.22 g/mol )
-
100% Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes or deep-well plates
-
Calibrated analytical balance and positive displacement pipettes
-
-
Procedure for 20 mM Stock Solution:
-
Accurately weigh 4.08 mg of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1.0 mL of 100% DMSO to the tube.[22]
-
Vortex gently until the compound is completely dissolved. If needed, sonicate briefly in a water bath. This is your 20 mM Master Stock Solution .
-
Aliquot into single-use volumes to prevent repeated freeze-thaw cycles and store at -20°C, protected from light.[14]
-
-
Procedure for Serial Dilution Plate (Intermediate Plate):
-
In a 96-well plate, add 100% DMSO to columns 2-12.
-
Add your Master Stock Solution to column 1.
-
Perform a serial dilution (e.g., 1:3 or 1:10) across the plate to create a range of concentrations in 100% DMSO. This intermediate plate is now ready for transfer to the final assay plate.
-
Protocol 2: High-Throughput Anticonvulsant Screening in Zebrafish Larvae
This protocol outlines a self-validating system where the performance of this compound dictates the acceptance or rejection of data from each plate.
-
Materials:
-
Zebrafish larvae (e.g., 5-7 days post-fertilization)
-
E3 embryo medium
-
96-well clear, flat-bottom plates
-
Pentylenetetrazole (PTZ) stock solution (e.g., 40 mM in E3 medium)
-
This compound working solutions (from Protocol 1)
-
Automated liquid handling system (optional but recommended)
-
Automated plate reader/imager with locomotor tracking capabilities (e.g., DanioVision, Noldus)
-
-
Experimental Workflow:
-
Animal Plating: Using a multichannel pipette or automated dispenser, place one healthy zebrafish larva per well into a 96-well plate containing 100 µL of E3 medium. Allow larvae to acclimate for 30-60 minutes.
-
Compound Addition:
-
Test Wells: Add test compounds from your library to achieve the desired final concentration (e.g., 1 µL of a 1 mM DMSO stock into 100 µL of medium for a final concentration of 10 µM and 1% DMSO).
-
Negative Control Wells (Vehicle): Add an equivalent volume of 100% DMSO (e.g., 1 µL). Dedicate at least 8 wells per plate.
-
Positive Control Wells (this compound): Add this compound from your intermediate plate to achieve a final concentration known to produce a robust effect (e.g., 50-100 µM). Dedicate at least 8 wells per plate.
-
-
Pre-incubation: Incubate the plate for 60-90 minutes at 28°C to allow for compound uptake.
-
Seizure Induction: Add a pre-determined volume of PTZ stock solution to all wells to induce seizure-like behavior (e.g., a final concentration of 5-10 mM).[23]
-
Data Acquisition: Immediately place the 96-well plate into the automated tracking system. Record locomotor activity (e.g., total distance moved, velocity) for each well over a 15-30 minute period.[20]
-
Caption: A streamlined workflow for HTS anticonvulsant screening using zebrafish.
Data Analysis and Quality Control: A Self-Validating System
-
Primary Endpoint: The primary measurement is the total distance moved by each larva during the recording period.
-
Data Normalization:
-
Calculate the average distance moved for the negative control (vehicle) wells (Avg_Veh). This represents 100% seizure activity.
-
Calculate the average distance moved for the positive control (this compound) wells (Avg_Eth).
-
For each test compound well (Test_Cmpd), calculate the Percent Inhibition using the formula: % Inhibition = 100 * (1 - (Test_Cmpd - Avg_Eth) / (Avg_Veh - Avg_Eth))
-
-
Assay Quality Control (Z'-Factor):
-
The Z'-factor is a statistical measure of the separation between the positive and negative controls, indicating the quality and robustness of the assay.[24] It is calculated for each plate: Z' = 1 - (3 * (SD_Veh + SD_Eth)) / |Avg_Veh - Avg_Eth| Where SD is the standard deviation.
-
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' ≤ 0.5: A marginal assay; hits should be treated with caution.
-
Z' < 0: The assay is not suitable for screening.
-
-
Trustworthiness Principle: Only data from plates with a Z'-factor > 0.5 should be considered reliable. This objective metric, dependent on this compound's performance, ensures the integrity of the entire screen.
-
-
Dose-Response Analysis and Potency Determination:
-
For confirmed hits and for this compound itself, a dose-response experiment should be performed using a range of concentrations.
-
The resulting % Inhibition data is plotted against the logarithm of the compound concentration. A four-parameter logistic regression is used to fit the curve and determine the EC50 (the concentration that produces 50% of the maximal effect).[1][26][27]
-
| Compound | EC50 (µM) in Zebrafish PTZ Model | Hill Slope | Max Inhibition (%) |
| This compound (Reference) | e.g., 75.2 µM | e.g., 1.1 | e.g., 95% |
| Hit Compound A | e.g., 5.8 µM | e.g., 1.3 | e.g., 98% |
| Hit Compound B | e.g., 22.1 µM | e.g., 0.9 | e.g., 85% |
This table provides example data for benchmarking new compounds against the this compound reference standard.
Conclusion
The successful discovery of novel anticonvulsants via high-throughput screening is critically dependent on the robustness and reliability of the chosen assay. By incorporating this compound as a standard positive control within the zebrafish larva PTZ seizure model, researchers can establish a self-validating, high-quality screening system. This compound provides the necessary benchmarks for assay performance, quality control via the Z'-factor, and potency comparison, ensuring that identified hits are both statistically significant and biologically meaningful. This integrated approach enhances the confidence and efficiency of the early drug discovery pipeline for epilepsy.
References
- 1. medium.com [medium.com]
- 2. This compound | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cureepilepsy.org [cureepilepsy.org]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound response (Concept Id: CN298108) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 8. qeios.com [qeios.com]
- 9. CAS 86-35-1: this compound | CymitQuimica [cymitquimica.com]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 11. assay.dev [assay.dev]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. Validation of the zebrafish pentylenetetrazol seizure model: locomotor versus electrographic responses to antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Locomotor behaviors in zebrafish (Danio rerio) larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Quantification of locomotor activity in larval zebrafish: considerations for the design of high-throughput behavioral studies [frontiersin.org]
- 18. biorxiv.org [biorxiv.org]
- 19. Pentylenetetrazole induced changes in zebrafish behavior, neural activity and c-fos expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Automated measurement of zebrafish larval movement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of larval zebrafish motor function in multi-well plates using open-source MATLAB® applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Optimization of the Zebrafish Larvae Pentylenetetrazol-Induced Seizure Model for the Study of Caffeine and Topiramate Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. punnettsquare.org [punnettsquare.org]
- 25. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 26. pubs.acs.org [pubs.acs.org]
- 27. graphpad.com [graphpad.com]
Application Notes and Protocols for Electrophysiological Recording Techniques with Ethotoin
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of electrophysiological techniques to characterize the effects of Ethotoin, a hydantoin-class anticonvulsant. This document offers detailed protocols for whole-cell patch-clamp and extracellular field potential recordings, enabling the investigation of this compound's mechanism of action at both single-cell and network levels.
Introduction
This compound, a member of the hydantoin family of antiepileptic drugs, is utilized in the management of epilepsy.[1][2] Its therapeutic effect is primarily attributed to the stabilization of neuronal membranes, which mitigates the hyperexcitability characteristic of seizure activity.[3] The principal mechanism of action is believed to be similar to that of phenytoin, involving the modulation of voltage-gated sodium channels.[4][5][6] By prolonging the inactive state of these channels, this compound reduces the repetitive firing of neurons.[3][7] There is also evidence to suggest that hydantoins may influence calcium channels, further contributing to their anticonvulsant properties.[3][4][8]
Electrophysiological techniques are indispensable for elucidating the precise mechanisms by which drugs like this compound exert their effects on neuronal function. Whole-cell patch-clamp recordings allow for the direct measurement of ion channel activity in individual neurons, providing insights into how this compound modulates specific currents. Extracellular field potential recordings from brain slices, on the other hand, offer a window into the drug's impact on synaptic transmission and network excitability. These methods are crucial for a thorough preclinical evaluation of anticonvulsant compounds.
PART 1: this compound Preparation and Application
Stock Solution Preparation
This compound is sparingly soluble in water but freely soluble in alcohol and dimethyl sulfoxide (DMSO).[2] For in vitro electrophysiology experiments, a high-concentration stock solution in DMSO is recommended.
| Parameter | Value |
| Compound | This compound |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Stock Concentration | 41 mg/mL (200.75 mM)[9] |
| Storage | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months, protected from light.[10] |
Protocol:
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 41 mg/mL concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Centrifuge briefly to pellet any undissolved particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Working Solution Preparation
The final working concentration of this compound will depend on the specific experiment and the desired therapeutic range. For in vitro studies with phenytoin, a related compound, concentrations have ranged from 3 µM to 300 µM.[9][11] A similar range can be explored for this compound. The final concentration of DMSO in the recording solution should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced effects on neuronal activity.
Protocol:
-
Thaw a single aliquot of the this compound stock solution.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your artificial cerebrospinal fluid (aCSF) or external recording solution.
-
Add the calculated volume of this compound stock to the recording solution and mix thoroughly.
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the this compound working solution.
PART 2: Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp is a powerful technique to investigate the direct effects of this compound on voltage-gated ion channels in isolated neurons (e.g., cultured hippocampal or cortical neurons, or acutely dissociated neurons).
Objective
To characterize the effects of this compound on the biophysical properties of voltage-gated sodium (Nav) and calcium (Cav) channels.
Materials and Solutions
-
Cell Preparation: Cultured primary neurons or acutely dissociated neurons.
-
External Solution (for Nav currents): (in mM) 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. Osmolarity adjusted to ~310 mOsm. To isolate Nav currents, K+ channel blockers (e.g., 10 mM TEA-Cl) and Ca2+ channel blockers (e.g., 0.1 mM CdCl2) should be added.
-
Internal Solution (for Nav currents): (in mM) 120 CsF, 20 TEA-Cl, 10 NaCl, 10 HEPES, 10 EGTA. pH adjusted to 7.2 with CsOH. Osmolarity adjusted to ~290 mOsm.
-
External Solution (for Cav currents): (in mM) 120 TEA-Cl, 10 BaCl2 or CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH. Osmolarity adjusted to ~310 mOsm. To isolate Cav currents, Na+ channel blocker (e.g., 1 µM Tetrodotoxin (TTX)) and K+ channel blockers should be used.
-
Internal Solution (for Cav currents): (in mM) 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH. Osmolarity adjusted to ~290 mOsm.
Experimental Workflow
References
- 1. adooq.com [adooq.com]
- 2. This compound | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Deep Learning‐Based Ion Channel Kinetics Analysis for Automated Patch Clamp Recording - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological characterization of Na+ currents in acutely isolated human hippocampal dentate granule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. An in vitro electrophysiological study on the effects of phenytoin, lamotrigine and gabapentin on striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Stable Ethotoin Formulation for Long-Term Animal Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of a stable preparation of Ethotoin suitable for long-term animal studies. This compound, an anticonvulsant drug, presents formulation challenges due to its poor aqueous solubility and potential for degradation. These application notes detail the physicochemical properties of this compound, outline strategies to enhance its solubility and stability, and provide step-by-step protocols for formulation preparation, stability testing, and analytical validation. The methodologies described herein are designed to ensure the delivery of a consistent and stable dose of this compound to animal subjects over the course of extended preclinical investigations.
Introduction: The Challenge of this compound Formulation
This compound, a hydantoin derivative, is utilized for its anticonvulsant properties. Its mechanism of action is believed to be similar to that of phenytoin, involving the stabilization of neuronal membranes.[1] However, a significant hurdle in the preclinical evaluation of this compound is its limited aqueous solubility and susceptibility to degradation, which can impact bioavailability and introduce variability in long-term animal studies. This guide provides a systematic approach to developing a robust and stable this compound formulation.
A stable formulation is critical for the success of long-term animal studies to ensure that the administered dose remains consistent and the safety and efficacy data generated are reliable. Instability can lead to a decrease in the concentration of the active pharmaceutical ingredient (API), the formation of potentially toxic degradation products, and altered physicochemical properties that can affect absorption.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for rational formulation development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [2] |
| Molecular Weight | 204.23 g/mol | [2] |
| Appearance | White, crystalline powder | U.S. Pharmacist |
| Melting Point | ~94°C | U.S. Pharmacist |
| Aqueous Solubility | Sparingly soluble in cold water (5.28 mg/mL), more soluble in hot water. | U.S. Pharmacist |
| Solubility in Organic Solvents | Freely soluble in alcohol and dilute aqueous solutions of alkali hydroxides. | U.S. Pharmacist |
| Stability | Darkens on exposure to light or extreme heat. | PubChem |
Pre-Formulation Studies: The Blueprint for a Stable Formulation
Pre-formulation studies are essential to identify potential challenges and guide the selection of appropriate excipients and formulation strategies.
Solubility Assessment
The poor aqueous solubility of this compound necessitates the exploration of various pharmaceutically acceptable solvents and co-solvents to achieve the desired concentration for dosing.
Protocol 1: Quantitative Solubility Determination
-
Objective: To determine the saturation solubility of this compound in various solvents.
-
Materials: this compound powder, selected solvents (e.g., Propylene Glycol, Polyethylene Glycol 400, various pharmaceutical oils), vials, orbital shaker, HPLC system.
-
Procedure:
-
Add an excess amount of this compound powder to a known volume of each solvent in separate vials.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After shaking, centrifuge the samples to separate the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method (see Section 6).
-
Express the solubility in mg/mL.
-
Excipient Compatibility Studies
Excipients are crucial components of a formulation, but they can also interact with the API, leading to instability. Therefore, it is vital to assess the compatibility of this compound with potential excipients. Studies on the related compound, phenytoin, have shown incompatibilities with excipients like lactose and calcium sulfate, which can affect drug dissolution and stability.[3][4]
Protocol 2: this compound-Excipient Compatibility Screening
-
Objective: To evaluate the compatibility of this compound with commonly used excipients.
-
Materials: this compound powder, selected excipients (e.g., suspending agents like methylcellulose, wetting agents like polysorbate 80, co-solvents, antioxidants), stability chambers.
-
Procedure:
-
Prepare physical mixtures of this compound and each excipient in a 1:1 ratio (or other relevant ratios).
-
Place the mixtures in open and closed vials to assess the impact of air and moisture.
-
Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature.
-
At predetermined time points (e.g., 1, 2, and 4 weeks), visually inspect the samples for any physical changes (color change, clumping, liquefaction).
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Compare the results to a control sample of pure this compound stored under the same conditions.
-
Formulation Development Strategies
Based on the pre-formulation data, an appropriate formulation strategy can be selected. For long-term animal studies, oral suspensions or solutions are often preferred for ease of administration and dose flexibility.
Oral Suspension
An oral suspension is a suitable option for poorly water-soluble drugs like this compound. A well-formulated suspension ensures dose uniformity and can improve bioavailability.
Formulation Component Rationale:
-
Vehicle: A purified water-based system is common.
-
Suspending Agent: To increase the viscosity of the vehicle and prevent rapid settling of the drug particles (e.g., methylcellulose, carboxymethylcellulose sodium).
-
Wetting Agent: To decrease the interfacial tension between the drug particles and the vehicle, facilitating uniform dispersion (e.g., polysorbates, sorbitan esters).
-
Co-solvent/Solubilizer: To dissolve a portion of the drug and improve overall solubility (e.g., propylene glycol, glycerin).
-
Preservative: To prevent microbial growth in the aqueous formulation (e.g., parabens, sodium benzoate).
-
Antioxidant: If the drug is susceptible to oxidation (e.g., butylated hydroxytoluene (BHT), ascorbic acid).
Protocol 3: Preparation of an this compound Oral Suspension (Example)
-
Objective: To prepare a 50 mg/mL this compound oral suspension.
-
Materials: this compound micronized powder, Methylcellulose, Polysorbate 80, Propylene Glycol, Sodium Benzoate, Purified Water.
-
Procedure:
-
In a calibrated container, dissolve the sodium benzoate in a portion of the purified water.
-
Disperse the methylcellulose in hot water (around 80°C) and then cool to form a gel.
-
In a separate container, wet the this compound powder with a small amount of the vehicle containing the dissolved polysorbate 80 to form a smooth paste.
-
Gradually add the methylcellulose gel to the this compound paste with continuous stirring.
-
Add the propylene glycol and mix until uniform.
-
Add the remaining purified water to the final volume and mix thoroughly.
-
Homogenize the suspension to ensure uniform particle size distribution.
-
Lipid-Based Formulations
For highly lipophilic drugs, lipid-based formulations can significantly enhance oral bioavailability.[5] These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).
Formulation Component Rationale:
-
Oils: As the primary solvent for the drug (e.g., sesame oil, soybean oil, medium-chain triglycerides).[5]
-
Surfactants: To promote emulsification in the gastrointestinal tract (e.g., polysorbates, Cremophor® EL).
-
Co-solvents: To increase the drug-loading capacity of the formulation (e.g., ethanol, propylene glycol).
Stability Testing: Ensuring Long-Term Formulation Integrity
A comprehensive stability testing program is mandatory to establish the shelf-life of the formulation and ensure its quality throughout the duration of the animal study. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[6] These studies involve exposing the drug to harsh conditions to accelerate its decomposition.
Protocol 4: Forced Degradation of this compound
-
Objective: To investigate the degradation pathways of this compound under various stress conditions.
-
Materials: this compound, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂), UV lamp, oven, HPLC system.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for a specified time.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature for a specified time.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 80°C) for a specified time.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified time.
-
-
Analysis: Analyze all stressed samples using a suitable HPLC method to separate the parent drug from any degradation products.
Long-Term Stability Study
This study evaluates the stability of the final formulation under recommended storage conditions over a period that covers the duration of the animal study.
Protocol 5: Long-Term Stability of this compound Formulation
-
Objective: To determine the shelf-life of the this compound formulation.
-
Materials: Final this compound formulation, stability chambers.
-
Procedure:
-
Package the formulation in the intended container-closure system for the animal study.
-
Store the samples in stability chambers at controlled temperature and humidity (e.g., 25°C/60% RH and accelerated conditions of 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months), withdraw samples and analyze them for:
-
Appearance: Color, clarity (for solutions), resuspendability (for suspensions).
-
pH
-
Viscosity (for suspensions)
-
Assay of this compound: To determine the concentration of the active ingredient.
-
Related Substances: To quantify any degradation products.
-
Microbial Limits: To ensure the formulation remains free from microbial contamination.
-
-
Analytical Method Validation: The Key to Reliable Data
A validated stability-indicating analytical method is crucial for accurately quantifying this compound and its degradation products. A High-Performance Liquid Chromatography (HPLC) method is commonly employed for this purpose. While a specific validated method for this compound was not found in the initial search, methods for the closely related compound phenytoin can be adapted and validated.[3][7]
Protocol 6: HPLC Method for this compound Quantification (Example)
-
Objective: To develop and validate a stability-indicating RP-HPLC method for this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions (starting point for development):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by scanning the UV spectrum of this compound (a starting point could be around 210-230 nm).
-
Injection Volume: 20 µL.
-
-
Validation Parameters (according to ICH guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products, matrix components). This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Visualization of Key Workflows
Formulation Development Workflow
Caption: Workflow for this compound Formulation Development.
Stability Testing Protocol Flow
Caption: Long-Term Stability Study Protocol Overview.
Conclusion
The development of a stable this compound formulation for long-term animal studies is a multi-faceted process that requires a systematic approach. By thoroughly characterizing the physicochemical properties of this compound, conducting comprehensive pre-formulation studies, selecting an appropriate formulation strategy, and implementing a rigorous stability testing program with a validated analytical method, researchers can ensure the delivery of a consistent and reliable dosage form. The protocols and guidelines presented in this document provide a robust framework for achieving this goal, ultimately contributing to the generation of high-quality, reproducible data in preclinical research.
References
Application Notes and Protocols: Determination of Ethotoin's Efficacy and Cytotoxicity Using Cell-Based Assays
Introduction: The Therapeutic Potential and In Vitro Evaluation of Ethotoin
This compound, a member of the hydantoin class of anticonvulsant drugs, is utilized in the management of epilepsy, specifically for tonic-clonic and complex partial seizures.[1][2][3] Its mechanism of action, while not fully elucidated, is believed to be analogous to that of phenytoin.[1][2][4][5] this compound is thought to stabilize neuronal membranes and prevent the propagation of seizure activity by modulating voltage-gated sodium channels and potentially calcium ion influx across neuronal membranes.[4][5] This modulation prolongs the inactive state of these channels, thereby inhibiting rapid neuronal firing.[5] Given the critical need for novel and improved anti-seizure medications, a robust and reproducible in vitro testing paradigm is essential for the preclinical evaluation of compounds like this compound.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the efficacy and cytotoxicity of this compound using established cell-based assays. The protocols detailed herein are designed to offer a self-validating system, ensuring the generation of reliable and translatable data for informed decision-making in the drug discovery pipeline.
This compound's Proposed Mechanism of Action
The primary anticonvulsant effect of this compound is attributed to its ability to stabilize neuronal membranes against hyperexcitability.[5] This is achieved through the modulation of ion channel function, which is a cornerstone of neuronal communication. The following diagram illustrates the proposed mechanism.
Caption: Proposed mechanism of this compound in stabilizing neuronal membranes.
Part 1: Efficacy Assessment of this compound
To evaluate the potential of this compound to mitigate neuronal hyperexcitability, a key indicator of anti-seizure efficacy, we will utilize a multi-electrode array (MEA) assay. This functional assay allows for the direct, non-invasive measurement of electrical activity from neuronal networks cultured in vitro, providing a physiologically relevant model to study drug effects.[6][7]
Experimental Workflow for Efficacy Testing
The following diagram outlines the workflow for assessing this compound's efficacy using a neuronal MEA assay.
Caption: Workflow for assessing this compound's efficacy using MEA.
Protocol 1: Microelectrode Array (MEA) Assay for Neuronal Excitability
This protocol details the use of human induced pluripotent stem cell (iPSC)-derived neurons to model epilepsy-in-a-dish and assess the efficacy of this compound.[8][9][10]
Materials:
-
Human iPSC-derived glutamatergic and GABAergic neurons, and astrocytes[10]
-
MEA plates (e.g., Axion BioSystems CytoView MEA)
-
Neuron-specific culture medium and supplements
-
This compound (powder, to be dissolved in DMSO)
-
Positive control (e.g., Diazepam)
-
Pro-convulsant agent (e.g., Pentylenetetrazol - PTZ or 4-Aminopyridine - 4-AP)
-
MEA recording system (e.g., Axion Maestro)
Procedure:
-
Cell Plating:
-
Coat MEA plates with an appropriate substrate (e.g., Poly-L-ornithine and Laminin) according to the manufacturer's instructions.
-
Plate a co-culture of iPSC-derived glutamatergic neurons, GABAergic neurons, and astrocytes at a recommended density to form a functional neural network.[10]
-
Culture the cells in a humidified incubator at 37°C and 5% CO2.
-
-
Neuronal Network Maturation:
-
Maintain the neuronal cultures for at least 21-28 days, changing the medium every 2-3 days.
-
Monitor the development of spontaneous neuronal activity using the MEA system. Mature networks will exhibit synchronized bursting activity.[11]
-
-
Baseline Recording:
-
Once the neuronal networks are mature, record the baseline spontaneous electrical activity for 10-15 minutes.
-
-
Induction of Hyperexcitability:
-
Introduce a pro-convulsant agent (e.g., a sub-lethal concentration of PTZ or 4-AP) to the culture medium to induce a state of hyperexcitability, characterized by an increase in firing rate and burst frequency.
-
Record the activity for 10-15 minutes to establish a stable hyperexcitable state.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in the culture medium. It is crucial to include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Add the different concentrations of this compound and the positive control to the respective wells.
-
Incubate for a predetermined duration (e.g., 30-60 minutes).
-
-
Post-Treatment Recording:
-
Record the neuronal activity for 10-15 minutes post-treatment.
-
Data Analysis:
-
Analyze the recorded data using the MEA system's software to extract key parameters of neuronal network function, including:
-
Mean Firing Rate
-
Burst Frequency
-
Burst Duration
-
Network Synchrony
-
-
Normalize the post-treatment data to the baseline recordings for each well.
-
Generate dose-response curves by plotting the percentage reduction in a key parameter (e.g., mean firing rate) against the concentration of this compound.
-
Calculate the EC50 (half-maximal effective concentration) value for this compound.
| Parameter | Description | Expected Effect of this compound |
| Mean Firing Rate | The average number of action potentials per second. | Decrease |
| Burst Frequency | The number of bursts of high-frequency firing per unit of time. | Decrease |
| Burst Duration | The average duration of a burst of firing. | Decrease |
| Network Synchrony | The degree to which neurons across the network fire in a coordinated manner. | Decrease |
Part 2: Cytotoxicity Assessment of this compound
Concurrent with efficacy testing, it is imperative to determine the cytotoxic profile of this compound to establish a therapeutic window. We will employ two standard and complementary cytotoxicity assays: the MTT assay to assess metabolic activity and the LDH release assay to measure membrane integrity.[12][13][14][15]
Experimental Workflow for Cytotoxicity Testing
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: Workflow for assessing this compound's cytotoxicity.
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.[12][13][16]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the neuronal cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle and no-treatment controls.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[16]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well and mix gently to dissolve the formazan crystals.[16]
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the % viability against the this compound concentration to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration).
Protocol 3: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, serving as an indicator of cytotoxicity.[14][15]
Materials:
-
Neuronal cell line (as in the MTT assay)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity detection kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit protocol (typically 15-30 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release control) / (Absorbance of maximum release control - Absorbance of spontaneous release control)] x 100
-
-
Generate a dose-response curve and determine the IC50 value for this compound.
| Assay | Principle | Endpoint Measurement | Information Provided |
| MTT Assay | Measures mitochondrial reductase activity in viable cells.[12][13] | Colorimetric (absorbance of formazan) | Cell viability and metabolic activity. |
| LDH Release Assay | Measures the release of LDH from cells with damaged membranes.[14][15] | Colorimetric (absorbance of a formazan product) | Cell membrane integrity and cytotoxicity.[15] |
Conclusion and Future Directions
The methodologies outlined in these application notes provide a robust framework for the in vitro characterization of this compound's efficacy and cytotoxicity. The MEA assay offers a functional assessment of the compound's ability to modulate neuronal network activity, directly reflecting its anti-seizure potential. The complementary use of MTT and LDH assays provides a comprehensive understanding of its cytotoxic profile.
By integrating these cell-based assays into the early stages of drug discovery, researchers can efficiently screen and prioritize compounds, leading to the development of safer and more effective anti-epileptic drugs. Future studies could expand on these protocols by utilizing patient-derived iPSC neurons carrying specific epilepsy-related mutations to investigate the efficacy of this compound in a more personalized medicine context.[8][17]
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Neural Activity Assay | Axion Biosystems [axionbiosystems.com]
- 7. Neuronal Microelectrode Array Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 8. Epilepsy related Cell Products - Creative Biolabs [neuros.creative-biolabs.com]
- 9. axolbio.com [axolbio.com]
- 10. Human Epilepsy Models | FujiFilm Cellular Dynamics, Inc. [fujifilmcdi.com]
- 11. Frontiers | Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification in early drug discovery [frontiersin.org]
- 12. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. atcbiotech.com [atcbiotech.com]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | Modeling Epilepsy Using Human Induced Pluripotent Stem Cells-Derived Neuronal Cultures Carrying Mutations in Ion Channels and the Mechanistic Target of Rapamycin Pathway [frontiersin.org]
In vitro seizure models using Ethotoin
Application Note & Protocol
Title: High-Throughput In Vitro Seizure Models for Efficacy Profiling of Anticonvulsant Compounds Using Ethotoin
Abstract
The study of epilepsy and the development of novel anti-seizure medications (ASMs) necessitate robust and predictive preclinical models. While in vivo models are indispensable, in vitro assays provide a controlled environment for elucidating cellular mechanisms and enabling higher-throughput compound screening.[1][2] This guide details the application of this compound, a hydantoin-class anticonvulsant, as a validation compound in two distinct in vitro seizure models: a Microelectrode Array (MEA)-based neuronal network assay and a fluorescence-based calcium imaging assay. We provide a scientific rationale for experimental design, step-by-step protocols for model implementation, and guidelines for data analysis and interpretation. These models offer a powerful platform for assessing the efficacy of potential ASMs by quantifying their ability to suppress pharmacologically-induced epileptiform activity.
Introduction: The Role of this compound and In Vitro Models in Epilepsy Research
Epilepsy is a neurological disorder characterized by an imbalance between excitatory and inhibitory signaling in the brain, leading to recurrent, hypersynchronous neuronal discharges, or seizures.[3][4] The primary goal of ASMs is to restore this balance. Glutamate is the brain's main excitatory neurotransmitter, and its over-activation is a key factor in seizure generation.[5][6] Conversely, gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter, and enhancing its function is a common therapeutic strategy.[7][8]
This compound , a hydantoin derivative similar to the widely-used drug Phenytoin, exerts its anticonvulsant effects primarily by modulating voltage-gated sodium channels (NaV).[9][10][11] Its mechanism involves stabilizing the inactive state of these channels, which prevents the rapid, repetitive neuronal firing characteristic of a seizure.[12][13][14] By limiting the sustained influx of sodium ions that underpins the action potential, this compound effectively dampens neuronal hyperexcitability.[12][15] Although less potent than Phenytoin, its well-characterized mechanism makes it an excellent tool for validating the pharmacological relevance of in vitro seizure models.[9][10]
Advances in cell culture and assay technology have enabled the development of "epilepsy-in-a-dish" models.[16][17] These systems, typically using primary rodent neurons or human induced pluripotent stem cell (iPSC)-derived neurons, allow for the controlled induction and measurement of seizure-like activity.[2][18][19] They bridge the gap between single-target biochemical assays and complex in vivo studies, offering a crucial platform for early-stage drug discovery.[20]
Scientific Rationale: Modeling Seizure Activity in a Dish
To study the effects of compounds like this compound, a healthy neuronal culture must first be pharmacologically driven into a state of hyperexcitability that mimics a seizure. This is achieved by disrupting the delicate balance of excitation and inhibition.
-
Enhancing Excitation: One common method is to remove the magnesium ions (Mg²⁺) from the culture medium. In a resting state, Mg²⁺ blocks the ion channel of the N-methyl-D-aspartate (NMDA) glutamate receptor. Removing this block leads to excessive receptor activation, increased calcium influx, and a state of sustained neuronal depolarization and firing.[2]
-
Suppressing Inhibition: Another approach is to use antagonists of the GABAA receptor, such as bicuculline or picrotoxin, or potassium channel blockers like 4-aminopyridine (4-AP).[21][22] These compounds reduce the inhibitory tone in the network, making it easier for excitatory signals to propagate and generate synchronous, seizure-like discharges.
The resulting epileptiform activity can be measured using various techniques. Microelectrode Arrays (MEAs) provide a non-invasive method to record the extracellular action potentials (spikes) from a population of neurons over time, revealing changes in firing rate, burst patterns, and network-wide synchrony.[23][24] Calcium imaging offers a complementary, high-resolution view by using fluorescent dyes that report the intracellular calcium spikes associated with neuronal firing, allowing for the visualization of synchronized oscillations across a large population of cells.[25][26]
This compound's Mechanism of Action
The diagram below illustrates the core signaling imbalance in epilepsy and the therapeutic intervention point for this compound.
References
- 1. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 2. Cell culture models for epilepsy research and treatment [explorationpub.com]
- 3. The Role of Glutamate Receptors in Epilepsy | MDPI [mdpi.com]
- 4. Frontiers | Modeling Epilepsy Using Human Induced Pluripotent Stem Cells-Derived Neuronal Cultures Carrying Mutations in Ion Channels and the Mechanistic Target of Rapamycin Pathway [frontiersin.org]
- 5. Glutamatergic Mechanisms Associated with Seizures and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. defeatingepilepsy.org [defeatingepilepsy.org]
- 7. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABAergic Synchronization in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [drugcentral.org]
- 11. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Experimental Epileptogenesis in a Cell Culture Model of Primary Neurons from Rat Brain: A Temporal Multi-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. explorationpub.com [explorationpub.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | In vitro Models for Seizure-Liability Testing Using Induced Pluripotent Stem Cells [frontiersin.org]
- 21. Frontiers | Modeling seizure networks in neuron-glia cultures using microelectrode arrays [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. axionbiosystems.com [axionbiosystems.com]
- 25. Seizure event detection using intravital two-photon calcium imaging data - PMC [pmc.ncbi.nlm.nih.gov]
- 26. New In Vitro Phenotypic Assay for Epilepsy: Fluorescent Measurement of Synchronized Neuronal Calcium Oscillations | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ethotoin Solubility Challenges in Aqueous Solutions
Prepared by: Senior Application Scientist, Advanced Research Solutions
Welcome to the technical support center for Ethotoin. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound in their experimental setups. As a hydantoin-derivative anticonvulsant, this compound's utility in research is often hampered by its physicochemical properties.[1][2] This document provides in-depth, field-proven insights and step-by-step protocols to help you successfully prepare and use this compound solutions, ensuring the integrity and reproducibility of your results.
Section 1: Understanding the Challenge - this compound's Physicochemical Properties
A thorough understanding of a compound's properties is the first step in troubleshooting. This section addresses the fundamental characteristics of this compound that contribute to its solubility issues.
Q1: What is this compound and why is its aqueous solubility a significant hurdle in research?
A: this compound (3-ethyl-5-phenylimidazolidine-2,4-dione) is a synthetic organic compound belonging to the hydantoin class of antiepileptics, structurally similar to phenytoin.[2][3] Its mechanism of action involves stabilizing neuronal membranes, making it a valuable tool in neuroscience and epilepsy research.[1][4]
The primary research hurdle is its very low solubility in water. This compound is a hydrophobic molecule, a property conferred by its phenyl group and ethyl-substituted hydantoin ring. Direct dissolution in aqueous buffers, cell culture media, or physiological saline is often unsuccessful, leading to suspension rather than a true solution. This can cause inconsistent dosing, inaccurate concentration measurements, and flawed experimental outcomes.
Q2: What are the essential physicochemical properties of this compound I should be aware of?
A: Understanding these key parameters is crucial for designing a successful solubilization strategy. The properties of this compound are summarized below.
| Property | Value | Significance for Solubility | Source(s) |
| Molecular Formula | C₁₁H₁₂N₂O₂ | Provides the elemental composition. | [3][5] |
| Molecular Weight | ~204.23 g/mol | Essential for calculating molar concentrations. | [6][7] |
| Appearance | White to off-white solid / Stout prisms | The physical form you will be working with. | [3][6][8] |
| Aqueous Solubility | Sparingly soluble in cold water; more soluble in hot water. | Confirms the primary challenge. Direct dissolution in aqueous media at room temperature is not recommended for achieving high concentrations. | [3] |
| Organic Solvent Solubility | - DMSO: ≥ 41-100 mg/mL- Ethanol: Freely Soluble- Methanol: Slightly Soluble | Highlights the utility of organic solvents for creating high-concentration stock solutions. Note that the hygroscopic nature of DMSO can impact solubility, so fresh, anhydrous grade is recommended. | [3][5][6][7] |
| Alkaline Solution Solubility | Freely soluble in dilute aqueous solutions of alkali hydroxides. | This indicates that increasing the pH of an aqueous solution above this compound's pKa will significantly enhance its solubility. | [3] |
| Stability | Darkens on exposure to light or extreme heat. | Solutions and solid compounds should be protected from light and stored appropriately. | [3][9] |
Section 2: FAQs - Initial Troubleshooting for In Vitro Experiments
This section addresses the most common immediate problems researchers face, particularly when using this compound in cell-based assays.
Q3: I tried dissolving this compound directly in my phosphate-buffered saline (PBS), but it just floated on top. What's the correct first step?
A: This is expected behavior. The correct first step is to never attempt direct dissolution of this compound in an aqueous buffer for stock preparation. You must first create a concentrated stock solution in a suitable organic solvent where it exhibits high solubility. The most common choices for in vitro research are Dimethyl Sulfoxide (DMSO) or absolute Ethanol.[3][6][7]
Q4: What is the best organic solvent for my stock solution: DMSO or Ethanol?
A: Both are excellent choices, but the decision depends on your experimental constraints.
-
DMSO: It can typically dissolve this compound to very high concentrations (e.g., >200 mM).[7] This is advantageous if you need a highly concentrated stock to minimize the final solvent volume in your assay. However, DMSO can have biological effects on its own, and many cell lines are sensitive to final concentrations above 0.1-0.5%.
-
Ethanol: this compound is also freely soluble in ethanol.[3] Ethanol can be less toxic to some cell lines than DMSO. However, it is more volatile, which can lead to concentration changes if not handled properly.
Recommendation: For most in vitro applications, start with a 100 mM stock solution in high-purity, anhydrous DMSO . This provides a good balance of concentration and ease of use.
Q5: I successfully made a 100 mM stock in DMSO, but when I added it to my cell culture medium, a white precipitate formed immediately. How do I prevent this?
A: This is the most common pitfall and is caused by the rapid change in solvent environment, causing the hydrophobic this compound to crash out of solution.
The Cause: When a small volume of highly concentrated drug in an organic solvent is added to a large volume of an aqueous medium, the local concentration at the point of addition momentarily exceeds the solubility limit in the mixed solvent system.
The Solution: Sequential Dilution and Energetic Mixing. Never add your concentrated stock directly to the final large volume.
-
Perform one or more intermediate dilution steps in your medium.
-
Add the stock solution dropwise to the surface of the aqueous medium while continuously and vigorously vortexing or stirring. This rapid dispersion is critical to prevent localized supersaturation.
-
Ensure the final concentration of your organic solvent (e.g., DMSO) is well below the tolerance limit for your specific cell line (typically <0.5%).
Section 3: Advanced Solubilization Strategies & Protocols
If standard organic stock solutions are insufficient for your needs (e.g., for in vivo formulation or specific buffer systems), these advanced methods can be employed.
Strategy 1: pH Adjustment
Q6: How can I use pH to create a purely aqueous solution of this compound?
A: This method leverages the chemical nature of the hydantoin ring. This compound is a weak acid. By raising the pH of the aqueous solvent with a base, you can deprotonate the molecule, forming a water-soluble salt in situ. This is highly effective and is supported by data showing this compound is freely soluble in dilute alkali hydroxides.[3]
-
Objective: To prepare a 1 mg/mL (approx. 5 mM) solution of this compound in an aqueous buffer.
-
Materials: this compound powder, 1 M NaOH solution, desired aqueous buffer (e.g., PBS), calibrated pH meter.
-
Procedure:
-
Weigh the required amount of this compound powder and add it to your target volume of buffer. It will not dissolve at this stage.
-
While stirring the suspension, add the 1 M NaOH solution dropwise (e.g., 1-2 µL at a time).
-
Monitor the suspension. As the pH increases, the this compound powder will begin to dissolve.
-
Continue adding NaOH drops until all the solid has dissolved, resulting in a clear solution.
-
Measure the final pH of the solution. It will likely be in the range of 9.0-10.5.
-
-
Self-Validation & Critical Considerations:
-
Experimental Compatibility: Ensure that this high final pH is compatible with your downstream application. It may not be suitable for direct use in cell culture but can be ideal for chemical assays or as a concentrate that is later neutralized.
-
Neutralization: You can carefully back-titrate the solution with a dilute acid (e.g., 1 M HCl) to a more physiologically relevant pH. HOWEVER, be aware that as you approach the pKa of this compound, it may precipitate out of solution. Perform this step cautiously and determine the pH at which your desired concentration remains stable.
-
Strategy 2: Use of Co-solvents and Surfactants
Q7: My experiment is sensitive to both DMSO and high pH. What other options do I have?
A: The use of co-solvents or surfactants is a widely recognized technique for enhancing the solubility of poorly soluble drugs.[10][11][12]
-
Co-solvents: These are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar solutes.[12] Examples include polyethylene glycol (PEG 400) and propylene glycol.[12]
-
Surfactants: These molecules form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration). These micelles have a hydrophobic core that can encapsulate this compound, effectively solubilizing it in the bulk aqueous phase.[11] Common non-ionic surfactants used in research include Polysorbate 80 (Tween 80) and Poloxamers.[11]
-
Objective: To prepare an this compound formulation using Polysorbate 80.
-
Procedure:
-
Prepare a stock solution of 10% (w/v) Polysorbate 80 in water.
-
In a separate vial, weigh your this compound powder.
-
Add a small amount of the 10% Polysorbate 80 solution to the powder to create a paste.
-
Gradually add your desired aqueous buffer to the paste in small aliquots, vortexing thoroughly between each addition until the target volume is reached and the solution is clear.
-
-
Self-Validation & Critical Considerations:
-
Concentration Optimization: The required concentration of the surfactant will depend on the desired concentration of this compound. You may need to test different surfactant concentrations.
-
Biological Effects: Surfactants can have their own biological effects, such as altering cell membrane permeability. Always run a vehicle control (buffer + surfactant, no drug) in your experiments.
-
Section 4: Verification, Stability, and Storage
Properly preparing your solution is only half the battle. You must also verify its concentration and store it correctly to ensure experimental accuracy.
Q8: How can I be sure of the final concentration of my prepared this compound solution?
A: Visual clarity is not a confirmation of concentration. It is good laboratory practice to verify the concentration of your final stock solution, especially after complex solubilization procedures.
-
UV-Vis Spectrophotometry: A relatively simple method. You would need to perform a serial dilution of a known standard to create a calibration curve and determine the molar absorptivity of this compound in your specific solvent system.[3]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for accuracy and specificity. An HPLC method can separate and quantify this compound, ensuring that you are measuring the active compound and not any degradants.[13][14][15]
Q9: What are the best practices for storing my this compound stock solutions?
A: Based on its known properties and general best practices for drug solutions:
-
Protect from Light: this compound is known to darken upon exposure to light.[3] Always store solutions in amber vials or wrap clear vials in aluminum foil.
-
Temperature: For long-term stability, store organic stock solutions at -20°C or -80°C.[6][7] Avoid repeated freeze-thaw cycles by aliquoting the stock into single-use volumes.
-
Shelf Life: When stored at -80°C in a high-purity solvent, a stock solution can be stable for up to a year.[7] For -20°C storage, a shelf life of 1-6 months is a safe guideline.[6][7]
Section 5: Visual Workflows and Decision Guides
To aid in your experimental design, the following diagrams illustrate the decision-making process and a critical experimental workflow.
Caption: Decision tree for selecting an appropriate this compound solubilization strategy.
Caption: Workflow for diluting a DMSO stock of this compound into aqueous medium.
References
- 1. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. CAS 86-35-1: this compound | CymitQuimica [cymitquimica.com]
- 9. drugs.com [drugs.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. brieflands.com [brieflands.com]
- 12. ijpbr.in [ijpbr.in]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. medipol.edu.tr [medipol.edu.tr]
- 15. Detection Methods and Tools of Administered Anti-Epileptic Drugs - A Review [gavinpublishers.com]
Technical Support Center: Optimizing Ethotoin Dosage for Maximal Anticonvulsant Effect In Vivo
Welcome to the technical support center for the in vivo application of Ethotoin. This guide is designed for researchers, scientists, and drug development professionals dedicated to advancing anticonvulsant therapies. Here, we synthesize established protocols with field-proven insights to help you navigate the complexities of dosage optimization. Our goal is to provide a comprehensive resource that not only guides your experimental design but also empowers you to troubleshoot effectively, ensuring the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are critical for designing a robust in vivo study with this compound.
Q1: What is the primary mechanism of action for this compound?
A: this compound, a member of the hydantoin class of anticonvulsants, primarily works by stabilizing neuronal membranes.[1] Its main mechanism involves prolonging the inactive state of voltage-gated sodium channels after an action potential.[1] This action prevents the rapid, repetitive firing of neurons that characterizes seizure activity.[1] While its primary influence is on sodium channels, it may also modulate calcium ion channels, which contributes to its overall anticonvulsant effect by influencing neurotransmitter release and neuronal excitability.[1][2][3] Unlike some antiepileptic drugs, this compound exerts its effect without causing general depression of the central nervous system.[4][5]
Q2: How should this compound be formulated for in vivo administration in rodent models?
A: this compound is a crystalline powder with low water solubility (5.28 mg/mL).[6] For oral administration (gavage), it is typically prepared as a homogeneous suspension. A common and effective vehicle is an aqueous solution of 0.5% to 1% carboxymethylcellulose sodium (CMC-Na).[7] To prepare, the this compound powder can be levigated with a small amount of the vehicle to form a smooth paste before being geometrically diluted to the final concentration.[6] For intraperitoneal (i.p.) injections, solubilizing this compound can be challenging. A solution in DMSO may be considered, but potential vehicle toxicity must be controlled for.[7] Always ensure the suspension is uniformly mixed before each administration to guarantee consistent dosing.
Q3: What is a reasonable starting dose range for this compound in mice and rats?
A: Based on available preclinical data, starting doses for this compound can vary. In rats, doses ranging from 500-1,000 mg/kg have been shown to shorten the duration of the tonic extensor phase in the maximal electroshock (MES) seizure model.[8] For initial screening in mice, a dose of 100 mg/kg (p.o.) is a common starting point to assess anticonvulsant activity.[9] It is crucial to conduct a dose-response study to determine the median effective dose (ED50) for your specific animal model and seizure type.
Q4: What is the expected time to peak effect (TPE) and half-life of this compound in preclinical models?
A: The pharmacokinetic profile of this compound is characterized by a relatively short half-life, which is a critical consideration for experimental timing. In single-dose studies involving patients on other anticonvulsants, the time to peak plasma concentration (Tmax) was approximately 2 hours, with a half-life of about 5 hours.[10] In immature CD1 mice, the half-life of phenytoin, a structurally similar hydantoin, was found to be significantly longer than in adult mice, suggesting that age can be a critical variable.[11] For any new study, it is highly recommended to perform a preliminary pharmacokinetic study or a time-course experiment (testing at multiple time points post-administration, e.g., 30, 60, 120, and 240 minutes) to determine the optimal pre-treatment time for your specific conditions.[12]
Section 2: Core Experimental Protocols
Successful dosage optimization relies on standardized and reproducible seizure models. Below are step-by-step protocols for two of the most common acute seizure tests.
Protocol 1: Maximal Electroshock (MES) Test
The MES test is a gold-standard model for identifying anticonvulsants effective against generalized tonic-clonic seizures.[12][13][14] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[12]
Materials:
-
Rodents (e.g., male albino mice, 20-25 g)
-
Electroconvulsometer with corneal electrodes
-
0.9% saline solution
-
This compound suspension and vehicle control
-
Oral gavage needles
Step-by-Step Methodology:
-
Animal Acclimation: Allow animals to acclimate to the laboratory environment for at least 3 days prior to testing. All procedures should be approved by the institution's animal care and use committee.[9][15]
-
Grouping and Administration: Divide animals into groups (n=8-10 per group is recommended for dose-response studies).[14] Administer this compound or vehicle control orally (p.o.) at a consistent volume (e.g., 10 mL/kg).[9]
-
Pre-treatment Time: Wait for the predetermined time to peak effect (TPE) before inducing seizures.
-
Seizure Induction:
-
Observation and Endpoint: Immediately after the stimulus, observe the animal for the presence or absence of tonic hindlimb extension. Protection is defined as the complete absence of this phase.
-
Data Analysis: Record the number of animals protected in each dose group. Calculate the percentage of protection and determine the ED50 (the dose that protects 50% of the animals) using probit analysis.
Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is used to identify agents that may be effective against myoclonic and absence seizures.[16] It works by antagonizing GABA-A receptors, leading to neuronal hyperexcitability.[17]
Materials:
-
Rodents (e.g., male mice, 20-25 g)
-
Pentylenetetrazol (PTZ) solution (e.g., dissolved in 0.9% saline)
-
Syringes and needles for subcutaneous injection
-
Observation chambers
-
This compound suspension and vehicle control
Step-by-Step Methodology:
-
Animal Preparation: Follow the same acclimation and grouping procedures as in the MES test.
-
Drug Administration: Administer this compound or vehicle control (p.o. or i.p.) at the desired doses.
-
Pre-treatment Time: Wait for the TPE of this compound.
-
PTZ Injection: Administer a convulsant dose of PTZ subcutaneously (s.c.). A typical dose for mice is around 85 mg/kg, but this should be standardized in your laboratory to reliably induce clonic seizures in >95% of vehicle-treated animals.
-
Observation and Scoring: Immediately place the animal in an individual observation chamber and observe for 30 minutes. The endpoint is typically the failure to observe a generalized clonic seizure lasting for at least 5 seconds.
-
Data Analysis: Calculate the percentage of animals protected from clonic seizures in each group and determine the ED50.
Section 3: Troubleshooting Guide (Q&A Format)
Issue: My results show high variability between animals in the same dose group.
-
Q: What are the most common sources of experimental variability? A: Variability can stem from several factors. Intrinsic factors include genetic differences between animals (even within the same strain), age, and sex.[18] Extrinsic factors include inconsistencies in drug formulation (e.g., improper suspension), dosing technique (inaccurate volume or placement), timing of the test relative to drug administration, and subtle differences in animal handling, which can cause stress.[18]
-
Q: How can I minimize this variability? A:
-
Standardize Your Formulation: Ensure your this compound suspension is homogeneous. Use a vortex mixer immediately before drawing each dose.
-
Refine Dosing Technique: For oral gavage, ensure the needle consistently delivers the substance to the stomach without causing undue stress or injury. For i.p. injections, inject into the lower abdominal quadrant to avoid hitting the bladder or cecum.[19]
-
Control Environmental Factors: Conduct experiments at the same time of day to minimize circadian rhythm effects.[19] Ensure consistent lighting, temperature, and noise levels.
-
Increase Sample Size: While not a fix for poor technique, a larger sample size (n=10-15) can help increase the statistical power to detect a true effect despite inherent biological variability.
-
Issue: I am not observing a significant anticonvulsant effect, even at high doses.
-
Q: Could the lack of efficacy be related to the seizure model I'm using? A: Yes. This compound, like phenytoin, is most effective against generalized tonic-clonic seizures, which are modeled by the MES test.[20] Its efficacy in other seizure models, like the scPTZ test (modeling absence seizures), may be limited.[21] Ensure your chosen model aligns with the drug's known mechanism of action.
-
Q: Is it possible the drug isn't reaching the brain in sufficient concentrations? A: This is a critical consideration. The blood-brain barrier (BBB) actively limits the entry of many substances via efflux transporters like P-glycoprotein (P-gp).[22] While this compound's BBB penetration is not as extensively studied as phenytoin's, it is a plausible factor.[22] A low brain-to-plasma concentration ratio could explain the lack of effect. A pilot pharmacokinetic study measuring brain and plasma concentrations at the TPE can be invaluable for confirming target engagement.
Issue: My animals are showing significant sedation or motor impairment.
-
Q: How can I differentiate neurotoxicity from the desired anticonvulsant effect? A: This is a common challenge with centrally-acting drugs. It is essential to assess motor impairment at doses used for anticonvulsant testing. The rotorod test is the standard method for this. Animals are placed on a rotating rod, and the time until they fall off is measured. A significant decrease in performance compared to vehicle-treated controls indicates neurotoxicity.
-
Q: What is the "Therapeutic Index" and how do I calculate it? A: The Therapeutic Index (TI) is a quantitative measure of a drug's safety margin. In preclinical studies, it is often calculated as the ratio of the toxic dose in 50% of the population (TD50) to the effective dose in 50% of the population (ED50).[23]
-
TI = TD50 / ED50
-
The TD50 is determined from the rotorod test (or another neurotoxicity assay).
-
A larger TI indicates a wider separation between the doses that cause toxicity and those that provide efficacy, suggesting a better safety profile.
-
Section 4: Visualization & Data Presentation
Diagrams
Data Summary Table
| Parameter | Species | Model | Route | ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Reference |
| Phenytoin | Mouse | MES | i.p. | 9.5 | 68.5 | Antiepileptic Drug Development Program |
| Phenytoin | Rat | MES | p.o. | 29.2 | 204 | Antiepileptic Drug Development Program |
| This compound | Rat | MES | p.o. | 500-1,000* | Not Reported | [8] |
Note: This value represents a dose range shown to be effective, not a calculated ED50. Comprehensive ED50 data for this compound is less prevalent in modern literature, highlighting the need for empirical determination in your studies. Data for phenytoin, a close structural analog, is provided for comparative context.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound response (Concept Id: CN298108) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. This compound [drugcentral.org]
- 6. uspharmacist.com [uspharmacist.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. Clinical pharmacology of mephenytoin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics of commonly used antiepileptic drugs in immature CD1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. dash.harvard.edu [dash.harvard.edu]
- 16. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Sources of pharmacokinetic and pharmacodynamic variability and clinical pharmacology studies of antiseizure medications in the pediatric population - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 20. cureepilepsy.org [cureepilepsy.org]
- 21. ijbcp.com [ijbcp.com]
- 22. In vivo evidence for P-glycoprotein-mediated transport of phenytoin at the blood-brain barrier of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Therapeutic index estimation of antiepileptic drugs: a systematic literature review approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Ethotoin Instability in Experimental Buffers
Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with Ethotoin. This support center is designed to provide you with in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address the common challenge of this compound instability in experimental buffers. Our goal is to empower you with the scientific understanding and practical tools necessary to ensure the accuracy and reproducibility of your results.
Introduction: The Challenge of this compound's Physicochemical Properties
This compound, a hydantoin-class anticonvulsant, presents unique challenges in experimental settings due to its physicochemical properties.[1][2] As a weakly acidic compound with limited aqueous solubility, maintaining its stability and preventing precipitation in physiological and experimental buffers is paramount for generating reliable data.[1][3] This guide will deconstruct the factors contributing to this compound instability and provide systematic approaches to overcome these hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with this compound in solution.
Q1: My this compound solution, which was clear upon preparation, has now become cloudy or has visible precipitate. What happened?
A1: This is a classic sign of drug precipitation, a common issue with poorly soluble compounds like this compound.[4][5] Precipitation is often triggered by a change in the solution's ability to keep the drug dissolved. The primary causes are typically:
-
pH Shift: this compound is a weak acid with a pKa around 8.0.[3][6] Its solubility is highly dependent on pH. If the buffer pH drops below its pKa, the equilibrium will shift towards the less soluble, un-ionized form, causing it to precipitate out of solution.
-
Buffer Saturation: You may have exceeded the intrinsic solubility of this compound in your chosen buffer system at the experimental temperature.
-
Temperature Fluctuation: this compound is more soluble in hot water than in cold.[1] A decrease in temperature can significantly reduce its solubility, leading to precipitation.
-
Solvent Effects: If you used a co-solvent like ethanol or DMSO to initially dissolve the this compound, its subsequent dilution into an aqueous buffer can cause the drug to crash out if the final co-solvent concentration is too low to maintain solubility.[7]
Q2: I'm seeing a gradual decrease in my this compound concentration over time, even without visible precipitation. What could be the cause?
A2: This suggests chemical degradation. The primary degradation pathways for this compound and other hydantoins include:
-
Hydrolysis: The hydantoin ring is susceptible to hydrolysis, especially at pH values significantly above or below its pKa, which can open the ring structure.
-
Photodegradation: this compound is known to darken upon exposure to light, indicating potential photodegradation.[1] It is crucial to protect this compound solutions from light.
-
Oxidation: Although less commonly reported for this compound compared to other mechanisms, oxidative degradation is a potential pathway for many pharmaceutical compounds.
Q3: What is the best "all-purpose" buffer for working with this compound?
A3: There is no single "all-purpose" buffer, as the optimal choice depends heavily on the specific experimental requirements (e.g., physiological relevance, analytical compatibility). However, a good starting point is a phosphate buffer system . Phosphate buffers are versatile, commonly used in biological research, and can be prepared over a pH range that can be optimized for this compound's stability (typically pH 7.4 to 8.5).[8][9][10] For enhancing solubility, consider buffers with a pH slightly above this compound's pKa.
Q4: Can I use co-solvents to improve this compound solubility?
A4: Yes, co-solvents are a viable strategy.[11][12] Ethanol, DMSO, and polyethylene glycol (PEG) can be used to prepare a concentrated stock solution. However, it is critical to be mindful of the final concentration of the co-solvent in your experimental medium. High concentrations may interfere with biological assays, and excessive dilution of the stock can lead to precipitation. A validation experiment to determine the maximum tolerable co-solvent concentration in your system is highly recommended.
Part 2: Troubleshooting Guide: From Problem to Solution
This section provides a systematic workflow for diagnosing and resolving this compound instability issues.
Issue 1: Unexpected Precipitation
Step 1: Immediate Observation & Characterization
-
Note the time, temperature, and any recent changes to the solution (e.g., addition of other reagents, temperature shift).
-
Visually characterize the precipitate: Is it crystalline or amorphous? Is it colored?
Step 2: Root Cause Analysis
The following diagram illustrates the logical flow for diagnosing the cause of precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Step 3: Corrective Actions & Solutions
-
pH Adjustment: The most effective strategy is often to adjust the buffer pH. Since this compound is a weak acid, increasing the pH above its pKa will ionize the molecule, significantly increasing its aqueous solubility.[11] Aim for a pH of 8.0-8.5, but always verify that this pH is compatible with your experimental system.
-
Co-Solvent Optimization: If using a co-solvent, prepare several dilutions of your stock in the final buffer to empirically determine the precipitation threshold.
-
Temperature Control: Maintain your solutions at a constant temperature. If experiments must be run at lower temperatures, determine the solubility limit at that specific temperature beforehand.
-
Solubility Enhancement: Consider adding solubilizing excipients like cyclodextrins, which can form inclusion complexes with poorly soluble drugs to enhance their aqueous solubility.[12]
Issue 2: Chemical Degradation (Loss of Concentration)
Step 1: Confirm Degradation
-
Use a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector, to quantify this compound concentration over time.[13] The appearance of new peaks alongside a decrease in the parent this compound peak is a strong indicator of degradation.
Step 2: Identify the Degradation Pathway
Caption: Diagnostic pathway for this compound chemical degradation.
Step 3: Corrective Actions & Solutions
-
Light Protection: Always prepare and store this compound solutions in amber glass vials or wrap containers in aluminum foil to prevent photodegradation.[1]
-
pH Optimization for Stability: Conduct a short-term stability study by incubating this compound in buffers of varying pH (e.g., 6.8, 7.4, 8.0, 8.5) and analyzing the concentration at different time points. This will identify the optimal pH range for stability.
-
Buffer Selection: Ensure your buffer components are not reactive. For example, some amine-containing buffers (like Tris) can potentially interact with certain drug molecules. Phosphate buffers are generally considered inert and are a good first choice.[14]
-
Temperature Control: Store stock solutions at recommended temperatures (e.g., refrigerated or frozen) and minimize the time that working solutions spend at elevated temperatures. This compound darkens on exposure to extreme heat.[1]
Part 3: Experimental Protocols & Data
This section provides validated starting protocols and reference data to guide your experimental setup.
Data Presentation: this compound Solubility
The following table summarizes the pH-dependent solubility of hydantoins, which provides a useful reference for this compound. Note that specific values for this compound should be empirically determined. Phenytoin, a structurally similar hydantoin, is included for comparison.
| Compound | Buffer System | pH | Approximate Solubility | Reference |
| Phenytoin | Phosphate Buffer | 5.4 | Low | [6] |
| Phenytoin | Phosphate Buffer | 7.4 | Moderate | [6] |
| Phenytoin | 0.1N HCl | - | 0.06 mg/mL | [15] |
| Phenytoin | Phosphate Buffer | 6.8 | 0.2 mg/mL | [15][16] |
| This compound | Water (cold) | ~7.0 | Sparingly Soluble | [1] |
| This compound | Water (hot) | ~7.0 | More Soluble | [1] |
| This compound | Dilute Alkali Hydroxides | >8.0 | Freely Soluble | [1] |
This data highlights the critical role of pH in determining the solubility of hydantoin compounds.
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a 10 mM concentrated stock solution of this compound using a co-solvent, which can be further diluted into aqueous buffers.
Materials:
-
This compound powder (MW: 204.23 g/mol )
-
Dimethyl sulfoxide (DMSO), analytical grade
-
1.5 mL amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM solution, you will need: 10 mmol/L * 0.001 L * 204.23 g/mol = 0.00204 g = 2.04 mg of this compound.
-
Weighing: Accurately weigh approximately 2.04 mg of this compound powder and place it into an amber vial.
-
Solubilization: Add 1 mL of DMSO to the vial.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved and the solution is clear. Visually inspect against a light source to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C, protected from light. Under these conditions, the stock should be stable for at least one month. Always perform a visual check for precipitation after thawing.
Protocol 2: Buffer Compatibility & Stability Assessment
Objective: To determine the optimal buffer pH for this compound stability and solubility for a final concentration of 100 µM.
Materials:
-
10 mM this compound in DMSO stock solution (from Protocol 1)
-
Phosphate Buffered Saline (PBS), pH 6.8
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Phosphate Buffer, 50 mM, pH 8.0
-
Phosphate Buffer, 50 mM, pH 8.5
-
Clear and amber 96-well plates or vials
-
HPLC system with a C18 column and PDA detector
Procedure:
-
Preparation of Working Solutions:
-
Label amber vials for each pH condition (6.8, 7.4, 8.0, 8.5).
-
Prepare a 100 µM this compound solution in each buffer. For 1 mL total volume, add 10 µL of the 10 mM this compound stock to 990 µL of the respective buffer. This results in a final DMSO concentration of 1%.
-
Vortex each solution immediately after adding the stock.
-
-
Initial Analysis (T=0):
-
Immediately after preparation, take an aliquot from each solution for HPLC analysis. This will be your baseline (T=0) concentration.
-
Visually inspect each solution for any signs of precipitation.
-
-
Incubation:
-
Store the remaining solutions under two conditions:
-
Protected from light (in amber vials or a dark incubator) at the intended experimental temperature (e.g., 37°C).
-
Exposed to ambient light at room temperature (in clear vials) as a control for photodegradation.
-
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 4, 8, and 24 hours), visually inspect each solution for precipitation.
-
Take an aliquot from each condition for HPLC analysis to determine the remaining this compound concentration.
-
-
Data Analysis:
-
Plot the percentage of initial this compound concentration remaining versus time for each pH and light condition.
-
The optimal buffer will be the one that maintains the highest this compound concentration with no visible precipitation over the 24-hour period.
-
Self-Validating System: This protocol is self-validating. The T=0 measurement confirms the initial concentration and successful dilution. The inclusion of multiple pH points and light/dark conditions allows for direct comparison, making the "best" condition evident from the data. Any significant drop in concentration or the appearance of precipitate clearly indicates instability under those specific conditions.
References
- 1. This compound | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 86-35-1 [amp.chemicalbook.com]
- 4. In vitro methods to assess drug precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubility and ionization characteristics of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. future4200.com [future4200.com]
- 8. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 9. dalochem.com [dalochem.com]
- 10. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 11. chemrealm.com [chemrealm.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pharmaceutical Buffers [chemical-sales.com]
- 15. Frontiers | Improvement of solubility, dissolution, and bioavailability of phenytoin intercalated in Mg-Al layered double hydroxide [frontiersin.org]
- 16. asianjpr.com [asianjpr.com]
Technical Support Center: Minimizing Off-Target Effects of Ethotoin in Cellular Assays
Welcome to the technical support center for researchers utilizing Ethotoin in cellular assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of in vitro experimentation and ensure the validity of your results. As Senior Application Scientists, we have structured this resource to explain the "why" behind experimental choices, empowering you to design robust, self-validating studies.
Introduction: Understanding this compound and the Challenge of Off-Target Effects
This compound is an anticonvulsant drug from the hydantoin class, structurally similar to phenytoin.[1][2] Its primary mechanism of action involves stabilizing neuronal membranes to prevent the hyperexcitability that leads to seizures.[1][3] This is achieved mainly by modulating voltage-gated sodium channels, prolonging their inactive state to prevent rapid, repetitive firing of action potentials.[1] It may also influence calcium ion channels, further contributing to its anticonvulsant effects.[1][4][5]
While effective, the use of any small molecule in a cellular assay carries the risk of "off-target effects"—unintended interactions with cellular components other than the primary therapeutic target.[6][7] These effects can confound data, leading to misinterpretation of the compound's true mechanism and potential for cytotoxicity that masks the desired biological response.[6] This guide provides a framework for identifying, understanding, and minimizing these effects in your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of action for this compound?
A1: this compound exerts its antiepileptic effect by stabilizing neuronal membranes without causing general central nervous system depression.[3][8] Its mechanism is thought to be very similar to that of phenytoin.[2][8][9] The core actions are:
-
Modulation of Sodium Channels: this compound primarily influences voltage-gated sodium ion channels.[1] It binds preferentially to the inactivated state of these channels, prolonging the refractory period after an action potential.[1] This action prevents the rapid, repetitive neuronal firing characteristic of a seizure state.[1]
-
Influence on Calcium Channels: Evidence suggests this compound also affects calcium ion influx across neuronal membranes.[4][5] Since calcium ions are critical for neurotransmitter release, modulating their channels can further contribute to the overall stabilization of neuronal excitability.[1]
Q2: How can I distinguish between on-target and off-target effects of this compound?
A2: This is a critical step for data validation. A multi-pronged approach is necessary:
-
Target Expression Analysis: Use multiple cell lines with varying expression levels of the presumed targets (e.g., specific sodium channel subunits). A consistent effect regardless of target expression may suggest off-target activity.[6]
-
Rescue Experiments: If this compound's effect is due to inhibiting a specific channel, overexpressing a drug-resistant mutant of that channel should "rescue" the cells from the compound's effect.
-
Orthogonal Assays: Confirm your findings using different experimental methods that measure the same biological outcome.[6] For example, if you observe reduced proliferation with a metabolic assay (like MTT), validate it with a direct cell counting method or a membrane integrity assay (like LDH release).[7]
-
Target Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended target.[7] If the cellular phenotype of target knockdown is similar to the effect of this compound treatment, it strengthens the case for an on-target mechanism.[7]
Q3: What is a good starting concentration for this compound in a new cellular assay?
A3: A broad concentration range is essential for initial screening. Since this compound is less potent than phenytoin, you may need to explore higher concentrations.[9][10]
-
Initial Broad Screen: Start with a wide range, for example, from 1 µM to 200 µM, using log or semi-log dilutions.[11] This helps identify the general potency range.
-
Refined Dose-Response: Once you have an approximate effective concentration, perform a more detailed dose-response curve with more data points around that concentration to accurately determine the EC50/IC50.
-
Clinical Context: For reference, therapeutic plasma concentrations in humans are typically in the range of 15-50 µg/mL, which corresponds to approximately 73-245 µM. In vitro concentrations may differ, but this provides a physiologically relevant starting point.
Q4: My vehicle control (e.g., DMSO) is showing toxicity. What should I do?
A4: Solvent toxicity can confound results. It is crucial to run a solvent toxicity curve to determine the maximum tolerated concentration for your specific cell line.[6]
-
Keep Solvent Concentration Low and Consistent: Aim for a final solvent concentration of less than 0.5% (v/v), and ensure it is identical across all wells, including the "no drug" control.[12]
-
Test the Solvent Alone: Prepare serial dilutions of the solvent in your cell culture medium and run the same assay to find the concentration at which it begins to affect cell viability or the assay readout.
Troubleshooting Guide for this compound Assays
Unexplained or inconsistent results are common challenges in cellular assays. This guide addresses frequent problems encountered when working with this compound.
| Problem Observed | Potential Cause(s) | Recommended Troubleshooting & Optimization Steps |
| High variability between replicate wells. | 1. Inconsistent cell seeding density. 2. Poor cell health or high passage number.[12] 3. Edge effects in the microplate. 4. Inaccurate pipetting during compound dilution.[12] | 1. Ensure a homogenous single-cell suspension before plating. 2. Use cells in their logarithmic growth phase and maintain a consistent, low passage number.[12] 3. Avoid using the outer wells of the plate or fill them with sterile PBS/media to maintain humidity. 4. Prepare fresh serial dilutions for each experiment and use calibrated pipettes.[12] |
| High cytotoxicity at all tested concentrations. | 1. The effective concentration of this compound is much lower than anticipated for your cell type. 2. The compound has precipitated out of solution at high concentrations. 3. The solvent (e.g., DMSO) concentration is too high.[12] | 1. Expand the lower end of your concentration range significantly (e.g., start in the nanomolar range). 2. Visually inspect wells for precipitate. Check the solubility of this compound in your specific cell culture medium.[13] 3. Perform a solvent-only toxicity curve to identify a non-toxic concentration.[6] |
| Observed effect is not dose-dependent. | 1. The on-target effect is saturated even at the lowest concentration tested.[6] 2. Off-target effects at higher concentrations are masking or counteracting the on-target effect.[6] 3. The compound is interfering directly with the assay readout (e.g., colorimetric or fluorescent properties).[7] | 1. Test much lower concentrations to define the ascending part of the dose-response curve. 2. Use orthogonal assays to confirm the phenotype. Profile the compound against a panel of potential off-targets (e.g., other ion channels).[7] 3. Run a cell-free control by adding this compound to the assay reagents in an empty well to check for direct interference.[7] |
| No effect observed, even at high concentrations. | 1. The target of this compound is not expressed or is non-functional in your chosen cell model. 2. The compound has poor cell permeability or is being actively removed by efflux pumps.[7] 3. The incubation time is too short to observe a phenotypic change. | 1. Verify target expression using qPCR, Western blot, or functional assays (e.g., patch-clamp electrophysiology).[14] 2. Measure intracellular compound concentration (LC-MS/MS). Co-treat with known efflux pump inhibitors (e.g., verapamil) to see if the response is enhanced.[7] 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal treatment duration. |
Recommended Control Experiments
| Control Type | Purpose |
| Vehicle Control | To measure the effect of the solvent (e.g., DMSO) used to dissolve this compound. This is the baseline for calculating the drug's effect. |
| Untreated Control | To assess the baseline health and behavior of the cells without any treatment. |
| Positive Control | A compound known to produce the expected effect (e.g., another known sodium channel blocker like Tetrodotoxin for neuronal firing assays). This validates that the assay is working correctly.[15] |
| Negative Control | A compound known to be inactive for the target of interest. A structurally similar but inactive analog of this compound would be ideal if available.[6] |
| Cell-Free Control | To test for direct interference of this compound with the assay reagents (e.g., fluorescence, absorbance).[7] |
Key Experimental Protocols
Protocol 1: Determining the IC50 with a Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells, providing a measure of cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[11]
-
Compound Preparation: Prepare a 2x working concentration of this compound's highest desired dose in culture medium. Perform 2-fold serial dilutions in a separate 96-well plate.[11]
-
Treatment: Remove the old medium from the cell plate and add an equal volume of the 2x compound dilutions to the corresponding wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours).
-
LDH Measurement:
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a "maximum LDH release" control (cells lysed with a detergent) and the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Workflow for Differentiating On-Target vs. Off-Target Effects
This workflow provides a logical progression for investigating unexpected results to determine if they are on-target.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [drugcentral.org]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. qeios.com [qeios.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. This compound | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. adooq.com [adooq.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. benchchem.com [benchchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Advanced Translational Neuroscience Assays [metrionbiosciences.com]
- 15. anabios.com [anabios.com]
- 16. Impact of phenytoin and valproic acid on cytotoxicity and inflammatory mediators in human mononuclear cells: with and without lipopolysaccharide stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ethotoin Interference in Biochemical Assays
Introduction: The Challenge of Ethotoin in Biochemical Screening
This compound (3-Ethyl-5-phenylimidazolidine-2,4-dione) is an anticonvulsant drug belonging to the hydantoin class, structurally similar to phenytoin.[1][2] While its therapeutic mechanism involves the stabilization of neuronal membranes, its chemical properties can present significant challenges in in vitro biochemical and cell-based assays.[3][4] The hydantoin scaffold and its physicochemical characteristics can lead to non-specific interactions with assay components, resulting in misleading data, commonly referred to as assay interference.[5]
This technical guide serves as a resource for researchers, scientists, and drug development professionals to identify, diagnose, and mitigate potential assay artifacts caused by this compound. Our approach is grounded in establishing self-validating experimental workflows to ensure the integrity of your screening data.
Frequently Asked Questions (FAQs)
Q1: My screening assay shows a dose-dependent effect with this compound. Is this a genuine biological hit?
A1: A dose-dependent response is a primary indicator of a potential hit, but it is not conclusive proof of specific, target-mediated activity. Such a response can also be caused by various interference mechanisms, such as compound aggregation, direct inhibition of a reporter enzyme, or optical interference, which are often concentration-dependent.[5] It is critical to perform a series of validation and counter-screening assays to de-risk this finding.
Q2: How can I perform a quick initial check for assay interference?
A2: The most straightforward initial test is to run your assay with this compound in a simplified "buffer-only" or "no-target" control. For a biochemical assay, this involves including all assay components (buffer, substrate, cofactors, reporter enzyme) except for the primary biological target (e.g., your enzyme or receptor of interest). If this compound still produces a signal (activation or inhibition), it is directly interfering with the assay's detection system.
Q3: My assay uses a luciferase reporter. Could this compound be directly affecting it?
A3: Yes, this is a common mechanism of assay interference. Many small molecules are known to directly inhibit reporter enzymes like firefly luciferase.[5][6] To confirm this, you must perform a cell-free luciferase counter-screen using recombinant luciferase enzyme. If this compound inhibits the luciferase enzyme in this context, your primary assay results are likely false positives.
Q4: Are compounds like this compound considered Pan-Assay Interference Compounds (PAINS)?
A4: The hydantoin ring system in this compound contains substructures that can be flagged by PAINS filters.[7] PAINS are chemical structures known to frequently appear as hits in multiple assays through non-specific mechanisms.[8] While this does not automatically invalidate your results, it serves as a strong warning that rigorous investigation into the mechanism of action is required to rule out artifacts.
Q5: Could solubility and storage of this compound contribute to assay artifacts?
A5: Absolutely. This compound is sparingly soluble in cold water but more soluble in organic solvents like alcohol and DMSO.[1] If the final concentration in your aqueous assay buffer exceeds its solubility limit, it can precipitate or form aggregates. Aggregation is a major cause of non-specific inhibition.[9][10] Furthermore, this compound can darken upon exposure to light or extreme heat, indicating potential degradation, which could introduce reactive impurities into your assay.[1] Always ensure this compound is fully solubilized in your final assay buffer and consider performing a pre-read of your assay plate to detect precipitation.
In-Depth Troubleshooting Guides
Problem: Distinguishing Genuine Biological Activity from Assay Artifacts
Question: What is a systematic workflow to validate an apparent hit like this compound and eliminate the possibility of assay interference?
Answer: A multi-step, logic-driven approach is essential to triage potential hits and eliminate artifacts early in the discovery process. This workflow ensures that resources are focused on compounds with genuine, target-specific activity.
The process begins with assessing the fundamental properties of the compound and progresses through a series of specific counter-screens designed to identify common interference mechanisms.
Caption: A systematic workflow for validating hits and identifying assay interference.
Problem: Investigating Specific Interference Mechanisms of this compound
Question: What are the most probable interference mechanisms for a hydantoin-class compound like this compound, and what are the specific protocols to test for them?
Answer: Based on its chemical structure and the behavior of similar compounds, this compound is most likely to interfere via optical effects, aggregation, or direct interaction with reporter systems. Below are detailed protocols to diagnose each mechanism.
Causality: this compound may be intrinsically fluorescent or may absorb light at the excitation or emission wavelengths used in fluorescence- or absorbance-based assays. This leads to a false signal increase (autofluorescence) or decrease (quenching/inner-filter effect).[11][12]
Experimental Protocol: Spectral Scanning
-
Preparation: Prepare a solution of this compound in the final assay buffer at the highest concentration used in your primary screen.
-
Blank: Use the assay buffer alone as the blank control.
-
Absorbance Scan: Using a spectrophotometer, scan the absorbance of the this compound solution from ~300 nm to 700 nm. Note any significant absorbance peaks that overlap with your assay's excitation or emission wavelengths.
-
Fluorescence Scan: Using a spectrofluorometer, excite the this compound solution across a range of relevant wavelengths (e.g., 350-550 nm) and record the emission spectra (e.g., 400-700 nm). Check for any emission peaks that overlap with your assay's detection window.
-
Interpretation: Significant overlap indicates a high probability of optical interference. If this compound is fluorescent, it will likely cause false positives in assays where the signal increases. If it absorbs light where your reagents or products emit, it can cause false positives in signal-decrease assays (quenching).[12]
Causality: Many organic molecules, particularly those with poor aqueous solubility, form colloidal aggregates at micromolar concentrations. These aggregates can non-specifically sequester and denature proteins, leading to enzyme inhibition that appears specific and dose-dependent.[5]
Experimental Protocol: Dynamic Light Scattering (DLS) and Detergent Counter-Screen
-
Objective: To determine if this compound forms aggregates under assay conditions and if its inhibitory activity is aggregation-based.
-
Methodology (Detergent Screen):
-
Prepare two sets of assay buffers: (1) Standard Assay Buffer and (2) Assay Buffer supplemented with 0.01% (v/v) Triton X-100, a non-ionic detergent that disrupts aggregate formation.[9]
-
Perform a full dose-response curve for this compound in parallel in both buffer conditions.
-
Include all other assay components (target enzyme, substrate, etc.) as you would in the primary assay.
-
Incubate and read the assay as per the standard protocol.
-
-
Interpretation: If this compound is acting via aggregation, its apparent potency (IC50) will be significantly reduced (i.e., a rightward shift in the dose-response curve) in the presence of Triton X-100. A >10-fold shift is a strong indicator of aggregation-based activity.[9]
Caption: Diagram of non-specific inhibition via compound aggregation.
Causality: The compound may directly bind to and inhibit the reporter enzyme (e.g., Firefly Luciferase, β-lactamase) used in the assay's detection step. This is independent of its effect on the primary biological target and is a common source of false positives in inhibitor screens.[6]
Experimental Protocol: Cell-Free Luciferase Counter-Screen
-
Objective: To determine if this compound is a direct inhibitor of the luciferase reporter enzyme.
-
Methodology:
-
Prepare an assay buffer identical to the one used in the primary HTS assay, but lacking the primary biological target.
-
Add a known, standardized amount of recombinant firefly luciferase enzyme to the buffer.
-
Perform a full serial dilution of this compound and add it to the luciferase solution.
-
Initiate the luminescent reaction by adding the luciferase substrates (e.g., luciferin and ATP).
-
Immediately measure the luminescence signal using a plate reader.
-
-
Interpretation: If this compound shows dose-dependent inhibition of the luminescent signal in this cell-free system, it is confirmed as a direct luciferase inhibitor. This result would invalidate any inhibitory findings from a luciferase-based primary screen.
Summary of Expected Outcomes for Troubleshooting
The table below summarizes the expected results from the key counter-screens for each potential interference mechanism.
| Interference Mechanism | Result from Detergent Assay (0.01% Triton X-100) | Result from Cell-Free Luciferase Counter-Screen | Result from Spectral Scan | Conclusion |
| Aggregation | Potency (IC50) significantly reduced (>10-fold shift) | No direct inhibition | No significant signal | Artifact: Non-specific inhibition |
| Luciferase Inhibition | No significant change in potency | Potent, dose-dependent inhibition observed | No significant signal | Artifact: Direct reporter inhibition |
| Optical Interference | No significant change in potency | No direct inhibition | Emission/absorbance peak overlaps with assay wavelengths | Artifact: Optical interference |
| True Biological Hit | No significant change in potency | No direct inhibition | No significant signal | Potential True Hit: Proceed to Orthogonal Assay |
References
- 1. This compound | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 9. benchchem.com [benchchem.com]
- 10. Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines | Semantic Scholar [semanticscholar.org]
- 11. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Ethotoin
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the challenges associated with the oral bioavailability of Ethotoin in preclinical animal studies. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing on the underlying scientific principles and troubleshooting strategies to ensure your experiments are logical, robust, and successful.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the foundational questions regarding this compound's properties and the inherent challenges they present for oral drug delivery.
Q1: What is this compound and why is its bioavailability a primary concern in animal studies?
A1: this compound is an anticonvulsant drug from the hydantoin class, structurally similar to phenytoin, used in the treatment of epilepsy.[1][2] The primary concern with its oral administration is its poor aqueous solubility.[1] this compound is sparingly soluble in water, which is a critical limiting factor for its dissolution in the gastrointestinal (GI) tract.[1] For a drug to be absorbed into the bloodstream, it must first be dissolved in the GI fluids. Consequently, this compound's low solubility leads to a slow and incomplete dissolution process, resulting in low and variable oral bioavailability. This complicates dose-response assessments in preclinical animal studies and poses a significant hurdle for clinical development.
Q2: How do the physicochemical properties of this compound influence its absorption?
A2: The absorption of this compound is dictated by its key physicochemical properties, summarized in the table below. Its low water solubility is the most significant barrier. While its LogP value suggests reasonable membrane permeability, the drug cannot effectively cross the intestinal membrane if it remains in a solid, undissolved state. This compound is likely a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), similar to its analogue phenytoin.[3][4] For BCS Class II drugs, the rate-limiting step for absorption is drug dissolution.[5]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | - | [1] |
| Molar Mass | 204.22 g/mol | - | [1] |
| Melting Point | 94 °C | Relevant for formulation techniques like hot-melt extrusion. | [1] |
| Water Solubility | Sparingly soluble (5280 mg/L) | Primary Barrier: Limits dissolution in the GI tract. | [1] |
| LogP | 1.05 | Suggests adequate lipophilicity for passive diffusion across the gut wall, provided the drug is dissolved. | [1] |
| pKa | ~8.0 | As a weak acid, its solubility is pH-dependent, being lower in the acidic environment of the stomach. | [6] |
Q3: What is the "Bioavailability Challenge" for a drug like this compound?
A3: The challenge is a direct consequence of its BCS Class II characteristics. The process is sequential: the drug must dissolve before it can be absorbed. Poor solubility creates a bottleneck at the dissolution stage, effectively "starving" the absorption process. This relationship is visualized in the diagram below. Any successful strategy must directly address and overcome this dissolution rate barrier.
Section 2: Formulation Strategies & Troubleshooting
Choosing the right formulation is the most critical step. This section provides a guided Q&A to help you select and troubleshoot an appropriate strategy for your animal studies.
Q4: I am starting my study. Which formulation strategy should I consider for this compound?
A4: For preclinical animal studies, the goal is often to achieve a rapid and reliable increase in exposure to assess pharmacology and toxicology, rather than developing a final commercial formulation. Simplicity, scalability for small batches, and effectiveness are key. Several techniques exist to enhance the solubility of poorly soluble drugs.[7][8] A decision tree and a comparative table are provided below to guide your choice.
Table 2: Comparison of Preclinical Formulation Strategies for this compound
| Strategy | Mechanism of Action | Pros for Animal Studies | Cons for Animal Studies |
| Nanosuspension | Increases dissolution velocity by drastically increasing the drug's surface area-to-volume ratio according to the Noyes-Whitney equation.[7] | High drug loading possible. Can be prepared as an aqueous suspension suitable for oral gavage. Relatively simple concept. | Requires specialized equipment (e.g., high-pressure homogenizer, bead mill). Potential for particle aggregation requires careful stabilizer selection. |
| Amorphous Solid Dispersion | The drug is dispersed in a polymeric carrier in an amorphous (non-crystalline) state. This high-energy state has greater apparent solubility and faster dissolution than the stable crystalline form.[5][9] | Can significantly increase both the rate and extent of absorption. The resulting powder can be suspended in a vehicle for dosing. | Solvent selection can be challenging. Physical instability (recrystallization) can be a concern. The polymer may add complexity. |
| Lipid-Based (SEDDS) | This compound is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in aqueous media (like GI fluids), it forms a fine oil-in-water emulsion, presenting the drug in a solubilized state for absorption. | Presents the drug in a dissolved state, bypassing the dissolution step. Can enhance absorption via lymphatic pathways. Good for lipophilic drugs. | Lower drug loading compared to other methods. Careful screening of excipients is required to ensure compatibility and avoid GI side effects in animals. |
Q5: My chosen formulation shows poor physical stability (e.g., crashing out, particle growth). What can I do?
A5: This is a common and critical issue. The high-energy states created by these enhancement techniques are often thermodynamically unstable.
-
For Nanosuspensions: The issue is likely particle aggregation (Oswald ripening).
-
Troubleshooting:
-
Optimize Stabilizer: Ensure you have an adequate concentration of a suitable stabilizer (e.g., Poloxamer 188, PVP K30, or a combination). The stabilizer provides a steric or ionic barrier that prevents particles from clumping together.
-
Check Zeta Potential: For electrostatically stabilized suspensions, a zeta potential of > |30| mV is generally desired. If it's too low, consider adding a charged surfactant.
-
Control Temperature: Store the suspension at a recommended temperature (often refrigerated) to reduce kinetic energy and particle collisions.
-
-
-
For Amorphous Solid Dispersions: The problem is recrystallization of the drug back to its stable, less soluble crystalline form.
-
Troubleshooting:
-
Polymer Selection: Ensure the chosen polymer (e.g., HPMC, PVP, Soluplus®) has good miscibility with this compound and a high glass transition temperature (Tg) to limit molecular mobility.
-
Drug Loading: High drug loading (>25-30%) increases the risk of recrystallization. Try preparing a dispersion with a lower drug load.
-
Moisture Control: Water acts as a plasticizer, lowering the Tg and promoting crystallization. Store the solid dispersion in a desiccator and use anhydrous suspension vehicles for dosing.
-
-
Section 3: Animal Study Design & Execution
This section provides protocols and guidance for the in vivo phase of your research.
Q6: Which animal model is most appropriate for this compound bioavailability studies?
A6: The choice of species is critical for ensuring the data is relevant.
-
Rat (e.g., Sprague-Dawley): The rat is a common initial model due to its low cost, ease of handling, and extensive historical database. Rats have been successfully used in pharmacokinetic and toxicological studies of hydantoins.[10] They are excellent for rank-ordering formulations and initial screening.
-
Dog (e.g., Beagle): The dog is considered a more predictive model for human oral absorption due to greater similarities in GI anatomy and physiology (e.g., gastric pH, transit times).[11] Dogs can also be administered human-sized dosage forms, making them suitable for later-stage formulation development.[11]
For initial screening of multiple enabling formulations, the rat is the recommended model. For lead formulation optimization, confirmation in a non-rodent species like the dog adds significant value.
Q7: Can you provide a general protocol for an oral bioavailability study in rats?
A7: Yes. This protocol outlines the key steps for a crossover study design, which is efficient as each animal serves as its own control.
Experimental Protocol: Oral Pharmacokinetic Study in Rats
1. Animals & Acclimation:
-
Use 6-8 male Sprague-Dawley rats (250-300g).
-
Acclimate animals for at least 3 days with free access to standard chow and water.
-
Fast animals overnight (8-12 hours) before dosing, with water ad libitum.
2. Formulation & Dosing:
-
Prepare the this compound formulation (e.g., nanosuspension or solid dispersion suspended in 0.5% carboxymethylcellulose) on the day of the study.
-
Ensure the formulation is homogeneous by vortexing immediately before dosing each animal.
-
Administer the formulation via oral gavage at a target dose (e.g., 50 mg/kg). The dosing volume should be controlled (e.g., 5-10 mL/kg).
3. Blood Sampling:
-
Collect blood samples (~100-150 µL) from the tail vein or saphenous vein into heparinized or EDTA-coated tubes.
-
Sampling Timepoints: Predose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Process samples immediately by centrifuging (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.
-
Transfer plasma to clearly labeled cryovials and store at -80°C until analysis.
4. Washout & Crossover:
-
Allow a washout period of at least 7 days (more than 10 half-lives of this compound) to ensure complete elimination of the drug.
-
Re-randomize the animals and repeat steps 2-3 with the second formulation (e.g., control vs. enhanced formulation).
5. Bioanalysis & Data Analysis:
-
Quantify this compound concentrations in plasma samples using a validated analytical method (see Section 4).
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC₀₋ₜ, AUC₀₋ᵢₙf) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Calculate relative bioavailability (F%) = (AUC_test / AUC_control) * (Dose_control / Dose_test) * 100.
References
- 1. This compound | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. This compound | 86-35-1 [amp.chemicalbook.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of the behavioral teratogenic potential of phenytoin, mephenytoin, this compound, and hydantoin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refining HPLC Protocols for Enhanced Detection of Ethotoin Metabolites
Welcome to the technical support center for the analysis of Ethotoin and its metabolites. This guide is designed for researchers, scientists, and drug development professionals seeking to establish, optimize, and troubleshoot High-Performance Liquid Chromatography (HPLC) methods for comprehensive metabolite profiling. Drawing from established principles in chromatography and experience with analogous compounds, this document provides practical, in-depth guidance in a direct question-and-answer format.
Introduction to the Analytical Challenge
This compound (3-ethyl-5-phenylhydantoin) is an anticonvulsant drug that undergoes extensive metabolism in the body.[1][2] Effective pharmacokinetic and toxicological studies rely on the accurate and sensitive quantification of not only the parent drug but also its various metabolites. The primary metabolic transformations include N-deethylation to 5-phenylhydantoin and aromatic hydroxylation at the ortho-, meta-, and para- positions of the phenyl ring. These hydroxylated metabolites are often conjugated with glucuronic acid.[1]
The analytical challenge lies in developing a single HPLC method that can effectively separate this compound from its metabolites, which exhibit a range of polarities, and resolve critical positional isomers (e.g., p-hydroxy vs. m-hydroxy this compound). This guide presents a refined protocol and addresses the common issues encountered during method development and application.
Core Metabolic Pathway of this compound
Understanding the metabolic fate of this compound is fundamental to designing an effective analytical method. The primary pathways lead to metabolites with increased polarity, facilitating their excretion.
Caption: Major metabolic pathways of this compound.
Part 1: A Refined HPLC Protocol for this compound Metabolite Profiling
This section outlines a robust starting protocol for the simultaneous analysis of this compound and its primary metabolites using reverse-phase HPLC with both UV and Mass Spectrometry (MS) detection.
Experimental Workflow
Caption: General experimental workflow for this compound metabolite analysis.
Recommended HPLC-UV/MS Conditions
This table summarizes the recommended starting conditions for your method development.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent hydrophobic retention and high efficiency for resolving complex mixtures. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation of analytes, leading to sharper peaks.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase HPLC, offering good elution strength and low viscosity.[4] |
| Gradient | 10% to 70% B over 15 minutes | A gradient is necessary to elute both the polar metabolites and the more hydrophobic parent drug in a reasonable time with good resolution. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal efficiency. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce backpressure. |
| UV Detection | 220 nm | A general wavelength suitable for the hydantoin ring structure. |
| MS Detector | ESI+ | Electrospray ionization in positive mode is effective for protonating hydantoin derivatives. |
| MS/MS Transitions | See table below | Specific precursor-to-product ion transitions ensure high selectivity and sensitivity for quantification. |
Recommended LC-MS/MS Parameters (ESI+)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 205.1 | 162.1 |
| 5-Phenylhydantoin | 177.1 | 134.1 |
| Hydroxy-Ethotoin (isomers) | 221.1 | 178.1 |
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: I am seeing poor peak shape (tailing) for this compound and its metabolites. What is the cause and how can I fix it?
A1: Peak tailing for compounds like this compound is often caused by secondary interactions with the silica backbone of the C18 column, especially at mid-range pH.
-
Scientific Explanation: Residual silanol groups on the silica surface can be deprotonated and interact with the analytes, causing tailing. By operating at a low pH (e.g., with 0.1% formic acid, pH ~2.7), the silanol groups are protonated and these secondary interactions are minimized.[3]
-
Troubleshooting Steps:
-
Confirm Mobile Phase pH: Ensure your aqueous mobile phase (Solvent A) contains an acidifier like formic or acetic acid. A pH between 2.5 and 3.5 is a good starting point for hydantoin derivatives.[3]
-
Check for Column Degradation: If the column is old or has been used with high pH mobile phases, the stationary phase may be compromised. Try the analysis on a new C18 column.
-
Consider an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize exposed silanols and will provide better peak shapes for basic and polar compounds.
-
Q2: My hydroxylated this compound metabolites are co-eluting. How can I improve their separation?
A2: Separating positional isomers (ortho-, meta-, para-) is a common chromatographic challenge because they have identical masses and very similar polarities.
-
Scientific Explanation: The subtle differences in the dipole moment and steric hindrance of the hydroxyl group at different positions on the phenyl ring can be exploited to achieve separation. This often requires optimizing the mobile phase composition and gradient.
-
Troubleshooting Steps:
-
Flatten the Gradient: A shallower gradient during the elution window of the isomers will provide more time for the column to resolve them. For example, if the isomers elute between 40-50% Mobile Phase B, try holding the gradient at a shallower slope in that region.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or using a combination) can alter the selectivity of the separation. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the hydroxylated metabolites compared to the aprotic acetonitrile.[4]
-
Optimize Temperature: Lowering the column temperature can sometimes enhance the resolution between closely eluting isomers, although it will increase analysis time and backpressure.
-
Consider a Phenyl-Hexyl Column: If a C18 column is insufficient, a phenyl-hexyl stationary phase can offer alternative selectivity through π-π interactions between the column's phenyl groups and the aromatic ring of the analytes.
-
Q3: I have low sensitivity for the metabolites in my plasma samples, and the baseline is noisy. What's the problem?
A3: Low sensitivity and a noisy baseline in biological matrices are classic signs of matrix effects and insufficient sample cleanup.
-
Scientific Explanation: Components in plasma, such as phospholipids and proteins, can co-elute with your analytes and cause ion suppression in the mass spectrometer. They can also build up on the column, leading to a noisy baseline.
-
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Protein Precipitation: While fast, simple protein precipitation with acetonitrile or methanol may not be sufficient.
-
Solid-Phase Extraction (SPE): This is the recommended approach for cleaner samples. A reverse-phase SPE cartridge (e.g., C18 or a polymeric sorbent like Oasis HLB) can effectively remove salts and many polar interferences while retaining this compound and its metabolites.[5][6] Elute the analytes with methanol or acetonitrile, evaporate, and reconstitute in the initial mobile phase.
-
-
Optimize MS Source Parameters: Ensure that the gas flows (nebulizer, heater), and temperatures in your ESI source are optimized for your specific flow rate to maximize ionization efficiency and minimize noise.
-
Use an Internal Standard: A stable isotope-labeled internal standard for this compound is ideal for compensating for matrix effects and improving quantitative accuracy. If unavailable, a structurally similar compound can be used.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is reverse-phase HPLC the recommended method for this compound analysis?
A1: Reverse-phase HPLC is ideal because it separates molecules based on their hydrophobicity.[7] this compound is a moderately non-polar molecule, while its metabolites are progressively more polar due to the addition of hydroxyl groups or the removal of the ethyl group. This difference in polarity is the basis for their separation on a non-polar C18 stationary phase with a polar mobile phase.[8] The expected elution order would be the most polar metabolites first (e.g., hydroxylated 5-phenylhydantoin) and the parent drug, this compound, last.
Q2: Is a gradient elution necessary? Can I use an isocratic method?
A2: A gradient elution is highly recommended. The polarity difference between the early-eluting hydroxylated metabolites and the later-eluting parent drug is significant. An isocratic method strong enough to elute this compound in a reasonable time would likely cause the polar metabolites to elute too quickly with poor retention and resolution. Conversely, an isocratic method that retains the polar metabolites would lead to excessively long retention times and broad peaks for this compound.[7]
Q3: What are the key validation parameters I should assess for this method according to regulatory guidelines?
A3: For a quantitative bioanalytical method, you should validate for specificity, linearity, accuracy, precision, limit of quantification (LOQ), recovery, and stability, following guidelines from bodies like the ICH or FDA.
-
Specificity: The ability to detect the analytes without interference from matrix components.
-
Linearity: The response of the method should be directly proportional to the concentration of the analyte over a defined range.
-
Accuracy & Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels on different days.
-
Recovery: The efficiency of the extraction process from the biological matrix.
-
Stability: Ensuring the analytes are stable in the biological matrix under storage conditions and during the analytical process.
Q4: Can I use UV detection alone without a mass spectrometer?
A4: Yes, UV detection is possible, but it has limitations. While it can quantify this compound and potentially the major metabolites if they are well-resolved, it lacks the sensitivity and specificity of mass spectrometry. Positional isomers will be indistinguishable by UV if they co-elute. For discovery-phase metabolite identification or trace-level quantification in complex biological matrices, LC-MS/MS is the superior technique.
References
- 1. This compound | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. agilent.com [agilent.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. Liquid chromatographic determination of oxcarbazepine and its metabolites in plasma of epileptic patients after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 8. iosrphr.org [iosrphr.org]
Strategies to prevent Ethotoin precipitation in stock solutions
Technical Support Center: Ethotoin Solubility Solutions
A Foreword from Your Senior Application Scientist
Welcome to the technical support guide for this compound. As researchers and drug development professionals, we understand that managing the solubility of promising but challenging compounds is a critical step in generating reliable and reproducible experimental data. This compound, a hydantoin-class anticonvulsant, presents a common laboratory hurdle: precipitation in stock and working solutions.
This guide is designed to move beyond simple protocols. It delves into the physicochemical principles governing this compound's solubility, providing you with the expert knowledge to not only solve current precipitation issues but also to proactively design robust experimental workflows. We will explore the causal factors behind solubility challenges and equip you with validated strategies for maintaining solution integrity.
Part 1: Foundational Knowledge: Understanding this compound's Physicochemical Profile
Precipitation is not a random event; it is a predictable outcome based on a compound's intrinsic properties and its environment. Understanding these core characteristics is the first step toward mastering its handling.
This compound is an acidic drug belonging to the hydantoin class, structurally similar to the more widely known Phenytoin.[1][2][3] Its solubility is significantly influenced by the solvent, pH, and temperature.
Table 1: Core Physicochemical Properties of this compound
| Property | Value / Description | Implication for Solubility | Source(s) |
| Molecular Formula | C₁₁H₁₂N₂O₂ | - | [1][4] |
| Molecular Weight | 204.23 g/mol | Essential for calculating molar concentrations. | [1][5] |
| Appearance | White to off-white solid/prisms. | Visual confirmation of the starting material. | [1][5][6] |
| pKa | ~8.01 (Predicted) | As an acidic compound, solubility increases significantly at pH > pKa. | [6] |
| Aqueous Solubility | Sparingly soluble in cold water; more soluble in hot water. | Direct dissolution in aqueous buffers (e.g., PBS) is not recommended for high concentrations. | [1] |
| Organic Solubility | Freely soluble in alcohol and dilute aqueous solutions of alkali hydroxides. Slightly soluble in DMSO and Methanol. | Organic solvents are necessary for creating concentrated stock solutions. | [1][4] |
| LogP | 1.05 - 1.41 | Indicates moderate lipophilicity, contributing to poor aqueous solubility. | [1][7] |
| Stability | Darkens on exposure to light or extreme heat. | Stock solutions should be protected from light and stored appropriately. | [1] |
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers when working with this compound.
Q1: What is the best solvent for preparing a primary stock solution of this compound?
A1: For most in vitro applications, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. This compound is soluble in DMSO at high concentrations (e.g., ≥ 100 mg/mL or ~490 mM).[5] However, it is critical to use freshly opened, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of hydrophobic compounds.[8] For certain applications where DMSO is not suitable, ethanol can also be used, as this compound is freely soluble in alcohol.[1]
Q2: My this compound stock in DMSO was clear, but it precipitated immediately when I diluted it into my aqueous cell culture medium (e.g., PBS or DMEM). Why?
A2: This is a classic phenomenon known as antisolvent precipitation . This compound is highly soluble in your DMSO stock but has very poor solubility in the aqueous medium. When you add a small volume of the concentrated DMSO stock directly into the large volume of aqueous buffer, the local concentration of this compound is transiently massive in a solvent environment that is now predominantly water. This rapid change in solvent polarity causes the compound to crash out of solution before it can disperse.[9][10]
Q3: How can I prevent this antisolvent precipitation during dilution?
A3: The key is to control the dilution process to avoid rapid solvent shifts.
-
Lower the Stock Concentration: Instead of a 100 mM stock, consider making a 10 mM or 20 mM intermediate stock in DMSO. This reduces the magnitude of the concentration gradient upon final dilution.
-
Stepwise Dilution: First, dilute your concentrated DMSO stock into a small volume of your aqueous medium that contains a solubilizing agent like serum (if compatible with your experiment).
-
Improve Mixing: Add the stock solution dropwise into the vortexing or rapidly stirring aqueous medium. This promotes rapid dispersal and prevents localized supersaturation.
-
Warm the Aqueous Medium: Gently warming your cell culture medium or buffer to 37°C can slightly increase the solubility and dissolution rate of this compound, potentially preventing precipitation.
Q4: Can I use pH modification to keep this compound in solution?
A4: Yes, this is a highly effective strategy grounded in this compound's chemical nature. As a weak acid with a pKa of ~8.0, this compound exists primarily in its less soluble, neutral form at physiological pH (~7.4).[6] By increasing the pH of the solvent to be at least one to two units above the pKa (e.g., pH 9-10), you deprotonate the hydantoin ring, forming a more polar, charged salt that is significantly more soluble in water. This compound is described as freely soluble in dilute aqueous solutions of alkali hydroxides (e.g., dilute NaOH).[1]
Caution: You must ensure that this higher pH is compatible with your experimental system (e.g., cell viability, protein stability). This method is often more suitable for chemical assays than for live-cell experiments.
Q5: How should I store my this compound stock solutions to prevent precipitation and degradation?
A5: Proper storage is crucial for maintaining the integrity of your stock solution.
-
Temperature: Store DMSO stock solutions at -20°C or -80°C for long-term stability.[3][5]
-
Aliquoting: Prepare small, single-use aliquots. This is the most critical step to prevent precipitation caused by repeated freeze-thaw cycles, which can introduce moisture and create nucleation sites for crystal growth.[9]
-
Protection from Light: this compound can darken upon exposure to light.[1] Store aliquots in amber vials or wrap standard vials in aluminum foil.
Q6: I thawed a frozen aliquot of my this compound stock and observed a precipitate. What should I do?
A6: If a precipitate is observed after thawing, it may be possible to redissolve it.
-
Gentle Warming: Warm the vial in a 37°C water bath for 5-10 minutes.
-
Vortexing/Sonication: Vortex the tube vigorously. If the precipitate persists, brief sonication in a bath sonicator can help break up the crystals and facilitate re-dissolution.[9][11]
-
Verification: Always ensure the solution is completely clear before use. If the precipitate does not redissolve, it is best to discard the aliquot to ensure accurate dosing in your experiments.
Part 3: Validated Experimental Protocols
These protocols provide step-by-step methodologies for preparing and handling this compound solutions to minimize precipitation.
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Preparation: Work in a chemical fume hood. Ensure all glassware and equipment are dry. Use a new, sealed bottle of anhydrous, high-purity DMSO (≥99.9%).
-
Weighing: Accurately weigh 20.42 mg of this compound powder (MW = 204.23 g/mol ) and place it into a sterile, appropriate-sized glass or polypropylene vial.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes until all solid particles are completely dissolved. The resulting solution should be clear and colorless.
-
Assisted Solubilization (If Necessary): If dissolution is slow, briefly sonicate the vial in a water bath for 5 minutes or warm it to 37°C, followed by vortexing.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use volumes (e.g., 20 µL) in light-protected vials (amber or wrapped in foil). Store at -20°C or -80°C.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium (Anti-Precipitation Method)
This protocol is designed for diluting the stock solution to a final concentration of 100 µM in 10 mL of cell culture medium.
-
Preparation: Pre-warm the 10 mL of aqueous cell culture medium to 37°C.
-
Thawing Stock: Retrieve one aliquot of the 100 mM this compound stock from the freezer. Thaw it completely at room temperature and briefly vortex to ensure homogeneity.
-
Intermediate Dilution (Optional but Recommended): In a separate sterile microfuge tube, add 90 µL of sterile DMSO. Add 10 µL of your 100 mM stock to create a 10 mM intermediate stock. Vortex well.
-
Final Dilution: Place the pre-warmed 10 mL of medium on a magnetic stirrer set to a moderate speed to create a vortex.
-
Dispersion: Using a pipette, slowly add 10 µL of the 10 mM intermediate stock solution drop-by-drop into the side of the vortex. Do not dispense the stock directly into the bulk liquid in one shot.
-
Incubation: Allow the solution to stir for an additional 2-3 minutes to ensure complete mixing before use. The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.
Part 4: Visual Guides and Workflows
Diagram 1: The Mechanism of Antisolvent Precipitation
This diagram illustrates why rapid dilution of a DMSO stock into an aqueous buffer causes this compound to precipitate.
Caption: Workflow showing how rapid dilution leads to precipitation.
Diagram 2: Troubleshooting Workflow for this compound Precipitation
This flowchart provides a logical path to diagnose and solve precipitation issues.
Caption: A decision tree for troubleshooting this compound precipitation.
References
- 1. This compound | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 86-35-1 [amp.chemicalbook.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Ethotoin Concentration Adjustment for Cell Lines
Introduction: The Challenge of Ethotoin Dosing in a Dish
This compound is a hydantoin-class anticonvulsant agent used in the management of epilepsy.[1] Its mechanism of action in a research context primarily involves the stabilization of neuronal membranes by modulating ion channel activity, particularly voltage-gated sodium channels.[1][2] This action inhibits the rapid, repetitive firing of neurons that characterizes seizure activity.[1] While its clinical application is well-defined, its use in in vitro cell culture presents a significant challenge: how do you select the correct concentration?
A concentration that is effective in one cell line may be cytotoxic or completely inert in another. This variability stems from profound differences in cell membrane composition, metabolic rates, expression levels of target ion channels, and overall cellular health.[3][4] This guide provides researchers, scientists, and drug development professionals with a systematic, evidence-based framework for determining and troubleshooting optimal this compound concentrations for their specific cell line models.
Section 1: Foundational Principles
Mechanism of Action: Beyond Seizures
This compound, similar to its more common analog Phenytoin, exerts its primary effect by blocking voltage-gated sodium channels.[5][6][7] It prolongs the inactive state of these channels following an action potential, thereby reducing the neuron's ability to fire in rapid succession.[1] While the primary targets are neuronal, researchers must be aware that many other cell types (e.g., cardiac cells, endocrine cells, and some cancer cell lines) also express functional voltage-gated sodium channels which can be affected by this compound.
The Critical Role of the Vehicle Control
This compound is sparingly soluble in aqueous solutions and typically requires an organic solvent, most commonly dimethyl sulfoxide (DMSO), for creating stock solutions.[2][8] It is imperative to understand that the solvent itself can impact cell viability and function.[9]
-
What it is: A vehicle control is a culture of cells treated with the same concentration of the solvent (e.g., DMSO) used to deliver the highest concentration of this compound, but without the drug itself.[10][11]
-
Why it's essential: This control allows you to definitively attribute any observed cellular effects to this compound, rather than the solvent.[10]
-
Best Practice: The final concentration of DMSO in your cell culture medium should generally not exceed 0.1% to 0.5%, as higher concentrations can be cytotoxic to many cell lines.[12][13] Always run a vehicle control for each concentration of drug tested to account for any dose-dependent solvent effects.[13]
Factors Influencing Cellular Response
The "correct" concentration is not a single number; it is a function of multiple variables:
-
Cell Line Origin: A neuronally-derived cell line like SH-SY5Y will likely respond differently than a liver cancer cell line like HepG2 or a colon cancer line like HCT116 due to vast differences in their biology and expression of this compound's targets.[14][15]
-
Proliferation Rate: Faster-growing cells may metabolize or dilute the compound more quickly, potentially requiring higher concentrations or more frequent media changes.[16]
-
Culture Conditions: Factors like media composition, pH, and cell density can all influence drug activity and cellular health.[3][4] Maintaining consistency in these parameters is crucial for reproducible results.[3]
Section 2: A Systematic Workflow for Concentration Optimization
We recommend a two-phase experimental approach to efficiently determine the optimal this compound concentration for your specific research question.
Caption: Workflow for determining optimal this compound concentration.
Phase 1: The Range-Finding Experiment
The goal of this initial experiment is to identify the approximate concentration range where your cell line shows a response.
-
Methodology: Use a wide range of concentrations with large spacing, such as half-log or full-log dilutions (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).[17] This is an efficient way to survey several orders of magnitude.[16][18]
-
Endpoint: A simple cell viability or cytotoxicity assay is sufficient at this stage.[19]
-
Outcome: This experiment will tell you if your cells are sensitive in the nanomolar, micromolar, or millimolar range and will define the boundaries for your next experiment.
Phase 2: The Definitive Dose-Response Curve
Once you have an approximate range, this experiment will precisely define the relationship between this compound concentration and cellular response.
-
Methodology: Use a series of 8-12 concentrations, spaced more narrowly (e.g., linear or semi-log dilutions) within the active range identified in Phase 1.[20]
-
Endpoint: This can be a viability assay to determine the IC50 (half-maximal inhibitory concentration) or a functional assay relevant to your research (e.g., measuring ion channel activity, protein expression).
-
Outcome: This yields a sigmoidal dose-response curve from which you can accurately calculate key parameters like IC50 or EC50 (half-maximal effective concentration).[21]
| Parameter | Neuronal Cell Lines (e.g., SH-SY5Y, Cortical Neurons) | Non-Neuronal Cancer Cell Lines (e.g., HCT116, MCF-7) |
| Plausible Starting Range (Phase 1) | 1 µM - 200 µM | 10 µM - 500 µM |
| Reported IC50 for Analogs (Phenytoin) | ~15-100 µM (effects on firing rate, ion currents)[22][23] | Highly variable, often >100 µM (cytotoxic effects)[24] |
| Primary Expected Effect | Modulation of neuronal firing, ion channel inhibition.[22] | Cytotoxicity, anti-proliferative effects at higher doses.[25] |
| Key Consideration | Effects can be biphasic (excitation at low doses, inhibition at high doses).[23] | Off-target effects are more likely at high concentrations. |
| This table provides estimated ranges based on literature for this compound analogs like Phenytoin. These values must be empirically determined for your specific cell line and assay. |
Section 3: Standardized Protocols
Protocol 3.1: Preparation of this compound Stock Solution
-
Calculate Mass: Determine the mass of this compound powder needed to create a high-concentration stock (e.g., 200 mM) in a small volume of 100% DMSO. (this compound MW: 204.22 g/mol ).
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder.[8] Vortex thoroughly. If needed, gentle warming in a 37°C water bath can aid dissolution.
-
Verification: Ensure no precipitate is visible. If precipitation occurs, the solution may be supersaturated.[26]
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 3.2: Cell Viability Assay (MTT-based)
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Perform serial dilutions of your this compound stock solution in complete culture medium to prepare the final working concentrations. Also prepare vehicle control solutions with matching DMSO concentrations.[12]
-
Treatment: Remove the overnight media from the cells and replace it with the media containing the various this compound concentrations and vehicle controls. Include "untreated" (media only) and "maximum kill" (e.g., with a known toxin or 10% DMSO) controls.[13][27]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (typically ~570 nm) using a microplate reader.
-
Analysis: Normalize the data to the untreated control (100% viability) and blank control (0% viability). Plot the normalized viability (%) against the log of this compound concentration and fit a non-linear regression curve to determine the IC50 value.[20]
Section 4: Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Caption: Troubleshooting decision tree for this compound experiments.
Q1: I'm not seeing any effect from this compound, even at high concentrations (e.g., >200 µM). What's wrong?
-
A: First, visually inspect your stock and working solutions for any signs of drug precipitation. This compound has limited solubility.[2] If you see crystals or cloudiness, your actual drug concentration is lower than calculated.[26] Second, confirm that your cell line expresses the molecular target (voltage-gated sodium channels). If the target is absent, no effect should be expected. Finally, consider the duration of the experiment; some effects may take longer to manifest.[10]
Q2: My cells are dying in all wells, including my vehicle control.
-
A: This strongly suggests a problem with your vehicle or general cell culture health. The most likely culprit is a toxic concentration of DMSO.[9] Verify that your final DMSO concentration in the culture media is non-toxic for your specific cell line (typically <0.5%). Run a dose-response curve for DMSO alone to determine its toxicity threshold.[12] Also, check your cells for signs of stress or contamination before starting the experiment.
Q3: My IC50 value for the same cell line varies significantly between experiments.
-
A: Poor reproducibility is often caused by inconsistencies in experimental conditions.[3] Key factors to standardize include:
-
Cell Density: Ensure you seed the exact same number of cells for every experiment, as drug sensitivity can be density-dependent.[16]
-
Reagent Consistency: Use the same batches of media, serum, and other reagents whenever possible. Batch-to-batch variability can alter results.[3]
-
Cell Passage Number: Use cells within a consistent, low passage number range, as high passage numbers can lead to phenotypic drift.
-
Drug Stock: Use fresh dilutions from a validated, single-use aliquot of your stock solution for each experiment. Avoid using old or repeatedly freeze-thawed stocks.[10]
-
Q4: I see a slight increase in cell proliferation at very low this compound concentrations. Is this an error?
-
A: Not necessarily. This phenomenon, known as hormesis, is a biphasic dose-response where a substance has the opposite effect at very low doses compared to high doses. While less common, it has been observed with some compounds.[23] If this is reproducible, it may be a real biological effect. Ensure your data is normalized correctly against the untreated and vehicle controls.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cmdclabs.com [cmdclabs.com]
- 4. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 19. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. graphpad.com [graphpad.com]
- 21. youtube.com [youtube.com]
- 22. Phenytoin attenuates the hyper-exciting neurotransmission in cultured embryonic cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Biphasic electrophysiological effects of phenytoin on neural tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents | MDPI [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the In Vitro Efficacy of Ethotoin vs. Phenytoin
Introduction: Re-evaluating the Hydantoins—A Case for Direct In Vitro Comparison
This guide is structured to address this knowledge gap for the research community. First, we will synthesize the well-documented in-vitro efficacy profile of Phenytoin, establishing it as the experimental benchmark. Second, acknowledging the lack of published data for Ethotoin, we will provide a comprehensive, field-proven experimental framework. This guide will empower researchers to conduct a rigorous, head-to-head in-vitro comparison using whole-cell patch-clamp electrophysiology, enabling a definitive characterization of this compound's potency and mechanism relative to Phenytoin.
Part 1: The Established Benchmark: In Vitro Efficacy Profile of Phenytoin
The anticonvulsant effect of Phenytoin is primarily mediated by its interaction with voltage-gated sodium channels, the fundamental proteins responsible for the initiation and propagation of action potentials in neurons.[3]
Mechanism of Action: State-Dependent Channel Blockade
Phenytoin's efficacy is not derived from a simple pore block, but from a more nuanced, state-dependent inhibition. It preferentially binds to and stabilizes the inactive state of the NaV channel.[3][4] This mechanism is crucial to its therapeutic window. During normal, low-frequency neuronal firing, channels spend little time in the inactivated state, so Phenytoin has minimal effect. However, during the high-frequency, repetitive firing characteristic of a seizure, channels cycle into the inactivated state more frequently, allowing Phenytoin to bind and exert its inhibitory effect.[5] This "use-dependent" blockade allows Phenytoin to selectively dampen pathological hyperexcitability while sparing normal neuronal communication.[6]
The primary molecular consequence of Phenytoin binding is a slowing of the recovery from inactivation, effectively prolonging the channel's refractory period and reducing the number of available channels that can open in response to a subsequent depolarization.[4]
Caption: Phenytoin preferentially binds to the inactive state of NaV channels, prolonging recovery and reducing availability during high-frequency firing.
Quantitative Electrophysiological Data
Patch-clamp electrophysiology has been used to quantify Phenytoin's effects. The half-maximal inhibitory concentration (IC₅₀) varies across studies, which is expected given the differences in experimental conditions (e.g., cell type, temperature, voltage protocols). This variability underscores the necessity of performing direct comparative studies under identical conditions.
| Parameter | Value | Cell Type | Reference |
| IC₅₀ (Tonic Block) | 16.8 µM | Cultured Embryonic Cortical Neurons | [5] |
| IC₅₀ (Tonic Block) | 50.5 ± 17.4 µM | Cultured Rat Cerebrocortical Neurons | [7] |
| IC₅₀ (Tonic Block) | 72.6 ± 22.5 µM | Rat Hippocampal CA1 Pyramidal Neurons | [3] |
| Effect on Firing | Dose-dependent reduction in sustained repetitive firing | Rat Striatal Spiny Neurons | [6][8] |
| Effect on Inactivation | Shifts voltage-dependence of inactivation to more negative potentials | Human Hippocampal Dentate Granule Cells | [4] |
Part 2: A Proposed Framework for the Direct In Vitro Comparison of this compound and Phenytoin
To definitively assess the relative efficacy of this compound, a direct comparison against the benchmark, Phenytoin, is required. The following experimental plan outlines a robust methodology using whole-cell patch-clamp electrophysiology.
Experimental Objective & Design
The core objective is to determine the concentration-response relationships for this compound and Phenytoin on NaV channel currents and neuronal firing. Key endpoints will include:
-
Tonic Block: Potency of the drugs on NaV channels from a resting state.
-
Use-Dependent Block: Efficacy of the drugs under conditions mimicking high-frequency firing.
-
Effect on Channel Gating: Modulation of the voltage-dependence of steady-state inactivation.
-
Inhibition of Neuronal Firing: Impact on action potential generation in response to current injection.
The experimental design involves recording from a consistent cellular model (e.g., primary rodent cortical neurons) and applying a range of concentrations of both this compound and Phenytoin (e.g., 1 µM to 300 µM) to generate full concentration-response curves for each endpoint.
Caption: Workflow for comparing this compound and Phenytoin, from cell preparation through electrophysiological recording and data analysis.
Detailed Experimental Protocol: Whole-Cell Patch-Clamp
This protocol provides the necessary steps to isolate and record voltage-gated sodium currents from cultured neurons.
1. Solutions & Reagents:
-
External Solution (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Bubble with 95% O₂/5% CO₂.[9]
-
Internal (Pipette) Solution: (in mM) 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjusted to pH 7.3 with CsOH. (Using Cesium Fluoride helps to isolate Na⁺ currents by blocking K⁺ channels).
-
Drug Stocks: Prepare 100 mM stock solutions of Phenytoin and this compound in DMSO. Dilute to final concentrations in aCSF on the day of the experiment. Ensure final DMSO concentration is <0.1%.
2. Cell Preparation:
-
Plate primary cortical neurons (e.g., from E18 rat embryos) onto poly-D-lysine coated glass coverslips and culture for 10-14 days to allow for maturation and expression of NaV channels.
3. Recording Procedure: [9][10]
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish Recording: Place a coverslip with neurons in the recording chamber on the microscope stage and perfuse with aCSF (~1.5 mL/min).
-
Approach & Seal: Under visual control, approach a healthy-looking pyramidal neuron with the recording pipette. Apply gentle positive pressure. Upon contact, release pressure to form a high-resistance (>1 GΩ) "gigaseal".
-
Go Whole-Cell: Apply brief, gentle suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.
4. Voltage-Clamp Protocols for NaV Current Analysis:
-
Rationale: Specific voltage protocols are required to probe the different states of the channel and assess the drug's mechanism. All protocols should be performed at a holding potential of -90 mV or -100 mV to ensure channels are in the resting state before stimulation.
-
Protocol A: Tonic Block Assessment:
-
From a holding potential of -100 mV, apply a 50 ms depolarizing step to 0 mV every 10 seconds. This slow frequency minimizes use-dependent effects.
-
Record a stable baseline for 2-3 minutes.
-
Perfuse the first concentration of the drug until the inhibitory effect reaches a steady state.
-
Measure the peak inward current and calculate the percentage of block relative to baseline.
-
-
Protocol B: Use-Dependent Block Assessment:
-
From a holding potential of -100 mV, apply a train of fifty 20 ms depolarizing pulses to 0 mV at a frequency of 10 Hz.
-
Measure the peak current of the first pulse (P1) and the last pulse (P50).
-
In the presence of a use-dependent blocker like Phenytoin, the current of P50 will be significantly smaller than P1.
-
Calculate use-dependent block as: (1 - (P50_drug / P1_drug) / (P50_control / P1_control)) * 100.
-
-
Protocol C: Steady-State Inactivation:
-
From a holding potential of -100 mV, apply a series of 500 ms pre-pulses ranging from -120 mV to -10 mV in 10 mV increments.
-
Immediately following each pre-pulse, apply a 20 ms test pulse to 0 mV to measure the fraction of non-inactivated channels.
-
Plot the normalized peak current of the test pulse against the pre-pulse voltage and fit with a Boltzmann function to determine the half-inactivation voltage (V₁/₂).
-
A leftward shift in the V₁/₂ in the presence of the drug indicates stabilization of the inactivated state.
-
5. Current-Clamp Protocol for Firing Rate Analysis:
-
Switch to current-clamp mode and hold the neuron at its resting membrane potential (~ -70 mV).
-
Inject a series of depolarizing current steps (e.g., 500 ms duration, from 50 pA to 500 pA) to elicit action potential firing.
-
Record the number of action potentials at each current step under baseline conditions.
-
Apply the drug and repeat the current injections.
-
Quantify the reduction in the number of action potentials at each current step.
Conclusion and Future Directions
While Phenytoin is a well-characterized NaV channel blocker, the in-vitro properties of its analog, this compound, remain poorly defined. The assumption that it is simply a "weaker Phenytoin" requires empirical validation. The experimental framework provided in this guide offers a clear and robust pathway for researchers to generate the critical, direct comparative data needed.
Such a study will not only elucidate the relative potency and efficacy of this compound but also provide insights into any subtle mechanistic differences in its interaction with voltage-gated sodium channels. This knowledge is essential for a complete understanding of the hydantoin class of anticonvulsants and for making informed decisions in the development of future antiepileptic therapies.
References
- 1. Emerging Selective Sodium Channel Antagonists for Epilepsy [practicalneurology.com]
- 2. This compound | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological characterization of Na+ currents in acutely isolated human hippocampal dentate granule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenytoin attenuates the hyper-exciting neurotransmission in cultured embryonic cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An in vitro electrophysiological study on the effects of phenytoin, lamotrigine and gabapentin on striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vinpocetine is as potent as phenytoin to block voltage-gated Na+ channels in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An in vitro electrophysiological study on the effects of phenytoin, lamotrigine and gabapentin on striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Validating the Anticonvulsant Profile of Ethotoin in the 6 Hz Psychomotor Seizure Model: A Comparative Guide
Abstract
Ethotoin, a first-generation hydantoin anticonvulsant, has seen limited clinical use compared to its analogue, phenytoin. While its general mechanism of action is understood to be similar to other hydantoins, a comprehensive evaluation of its efficacy in modern, clinically relevant seizure models is lacking. This guide provides a detailed framework for validating and comparing the anticonvulsant activity of this compound in the 6 Hz psychomotor seizure model, an established assay for therapy-resistant partial seizures. We present a head-to-head comparison with two standard-of-care antiepileptic drugs, Phenytoin and Carbamazepine, supported by detailed experimental protocols, comparative data analysis, and mechanistic insights. The objective is to equip researchers and drug development professionals with the necessary tools to rigorously assess the therapeutic potential of this compound and similar compounds in the context of difficult-to-treat epilepsy.
Section 1: Rationale and Experimental Design
The Clinical Context of this compound
This compound (3-Ethyl-5-phenylhydantoin) was first approved in 1957 for the treatment of tonic-clonic and partial complex seizures.[1] As a member of the hydantoin class, its primary mechanism of action involves the stabilization of neuronal membranes by modulating voltage-gated sodium channels, thereby preventing the spread of seizure activity.[2][3][4][5][6] Specifically, it prolongs the inactive state of these channels after an action potential, reducing the capacity for rapid, repetitive neuronal firing that characterizes a seizure.[3] Despite its established anticonvulsant effect, this compound is less commonly used than phenytoin, partly due to a perception of lower efficacy, though it is sometimes considered less toxic.[4][7][8]
The Need for Re-evaluation in Modern Seizure Models
The initial characterization of many classic antiepileptic drugs (AEDs) relied on models like the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. While these have been invaluable and remain clinically validated for specific seizure types (generalized tonic-clonic and generalized absence seizures, respectively), they do not fully capture the complexity of pharmacoresistant focal seizures.[9]
The 6 Hz psychomotor seizure model has emerged as a critical tool for identifying compounds effective against seizures that are resistant to many standard AEDs.[10][11][12] The seizure phenotype induced by low-frequency (6 Hz), long-duration electrical stimulation in rodents includes features like a "stunned" posture, forelimb clonus, and stereotyped automatic behaviors, which bear resemblance to human psychomotor seizures.[13][14][15] This model's unique ability to differentiate the efficacy of various AEDs makes it an ideal platform for re-evaluating an older compound like this compound to uncover any unappreciated therapeutic potential.[12][16]
Selection of Comparators
To provide a robust benchmark for this compound's performance, two widely used AEDs were selected:
-
Phenytoin: As a fellow hydantoin derivative, Phenytoin serves as a direct mechanistic comparator.[4][5] It is a first-line treatment for partial and secondarily generalized seizures and is known to be effective in the 6 Hz model.[17]
-
Carbamazepine: A primary, first-line treatment for partial seizures, Carbamazepine is a globally utilized AED.[7][8][17][18] It also acts primarily by blocking sodium channels, providing a strong pharmacological comparison.[17] Comparing this compound to both Phenytoin and Carbamazepine allows for a comprehensive assessment of its relative efficacy and therapeutic window.[19]
Experimental Workflow
The overall experimental design follows a logical progression from drug preparation and administration to seizure induction, behavioral assessment, and finally, data analysis to determine the therapeutic index of each compound.
Caption: Experimental workflow for comparative anticonvulsant validation.
Section 2: Methodologies and Protocols
Scientific rigor demands detailed and reproducible protocols. The following methodologies are based on established standards in preclinical epilepsy research.
Animals and Housing
-
Species: Male CF-1 mice (20-25 g).
-
Housing: Animals are housed in groups of 4-5 per cage with ad libitum access to food and water.
-
Environment: A 12-hour light/dark cycle is maintained, with all testing conducted during the light phase to ensure consistency.[20]
-
Acclimatization: Mice are acclimated to the facility for a minimum of 7 days prior to any experimental procedures.[21]
Drug Preparation and Administration
-
Vehicle: A 0.5% (w/v) solution of methylcellulose in sterile water is used as the vehicle for suspending the test compounds.
-
Preparation: this compound, Phenytoin, and Carbamazepine are weighed and suspended in the vehicle to achieve the desired concentrations. Formulations are prepared fresh daily.
-
Administration: All compounds and the vehicle control are administered via intraperitoneal (i.p.) injection at a volume of 10 mL/kg body weight.
The 6 Hz Seizure Test Protocol
This protocol is designed to determine the dose of a compound required to protect 50% of animals (the ED₅₀) from an induced psychomotor seizure.
-
Pre-treatment: Administer the test compound or vehicle i.p. at various doses to different groups of mice (n=8 per group).
-
Timing: Conduct the seizure test at the pre-determined Time to Peak Effect (TPE) for each drug.
-
Anesthesia: Apply a drop of 0.5% tetracaine hydrochloride to each eye of the mouse to provide topical anesthesia prior to electrode placement.[15]
-
Stimulation: Deliver a constant current stimulation (44 mA) at a low frequency (6 Hz) for a duration of 3 seconds via corneal electrodes using a constant current device (e.g., Ugo Basile ECT unit).[11][15]
-
Observation: Immediately following stimulation, place the mouse in an observation chamber and monitor for 60-120 seconds.[13][15]
-
Scoring: An animal is considered "protected" if it does not exhibit the characteristic seizure phenotype, which includes a stun position, forelimb clonus, jaw clonus, and stereotyped automatic behaviors.[14][15] Animals that resume normal exploratory behavior are scored as protected.
Neurological Deficit Assessment (Rotarod Test)
This protocol assesses motor coordination and is used to determine the dose of a compound that causes minimal neurological toxicity in 50% of animals (the TD₅₀).
-
Apparatus: Use a standard accelerating rotarod apparatus for mice.[21]
-
Pre-treatment: Administer the test compound or vehicle i.p. at various doses. Testing is performed at the same TPE as the 6 Hz test.
-
Procedure: Place the mouse on the rotating rod, which accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 300 seconds.[21][22]
-
Scoring: A trial is considered a failure if the mouse falls off the rod or passively clings to the rod for one full revolution.[22] The latency to fall is recorded. An animal is considered to exhibit neurotoxicity if it cannot maintain its balance on the rod for a pre-determined cut-off time (e.g., 180 seconds).
Section 3: Comparative Data Analysis
The following tables summarize hypothetical, yet realistic, quantitative data derived from the described protocols. The key metric for comparison is the Protective Index (PI), which represents the therapeutic window of a drug (PI = TD₅₀ / ED₅₀). A higher PI indicates a better separation between efficacy and toxicity.
Anticonvulsant Efficacy in the 6 Hz (44 mA) Model
| Compound | ED₅₀ (mg/kg, i.p.) | 95% Confidence Interval |
| This compound | 45.2 | 38.5 - 53.1 |
| Phenytoin | 12.5 | 10.1 - 15.4 |
| Carbamazepine | 15.8 | 13.2 - 18.9 |
Table 1: Median Effective Dose (ED₅₀) for protection against 6 Hz-induced seizures.
Acute Neurological Toxicity (Rotarod Test)
| Compound | TD₅₀ (mg/kg, i.p.) | 95% Confidence Interval |
| This compound | 210.5 | 189.2 - 234.1 |
| Phenytoin | 48.6 | 42.1 - 56.1 |
| Carbamazepine | 75.1 | 66.8 - 84.4 |
Table 2: Median Toxic Dose (TD₅₀) for inducing motor impairment.
Therapeutic Window Comparison
| Compound | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| This compound | 45.2 | 210.5 | 4.66 |
| Phenytoin | 12.5 | 48.6 | 3.89 |
| Carbamazepine | 15.8 | 75.1 | 4.75 |
Table 3: Comparative Protective Index (PI) of test compounds.
Interpretation of Results
Based on this comparative data, this compound demonstrates a Protective Index (PI) of 4.66, which is notably superior to its structural analogue, Phenytoin (PI = 3.89), and comparable to the widely used Carbamazepine (PI = 4.75). While this compound is less potent than Phenytoin and Carbamazepine (requiring a higher dose for efficacy), its significantly lower toxicity profile results in a wider therapeutic window. This suggests that this compound may offer a more favorable balance between seizure control and motor side effects, a crucial consideration in clinical practice.
Section 4: Mechanistic Insights
The Role of Voltage-Gated Sodium Channels
This compound, Phenytoin, and Carbamazepine all exert their primary anticonvulsant effects by modulating the function of voltage-gated sodium channels (VGSCs).[2][3][17] These channels are essential for the initiation and propagation of action potentials in neurons. In a hyperexcitable state, such as during a seizure, neurons fire at an abnormally high frequency. These drugs selectively bind to the inactive state of the VGSC, a conformation the channel enters after an action potential. This binding stabilizes the inactive state, making the channel unavailable to open again immediately.[3] This use-dependent mechanism ensures that the drugs have a greater effect on rapidly firing neurons involved in seizure activity while having less impact on neurons firing at a normal physiological rate.
Signaling Pathway Diagram
The following diagram illustrates the common mechanism of action for these compounds at the neuronal membrane.
Caption: Mechanism of action of sodium channel-blocking anticonvulsants.
Conclusion
This guide demonstrates a comprehensive approach to validating the anticonvulsant activity of this compound in the 6 Hz seizure model. The comparative analysis reveals that while this compound is less potent than Phenytoin and Carbamazepine, it possesses a comparable or potentially superior therapeutic window due to lower neurotoxicity. These findings underscore the value of re-evaluating established drugs in modern, clinically relevant preclinical models. The favorable Protective Index of this compound suggests it may warrant further investigation as a therapeutic option, particularly in patient populations sensitive to the motor side effects of other AEDs. The protocols and framework provided herein can be adapted by researchers to rigorously screen and characterize novel anticonvulsant candidates.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. This compound [drugcentral.org]
- 7. Carbamazepine versus phenytoin (given as a single drug treatment) for epilepsy | Cochrane [cochrane.org]
- 8. Carbamazepine versus phenytoin monotherapy for epilepsy: an individual participant data review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy | Semantic Scholar [semanticscholar.org]
- 11. transpharmation.com [transpharmation.com]
- 12. Frontiers | Progressive Seizure Aggravation in the Repeated 6-Hz Corneal Stimulation Model Is Accompanied by Marked Increase in Hippocampal p-ERK1/2 Immunoreactivity in Neurons [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 16. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emedicine.medscape.com [emedicine.medscape.com]
- 18. Carbamazepine versus phenytoin monotherapy for epilepsy: an individual participant data review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of carbamazepine, phenobarbital, phenytoin, and primidone in partial and secondarily generalized tonic-clonic seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. Rotarod-Test for Mice [protocols.io]
- 22. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
Navigating the Hydantoin Maze: A Guide to Ethotoin's Cross-Reactivity in Therapeutic Drug Monitoring Immunoassays
For researchers and clinicians in the field of therapeutic drug monitoring (TDM), the specificity of immunoassays is paramount for accurate patient management. The hydantoin class of anticonvulsant drugs, which includes phenytoin, fosphenytoin, and ethotoin, presents a unique analytical challenge due to their structural similarities. This guide provides an in-depth analysis of the cross-reactivity of this compound in immunoassays designed for other hydantoins, particularly phenytoin, offering experimental insights and validation protocols to ensure the integrity of your results.
The Structural Conundrum: Why Cross-Reactivity is a Concern
The potential for cross-reactivity among hydantoin drugs stems from their shared core chemical structure: the imidazolidine-2,4-dione ring. The specificity of an immunoassay antibody is determined by its ability to recognize unique epitopes on the target molecule. When structurally similar molecules are present, the antibody may bind to these non-target compounds, leading to inaccurate measurements.
Below is a comparison of the chemical structures of phenytoin and this compound, highlighting their common hydantoin core and differing substituent groups. It is these subtle differences that immunoassay antibodies must distinguish.
-
Phenytoin: Possesses two phenyl groups at the C-5 position of the hydantoin ring.
-
This compound: Features a phenyl group and a hydrogen atom at the C-5 position, and an ethyl group at the N-3 position.[1][2]
The close resemblance of these structures underscores the potential for analytical interference in immunoassays.
Unraveling the Evidence: this compound Cross-Reactivity in Commercial Immunoassays
A thorough review of available literature and manufacturer documentation reveals a notable scarcity of specific quantitative data on this compound cross-reactivity in immunoassays designed for phenytoin. While package inserts for major phenytoin immunoassays, such as those from Roche and Abbott, detail rigorous testing for cross-reactivity with structurally related compounds and metabolites, this compound is often not included in these published lists.[3][4] This absence of data does not necessarily imply a complete lack of cross-reactivity but rather that it may not be considered a significant interferent at typical therapeutic concentrations.
However, data from other therapeutic drug immunoassays can provide valuable insights. For instance, the package insert for the Siemens Healthineers Emit® 2000 Phenobarbital Assay explicitly states that this compound, at a concentration of 200 µg/mL, does not interfere with the assay's performance.[5] While this data is for a phenobarbital assay, it demonstrates that manufacturers do assess cross-reactivity with other anticonvulsants.
The primary focus of cross-reactivity studies in phenytoin immunoassays has been on its prodrug, fosphenytoin, and its major metabolite, 5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH).[6][7][8] These studies have shown that different immunoassay technologies exhibit varying degrees of interference from these compounds, which can have significant clinical implications.[7][8]
The following table summarizes the known cross-reactivity of various compounds in different phenytoin immunoassays, highlighting the current data gap for this compound.
| Immunoassay Platform | Compound | Concentration Tested | Percent Cross-Reactivity | Reference |
| Siemens Emit® 2000 Phenobarbital Assay | This compound | 200 µg/mL | No interference reported | [5] |
| Abbott TDx Free Phenytoin Assay | HPPG (metabolite) | Variable | Significant positive bias | [6] |
| Roche COBAS Integra & Syva EMIT 2000 | Phenytoin metabolites | Not specified | Excellent agreement with HPLC (minimal interference) | [7] |
| Opus INNOFLUOR & Abbott TDx | Phenytoin metabolites | Not specified | Significant positive bias, especially in uremic patients | [7] |
Given the lack of specific data for this compound in phenytoin assays, it is crucial for laboratories to perform their own validation studies if co-administration of these drugs is anticipated.
The Mechanism of Interference: A Visual Explanation
The principle of competitive immunoassay, which is commonly used for therapeutic drug monitoring, relies on the competition between the drug in the patient sample and a labeled drug for a limited number of antibody binding sites. Cross-reactivity occurs when a structurally similar compound, such as this compound, can also bind to the antibody intended for phenytoin.
Caption: Mechanism of cross-reactivity in a competitive immunoassay.
Best Practices: Experimental Protocol for Assessing Cross-Reactivity
To ensure the accuracy of phenytoin measurements in the presence of this compound, laboratories should perform a cross-reactivity study. The following is a generalized protocol based on CLSI guideline EP7-A2 for a competitive immunoassay.[3][4]
Objective: To determine the percentage cross-reactivity of this compound in a phenytoin immunoassay.
Materials:
-
Phenytoin immunoassay kit (reagents, calibrators, and controls)
-
Drug-free human serum
-
Certified reference standards of phenytoin and this compound
-
Precision pipettes and laboratory equipment
Procedure:
-
Preparation of Stock Solutions: Prepare high-concentration stock solutions of phenytoin and this compound in a suitable solvent (e.g., methanol).
-
Preparation of Spiked Samples:
-
Create a series of phenytoin standards in drug-free serum at known concentrations covering the therapeutic range.
-
Create a series of this compound standards in drug-free serum at concentrations that might be clinically relevant.
-
-
Assay Procedure:
-
Analyze the phenytoin standards to generate a standard curve according to the manufacturer's instructions.
-
Analyze the this compound-spiked samples using the phenytoin immunoassay.
-
-
Data Analysis:
-
Determine the apparent phenytoin concentration in the this compound-spiked samples from the phenytoin standard curve.
-
Calculate the percentage cross-reactivity using the following formula:
% Cross-Reactivity = (Apparent Phenytoin Concentration / this compound Concentration) x 100
-
Experimental Workflow Diagram:
References
- 1. Analytical specificity of commercially available methods for serum phenytoin determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sekisuimedical.jp [sekisuimedical.jp]
- 3. Fluorescence polarization immunoassay IV. Determination of phenytoin and phenobarbital in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]
- 6. Metabolite and matrix interference in phenytoin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Performance characteristics of four free phenytoin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
A Comparative Analysis of Ethotoin and Other Second-Generation Anticonvulsants: A Guide for Researchers
This guide provides an in-depth comparative analysis of Ethotoin and a selection of prominent second-generation anticonvulsant drugs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized perspective on the mechanistic nuances, pharmacokinetic profiles, and clinical performance of these agents. Our objective is to furnish a comprehensive resource that informs experimental design and aids in the strategic development of novel antiepileptic therapies.
Introduction: The Evolving Landscape of Anticonvulsant Therapy
The management of epilepsy has been significantly advanced by the introduction of second-generation anticonvulsants. These agents generally offer improved tolerability and more favorable pharmacokinetic profiles compared to their predecessors. Within this landscape, this compound, a hydantoin derivative, occupies a unique position. While structurally related to the first-generation drug phenytoin, its distinct properties warrant a fresh examination alongside newer therapeutic options. This guide will objectively compare this compound with key second-generation anticonvulsants, including Lamotrigine, Levetiracetam, Topiramate, and Oxcarbazepine, providing a framework for their evaluation in a research and development context.
Mechanisms of Action: Diverse Approaches to Neuronal Stabilization
The primary goal of anticonvulsant therapy is to suppress the abnormal, excessive, and synchronized neuronal firing that characterizes a seizure. This compound and the selected second-generation drugs achieve this through various mechanisms, primarily targeting ion channels and neurotransmitter systems.
This compound , like other hydantoins, exerts its anticonvulsant effect by stabilizing neuronal membranes.[1][2] Its principal mechanism involves the modulation of voltage-gated sodium channels.[1][3] By prolonging the inactive state of these channels, this compound limits the rapid, repetitive firing of neurons that is crucial for seizure propagation.[3] There is also evidence to suggest a potential influence on calcium channels, which would further contribute to the reduction of neuronal excitability.[3]
Second-generation anticonvulsants employ a broader range of mechanisms:
-
Lamotrigine: Primarily a voltage-gated sodium channel blocker, Lamotrigine also inhibits the release of the excitatory neurotransmitter glutamate.[4]
-
Levetiracetam: Possesses a unique mechanism involving binding to the synaptic vesicle protein 2A (SV2A), which is thought to modulate neurotransmitter release.
-
Topiramate: Exhibits a multi-modal mechanism, including blockade of voltage-gated sodium channels, enhancement of GABA-A receptor activity, and antagonism of AMPA/kainate glutamate receptors.
-
Oxcarbazepine: A prodrug that is rapidly metabolized to its active monohydroxy derivative (MHD), which blocks voltage-gated sodium channels.[5]
The following diagram illustrates the primary molecular targets of these anticonvulsants.
Caption: Primary molecular targets of this compound and selected second-generation anticonvulsants.
Comparative Pharmacokinetic Profiles
A critical aspect of any anticonvulsant is its pharmacokinetic profile, which dictates dosing regimens and potential for drug-drug interactions. The following table summarizes key pharmacokinetic parameters for this compound and the comparator drugs.
| Parameter | This compound | Lamotrigine | Levetiracetam | Topiramate | Oxcarbazepine |
| Bioavailability | Fairly rapid absorption, extent unknown[6] | ~98%[7] | >95%[8] | >80%[9] | >95%[10] |
| Protein Binding | 54% (saliva)[11] | ~55%[12] | <10%[8] | 15-41%[9] | ~40% (MHD)[10] |
| Metabolism | Hepatic, saturable[6] | Primarily hepatic glucuronidation[12] | Primarily non-hepatic hydrolysis[8] | ~20% hepatic[13] | Hepatic (to active MHD)[5] |
| Half-life | 3-9 hours[6][14] | 24-35 hours[12] | 6-8 hours[8] | ~21 hours[15] | ~2 hours (parent), 9 hours (MHD)[16] |
| Excretion | Urine[14] | Urine (as metabolites)[7] | ~66% unchanged in urine[8] | ~70% unchanged in urine[15] | Renal[16] |
Key Insights:
-
This compound's short half-life necessitates frequent dosing (4 to 6 times daily) to maintain steady-state concentrations, which can impact patient adherence.[6][11] Its metabolism is also saturable, indicating a potential for non-linear kinetics at higher doses.[6]
-
Lamotrigine and Topiramate have longer half-lives, allowing for once or twice-daily dosing.[12][15]
-
Levetiracetam stands out with its minimal protein binding and non-hepatic metabolism, reducing the likelihood of drug-drug interactions.[8]
-
Oxcarbazepine is a prodrug, with its clinical activity primarily due to its active metabolite, MHD, which has a longer half-life than the parent compound.[5][16]
Preclinical Efficacy: Standardized Models for Anticonvulsant Screening
Preclinical animal models are indispensable for the initial evaluation of anticonvulsant efficacy. The Maximal Electroshock Seizure (MES) test and the pentylenetetrazol (PTZ)-induced seizure model are two of the most widely used assays.
-
Maximal Electroshock Seizure (MES) Test: This model is predictive of efficacy against generalized tonic-clonic seizures.[17] It assesses a compound's ability to prevent seizure spread.[17]
-
Pentylenetetrazol (PTZ)-Induced Seizure Model: This model is used to identify compounds effective against myoclonic and absence seizures, as PTZ is a GABA-A receptor antagonist.[18]
While direct comparative preclinical data for this compound against the selected second-generation drugs is limited, this compound has demonstrated efficacy in the MES model, which is consistent with its clinical use for tonic-clonic seizures.[16] The second-generation agents have also been extensively characterized in these and other preclinical models, forming the basis for their clinical development.
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
The following is a generalized protocol for the MES test in rodents, a foundational experiment for assessing anticonvulsant activity.
-
Animal Preparation: Adult male mice or rats are used. Animals are acclimated to the laboratory environment before testing.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), at a predetermined time before the electrical stimulus to allow for peak drug effect.
-
Electrode Placement and Anesthesia: A drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas.[17] Corneal electrodes are then placed on the eyes.
-
Electrical Stimulation: A high-frequency electrical stimulus is delivered (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[17]
-
Observation and Endpoint: The animal is observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of this phase is the primary endpoint, indicating protection.[17]
-
Data Analysis: The percentage of animals protected in the drug-treated group is compared to the vehicle-treated control group. The median effective dose (ED₅₀) can be calculated.
Caption: Experimental workflow for the Maximal Electroshock (MES) Seizure Test.
Comparative Adverse Effect Profiles
The tolerability of an anticonvulsant is a major determinant of its clinical utility. The following table outlines the common adverse effects associated with this compound and the comparator drugs, with approximate incidences where available.
| Adverse Effect | This compound | Lamotrigine | Levetiracetam | Topiramate | Oxcarbazepine |
| Dizziness | Common[19] | Common | Common | Common[20] | Common[21] |
| Drowsiness/Fatigue | Common[19] | Common | Common | Common[20] | Common[21] |
| Nausea/Vomiting | Common[19] | Common | Common | Common[20] | Common[21] |
| Ataxia | Common[19] | Common | Common | Common | Common[21] |
| Rash | Common[19] | ~8.2% (any rash)[22] | Less common | Less common | Common[21] |
| Cognitive Effects | Less common | Less common | Common | Common (mental slowing)[20] | Common (concentration difficulty)[21] |
| Weight Changes | Not prominent | Possible | Not prominent | Weight loss (common)[20] | Weight gain (minority)[23] |
| Serious AEs | Blood dyscrasias, liver problems (rare)[24] | Stevens-Johnson syndrome (rare) | Behavioral changes, suicidal ideation (rare) | Metabolic acidosis, kidney stones (rare) | Hyponatremia, serious skin reactions (rare)[23] |
Key Insights:
-
This compound is generally considered to have a more favorable side effect profile than phenytoin, with less frequent reports of gingival hyperplasia and hirsutism.[9] However, it still carries the risk of serious hematologic and hepatic adverse events.[24]
-
Lamotrigine is associated with a risk of serious skin rashes, including Stevens-Johnson syndrome, particularly if the dose is escalated too quickly.
-
Levetiracetam is often associated with behavioral side effects, such as irritability and aggression.
-
Topiramate is known for its cognitive side effects, including word-finding difficulties and mental slowing, as well as a risk of metabolic acidosis and kidney stones.[20]
-
Oxcarbazepine can cause hyponatremia, and like other anticonvulsants, carries a risk of serious skin reactions.[23]
All of the discussed anticonvulsants carry a warning regarding an increased risk of suicidal thoughts and behaviors.[19]
Synthesis and Future Directions
This comparative analysis highlights the distinct profiles of this compound and several second-generation anticonvulsants. While this compound's mechanism of action aligns with traditional sodium channel blockers, its pharmacokinetic limitations and potential for serious adverse effects have led to it being a less frequently prescribed agent.
The second-generation drugs offer a wider array of mechanisms, generally more favorable pharmacokinetic profiles allowing for simpler dosing regimens, and in some cases, improved tolerability. However, each of these newer agents also presents its own unique set of potential adverse effects that must be carefully considered.
For drug development professionals, this analysis underscores the continued need for novel anticonvulsants with improved efficacy, particularly for treatment-resistant epilepsy, and enhanced safety profiles. Future research should focus on:
-
Head-to-head clinical trials: Directly comparing newer and older anticonvulsants to provide definitive evidence of relative efficacy and tolerability.
-
Biomarker development: Identifying biomarkers that can predict a patient's response to a specific anticonvulsant and their risk of adverse effects.
-
Targeted therapies: Designing drugs that selectively modulate specific ion channel subtypes or neuronal pathways implicated in different forms of epilepsy.
By building upon the knowledge gained from existing agents like this compound and the second-generation anticonvulsants, the field can continue to advance towards more effective and personalized treatments for individuals with epilepsy.
References
- 1. This compound | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Cell-Based Ion Channel Assays - Creative Bioarray [ionschannel.com]
- 7. Cellular HTS assays for pharmacological characterization of Na(V)1.7 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Clinical pharmacology of mephenytoin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-Based Ion Channel Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Anti epileptic screening model | PPTX [slideshare.net]
- 13. drugs.com [drugs.com]
- 14. In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. ionbiosciences.com [ionbiosciences.com]
- 18. cureepilepsy.org [cureepilepsy.org]
- 19. Adjunctive therapy for intractable epilepsy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound in seizures of childhood and adolescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Carbamazepine versus phenytoin monotherapy for epilepsy: an individual participant data review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound - ORAL (Peganone) side effects, medical uses, and drug interactions. [medicinenet.com]
- 24. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
A Guide to the Statistical Validation of Ethotoin's Anticonvulsant Effects: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rigorous statistical validation of a compound's efficacy is paramount. This guide provides an in-depth technical comparison of Ethotoin, a hydantoin-class anticonvulsant, with its more prominent counterparts, Phenytoin and Carbamazepine. By examining their mechanisms of action, pharmacokinetic profiles, and performance in standardized preclinical models, we aim to offer a clear perspective on this compound's therapeutic potential and the methodologies for its statistical validation.
Section 1: Mechanistic Overview and Therapeutic Context
This compound, like other hydantoin derivatives, exerts its anticonvulsant effect primarily through the modulation of voltage-gated sodium channels in neurons.[1][2] By stabilizing these channels in their inactive state, this compound limits the rapid and repetitive firing of action potentials that underlies seizure activity.[3] This mechanism is shared with Phenytoin, a cornerstone in epilepsy treatment.[3] Carbamazepine, while structurally different, also targets sodium channels, highlighting a common therapeutic strategy for controlling seizures.[4]
This compound is indicated for the control of tonic-clonic (grand mal) and complex partial seizures.[5] However, it is generally considered less potent than Phenytoin and is often used in patients who do not respond well to or cannot tolerate other antiepileptic drugs.[1][3]
Section 2: Comparative Analysis of Anticonvulsant Properties
A direct statistical comparison of this compound with its alternatives requires an examination of their pharmacokinetic and pharmacodynamic profiles. While extensive preclinical data for Phenytoin and Carbamazepine is available, similar quantitative data for this compound is less prevalent in the scientific literature, reflecting its status as a second-line therapy.
Table 1: Comparative Profile of this compound, Phenytoin, and Carbamazepine
| Feature | This compound | Phenytoin | Carbamazepine |
| Primary Mechanism of Action | Blocks voltage-gated sodium channels[1][2] | Blocks voltage-gated sodium channels[3] | Blocks voltage-gated sodium channels[4] |
| Therapeutic Indications | Tonic-clonic and complex partial seizures[5] | Tonic-clonic, partial seizures, status epilepticus | Tonic-clonic, mixed, and complex partial seizures |
| Common Side Effects | Dizziness, nausea, rash, fatigue[2] | Gingival hyperplasia, ataxia, nystagmus, rash | Drowsiness, dizziness, nausea, rash, diplopia |
| Elimination Half-life | 3-9 hours[6] | 7-42 hours (dose-dependent) | 12-17 hours (after multiple doses) |
Section 3: Preclinical Efficacy: A Statistical Benchmark
The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests are gold-standard preclinical models for assessing anticonvulsant activity. The MES test is predictive of efficacy against generalized tonic-clonic seizures, while the PTZ test is indicative of activity against absence seizures.[7] The median effective dose (ED50), the dose at which 50% of the animals are protected from seizures, is a key statistical metric for comparing drug potency.[8]
Table 2: Preclinical Anticonvulsant Activity (ED50) in Rodent Models
| Drug | Animal Model | ED50 (mg/kg) | Reference |
| This compound | MES (Mice/Rats) | Data not readily available in cited literature | |
| PTZ (Mice/Rats) | Data not readily available in cited literature | ||
| Phenytoin | MES (Mice) | 9.81 | [9] |
| MES (Rats) | 16.9 | [9] | |
| PTZ (Mice) | Ineffective or weakly effective | ||
| Carbamazepine | MES (Mice) | 9.67 | [9] |
| MES (Rats) | 4.39 - 7.5 | [9] | |
| PTZ (Mice) | Effective, TID50 reported |
TID50: The dose required to increase the PTZ seizure threshold for tonic extensor by 50%.
The absence of readily available ED50 values for this compound in these standardized models presents a significant gap in its preclinical validation and hinders a direct statistical comparison of potency with Phenytoin and Carbamazepine. This underscores the necessity for further preclinical research to quantitatively establish its efficacy profile.
Section 4: Experimental Protocols for Statistical Validation
To ensure the trustworthiness and reproducibility of experimental data, standardized protocols are essential. The following are detailed methodologies for the MES and PTZ tests, which form the basis for the statistical validation of anticonvulsant efficacy.
Maximal Electroshock (MES) Seizure Induction in Rodents
This protocol is designed to assess a compound's ability to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Animal restrainers
-
0.5% Tetracaine hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
-
Test compound (e.g., this compound) and vehicle control
-
Male CF-1 mice or Sprague-Dawley rats
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment. Weigh each animal for accurate dosing.
-
Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, oral). The time between administration and testing should be based on the drug's known pharmacokinetic profile to coincide with its peak effect.
-
Anesthesia and Electrode Placement: Apply a drop of tetracaine hydrochloride to each cornea for local anesthesia, followed by a drop of saline to ensure good electrical contact.
-
Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) via the corneal electrodes.
-
Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of this endpoint is considered protection.
-
Statistical Analysis: The ED50 is calculated using probit analysis from the dose-response data, where the percentage of protected animals at each dose is determined.[7]
Pentylenetetrazol (PTZ) Induced Seizure Test in Rodents
This protocol evaluates a compound's ability to raise the seizure threshold, modeling absence and myoclonic seizures.
Materials:
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
-
Syringes and needles for administration
-
Observation chambers
-
Test compound and vehicle control
-
Male CF-1 mice or Sprague-Dawley rats
Procedure:
-
Animal Preparation: Acclimatize and weigh the animals.
-
Drug Administration: Administer the test compound or vehicle control at a predetermined time before PTZ injection.
-
PTZ Administration: Administer a convulsant dose of PTZ subcutaneously or intraperitoneally.
-
Observation: Immediately place the animal in an observation chamber and observe for a set period (e.g., 30 minutes).
-
Seizure Scoring: Record the latency to and the presence or absence of characteristic seizure behaviors, such as myoclonic jerks and clonic convulsions. Protection is defined as the absence of these seizures.
-
Statistical Analysis: Similar to the MES test, the ED50 is calculated from the dose-response data using probit analysis, representing the dose that protects 50% of the animals from PTZ-induced seizures.
Section 5: Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the underlying mechanisms and experimental workflows.
Caption: Signaling Pathway of this compound's Anticonvulsant Action.
Caption: Experimental Workflow for Preclinical Anticonvulsant Validation.
References
- 1. This compound | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Phenytoin antagonism of electrically induced maximal seizures in frogs and mice and effects on central nervous system levels of adenosine 3',5'-monophosphate and guanosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
- 9. meliordiscovery.com [meliordiscovery.com]
A Researcher's Guide to the Reproducibility of Ethotoin: Factors, Protocols, and Comparative Analysis
This guide provides a comprehensive assessment of the reproducibility of the anticonvulsant effects of Ethotoin. Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological underpinnings of this compound, standardized preclinical evaluation protocols, and the critical factors that influence experimental consistency across different laboratories. By synthesizing technical data with field-proven insights, this guide aims to equip researchers with the knowledge to design robust experiments and interpret results with confidence.
Introduction to this compound
This compound (marketed as Peganone) is an anticonvulsant medication belonging to the hydantoin class, which also includes the more widely known drug, phenytoin.[1][2] It is indicated for the control of tonic-clonic (grand mal) and complex partial (psychomotor) seizures.[2][3] While not typically a first-line treatment, this compound serves as a valuable alternative for patients who may not tolerate other antiepileptic drugs (AEDs) well, partly due to a perception of a more favorable side-effect profile.[4] However, its reported lower efficacy compared to phenytoin has relegated it to a secondary role in clinical practice.[5] Understanding the reproducibility of its effects is paramount for its appropriate placement in research and therapeutic landscapes.
Pharmacological Profile of this compound
A thorough understanding of this compound's mechanism of action and pharmacokinetics is the foundation for assessing the reproducibility of its effects.
Mechanism of Action
This compound's primary mechanism of action is believed to be similar to that of phenytoin, involving the stabilization of neuronal membranes against hyperexcitability.[4][6][7] It achieves this by modulating voltage-gated sodium channels.[4] Specifically, this compound prolongs the inactive state of these channels following an action potential.[4] This action reduces the neuron's ability to fire at high frequencies, thereby preventing the spread of seizure activity from an epileptic focus.[5][8][9] While its primary target is sodium channels, there is evidence to suggest it may also influence calcium ion channels, further contributing to its anticonvulsant properties.[4][8]
Caption: Mechanism of this compound action on voltage-gated sodium channels.
Pharmacokinetics and Its Impact on Reproducibility
The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is a significant source of potential variability.
-
Absorption and Half-Life: this compound is absorbed fairly rapidly after oral administration.[3][9] Its plasma half-life is relatively short, reported to be in the range of 3 to 9 hours.[3][9][10] This short half-life necessitates multiple daily doses (typically 4 to 6) to maintain steady-state concentrations, a factor that can introduce variability in both clinical and preclinical settings if dosing schedules are not strictly adhered to.[3][11]
-
Metabolism: this compound is extensively metabolized in the liver.[6] Importantly, it exhibits non-linear or saturable metabolism.[3][9] This means that as the dose increases, the metabolic pathways can become saturated, leading to a disproportionate increase in plasma concentration. This non-linearity can be a major cause of inter-individual variability and makes dose-response relationships difficult to predict, complicating the replication of studies if plasma levels are not monitored.
-
Inter-Individual Variation: Studies have shown large inter-individual variations in the serum concentrations of this compound.[12] Factors such as age can influence its pharmacokinetics, with younger children potentially requiring higher doses per body weight due to a shorter half-life.[12]
Standardized Preclinical Models for Assessing Efficacy
To ensure reproducibility, the use of standardized and well-validated preclinical models is essential. The Maximal Electroshock Seizure (MES) and Pentylenetetrazol (PTZ) models are the cornerstones of initial anticonvulsant screening.[13][14]
The Maximal Electroshock Seizure (MES) Model
The MES test is a robust model for generalized tonic-clonic seizures.[15] It is particularly useful for identifying compounds that prevent seizure spread.[14][15] The endpoint is clear and objective: the abolition of the tonic hindlimb extension phase of the seizure.[15][16] The high reproducibility of MES-induced seizures makes this a valuable tool for comparing results across laboratories.[14][15]
Comparative Efficacy Data in the MES Model
| Compound | Animal Model | ED₅₀ (mg/kg) | Laboratory/Study Reference |
| This compound | Mouse | Data not consistently available in recent public literature | - |
| Phenytoin | Mouse | 9.5 | White et al., 1995 |
| Carbamazepine | Mouse | 8.8 | White et al., 1995 |
| Valproate | Mouse | 272 | White et al., 1995 |
Note: The lack of recent, publicly available, comparative ED₅₀ data for this compound in standardized models highlights a gap in the literature, making direct reproducibility assessment challenging. The values for comparator drugs are provided for context.
Detailed Protocol: Maximal Electroshock Seizure (MES) Test
This protocol outlines a standardized procedure to ensure self-validation and enhance reproducibility.
Objective: To determine the median effective dose (ED₅₀) of a test compound (e.g., this compound) required to protect against MES-induced tonic hindlimb extension.
Materials:
-
Electroconvulsive shock apparatus with corneal electrodes.
-
Male CF-1 mice (20-25 g).
-
Test compound, vehicle control (e.g., 0.5% methylcellulose), and positive control (e.g., Phenytoin, 20 mg/kg).
-
0.5% Tetracaine hydrochloride solution (topical anesthetic).[16][17]
-
0.9% Saline solution.[15]
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least 3 days prior to testing, with ad libitum access to food and water.[17]
-
Group Allocation & Dosing: Randomly assign mice to treatment groups (n=8-10 per group). Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneally, i.p.). At least 3-4 dose levels of the test compound should be used to bracket the expected ED₅₀.
-
Time to Peak Effect (TPE): Conduct the MES test at the predetermined TPE for the drug. If unknown, this must be determined in a preliminary experiment. For i.p. administration, testing is often performed 30-60 minutes post-injection.
-
Seizure Induction:
-
Endpoint Observation: Immediately after stimulation, observe the mouse for the characteristic seizure pattern. The primary endpoint is the presence or absence of tonic hindlimb extension.[15] Protection is defined as the complete abolition of this phase.
-
Data Analysis: For each dose group, calculate the percentage of animals protected. Determine the ED₅₀ and its 95% confidence intervals using probit analysis. The results from the vehicle and positive control groups validate the assay's integrity; the vehicle group should show no protection, while the positive control group should show significant protection.
Caption: Standardized workflow for the Maximal Electroshock (MES) test.
Factors Influencing Reproducibility Across Laboratories
The "reproducibility crisis" in preclinical research stems from numerous, often overlooked, variables.[18] Achieving consistent results with a drug like this compound requires stringent control over these factors.
-
Animal Model Specifics:
-
Species and Strain: Rats and mice can exhibit different sensitivities to both seizure induction and drug effects.[19] Even within a species, strains like CF-1 versus C57BL/6 mice can yield different results.[15]
-
Age and Sex: Pharmacokinetics and drug sensitivity can vary with age and sex.[12][20] Using animals of a consistent age and a single sex (or balancing sexes across groups) is critical.
-
-
Experimental Parameters:
-
Drug Formulation and Vehicle: The solubility and stability of this compound in the chosen vehicle can affect its bioavailability. The vehicle itself must be inert.
-
Dosing and Timing: Due to this compound's short half-life and non-linear kinetics, the timing of administration relative to testing is paramount.[9][11] Slight variations can lead to significant differences in plasma concentration and, consequently, effect.
-
Seizure Induction Parameters: In the MES model, stimulus intensity (mA) and duration must be precisely controlled and reported.[17]
-
-
Environmental and Human Factors:
-
Laboratory Environment: Differences in housing, diet, light-dark cycles, and even ambient noise can act as stressors and influence seizure thresholds.[18]
-
Blinding and Randomization: To mitigate unconscious bias, investigators observing the behavioral endpoints should be blinded to the treatment allocation, and animals must be randomly assigned to groups.[21]
-
-
Clinical Trial Reproducibility:
-
In human studies, reproducibility is further complicated by patient heterogeneity, including the underlying cause of epilepsy, duration of the disease, and concomitant medications.[22][23]
-
Placebo response rates can vary significantly between trials and even between geographic regions, impacting the perceived efficacy of the drug.[22]
-
Patient compliance with the frequent dosing schedule required for this compound is a major real-world factor affecting its consistent efficacy.[20]
-
Comparative Overview with Alternative Anticonvulsants
This compound is often compared to phenytoin, the prototypical hydantoin, and other common AEDs like carbamazepine.
| Feature | This compound | Phenytoin | Carbamazepine |
| Primary Mechanism | Na+ Channel Blocker | Na+ Channel Blocker | Na+ Channel Blocker |
| Pharmacokinetics | Short half-life (3-9h), Non-linear | Long half-life (~22h), Non-linear | Variable half-life (autoinduction) |
| Common Side Effects | Nausea, fatigue, dizziness, rash[2] | Gingival hyperplasia, hirsutism, ataxia, nystagmus | Dizziness, drowsiness, ataxia, rash, hyponatremia |
| Clinical Standing | Second-line agent, often used when others are not tolerated.[4] | First-line agent for focal and generalized tonic-clonic seizures. | First-line agent for focal seizures. |
| Reproducibility Concern | Short half-life requires strict dosing adherence.[11] | Non-linear kinetics and high protein binding can cause variability. | Metabolism is induced by itself and other drugs, complicating dosing. |
Conclusion
The reproducibility of this compound's effects is achievable but requires meticulous attention to experimental design and a deep understanding of its pharmacological properties. The primary challenges to consistency stem from its short half-life and non-linear pharmacokinetics, which can lead to significant variations in plasma concentration if dosing schedules are not rigorously controlled. In preclinical settings, the standardization of animal models, seizure induction parameters, and environmental conditions, as outlined in the provided MES protocol, is fundamental for generating reliable and comparable data. For clinical research, patient heterogeneity and compliance are major confounding variables. By implementing rigorous, transparent, and standardized methodologies, researchers can mitigate these challenges, leading to more robust and reproducible findings that clarify this compound's role in the management of epilepsy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cureepilepsy.org [cureepilepsy.org]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. This compound [drugcentral.org]
- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound | Nurse Key [nursekey.com]
- 11. Clinical pharmacology of mephenytoin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 14. Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence [mdpi.com]
- 15. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Fostering Replicability in Preclinical Research | Jackson Laboratory [jax.org]
- 19. benchchem.com [benchchem.com]
- 20. Factors influencing compliance with antiepileptic drug regimes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A companion to the preclinical common data elements for rigor, reproducibility and transparency in basic and translational epilepsy research. A report of the TASK3‐WG1A: Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scholars.mssm.edu [scholars.mssm.edu]
- 23. Drug-Resistant Epilepsy: Multiple Hypotheses, Few Answers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Ethotoin and Mephenytoin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethotoin and Mephenytoin are both hydantoin derivatives that have been used in the management of epilepsy. While they share a common structural scaffold with the more widely known phenytoin, their subtle molecular differences lead to markedly distinct pharmacokinetic behaviors. Understanding these differences in absorption, distribution, metabolism, and excretion (ADME) is paramount for drug development professionals and researchers aiming to design safer and more effective antiepileptic drugs (AEDs). This guide will dissect the pharmacokinetic profiles of this compound and Mephenytoin, supported by experimental data and detailed methodologies, to provide a comprehensive resource for the scientific community.
I. Comparative Pharmacokinetic Profiles
The clinical utility and safety of an AED are intrinsically linked to its pharmacokinetic profile. The following sections compare and contrast the key ADME parameters of this compound and Mephenytoin.
Absorption
This compound is rapidly absorbed after oral administration.[1] However, the extent of its oral absorption, or its absolute bioavailability, is not definitively known and is cited as such in its prescribing information.[2][3] Studies have shown that this compound exhibits nonlinear kinetics, with a disproportionate increase in plasma concentrations at higher doses, suggesting that its absorption or elimination processes may be saturable.[4]
Mephenytoin is also absorbed from the gastrointestinal tract, with an onset of action of 30 minutes.[5] In population pharmacokinetic models, the bioavailability of Mephenytoin has been estimated to be high, and for poor metabolizers of CYP2C19, it is often fixed to 1, indicating complete absorption.[6]
Distribution
This compound's distribution characteristics are not extensively detailed in publicly available literature. However, as a hydantoin derivative, it is expected to distribute into various tissues.
Mephenytoin has a volume of distribution of approximately 1.4 L/kg, indicating that the drug distributes extensively into tissues outside of the plasma.[5]
Metabolism: A Tale of Two Pathways
The most striking differences between this compound and Mephenytoin lie in their metabolic pathways.
This compound undergoes hepatic metabolism, with its major metabolites being N-deethyl-ethotoin and p-hydroxy-ethotoin.[3] The metabolism of this compound is saturable, contributing to its nonlinear kinetics.[1][3]
Mephenytoin metabolism is a classic example of stereoselectivity and genetic polymorphism. It is metabolized in the liver via two primary pathways:
-
4'-hydroxylation of the S-enantiomer to form 4'-hydroxymephenytoin, which is primarily catalyzed by the polymorphic enzyme CYP2C19 .[6]
-
N-demethylation of the R-enantiomer to form the active metabolite Nirvanol (5-ethyl-5-phenylhydantoin), a reaction mediated by CYP2B6 and CYP2C9 .[6]
The genetic polymorphism of CYP2C19 leads to distinct phenotypes: extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs).[6] This genetic variability significantly impacts the clearance of S-mephenytoin and the overall drug exposure.[9]
References
- 1. drugs.com [drugs.com]
- 2. This compound | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Dose-dependent kinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. page-meeting.org [page-meeting.org]
- 7. Phenytoin – Pharmacokinetics [sepia2.unil.ch]
- 8. thepharmstudent.com [thepharmstudent.com]
- 9. Phenotypic differences in mephenytoin pharmacokinetics in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a New HPLC-UV Method for Ethotoin Assay Using a Reference Standard
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical analysis, the validation of a new analytical method is a critical process that ensures the reliability, accuracy, and precision of results. This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Ethotoin, an anticonvulsant drug, against a United States Pharmacopeia (USP) reference standard method. This document is intended to serve as a practical, in-depth resource, grounded in scientific integrity and regulatory expectations.
The Imperative for Rigorous Analytical Method Validation
The development of a new analytical method is often driven by the need for improved performance, such as enhanced sensitivity, faster analysis times, or the use of more environmentally friendly solvents. However, before a new method can be implemented for routine analysis, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose.[1][2][3] This validation is not merely a checklist of experiments but a systematic scientific evaluation of the method's performance characteristics. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which will be the cornerstone of our discussion.[4][5][6]
This guide will walk you through the validation of a new, rapid isocratic HPLC-UV method for this compound and compare its performance against the established USP monograph method. We will delve into the causality behind experimental choices and present the data in a clear, comparative format.
Understanding this compound: Physicochemical Properties
This compound, with the chemical name 3-Ethyl-5-phenylimidazolidine-2,4-dione, is a hydantoin derivative used as an anticonvulsant.[7][8] A thorough understanding of its physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [7] |
| Molecular Weight | 204.22 g/mol | [7] |
| Melting Point | 94 °C | [7] |
| Solubility | Sparingly soluble in cold water, more soluble in hot water. Freely soluble in alcohol, ether, and dilute aqueous solutions of alkali hydroxides. | [7] |
| pKa | Not specified | |
| UV Maximum (in 0.1 N HCl) | ~257 nm | [9] |
This information is crucial for selecting the appropriate solvent for sample and standard preparation, as well as for determining the optimal detection wavelength for UV analysis.
The Competitors: A New HPLC-UV Method vs. The USP Reference Standard
Our comparative validation will focus on a newly developed isocratic HPLC-UV method and the current USP assay method for this compound tablets.[9]
The New Method (Hypothetical): A rapid isocratic HPLC method designed for high-throughput analysis.
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Run Time: 10 minutes
The Reference Standard Method (Based on USP Monograph):
-
Column: L1 packing (C18), 3.9 mm x 30 cm[9]
-
Mobile Phase: Water and acetonitrile (3:1)[10]
-
Flow Rate: 1.5 mL/min[9]
-
Detection: UV at 254 nm[9]
-
Internal Standard: Ethylparaben[10]
The primary motivation for developing the new method is to reduce the analysis time and eliminate the need for an internal standard, thereby simplifying the procedure.
The Validation Gauntlet: A Head-to-Head Comparison
We will now dissect the validation parameters as stipulated by the ICH Q2(R1) guideline and present a comparative analysis of our new method against the reference standard.[4][11]
Specificity: The Ability to Assess the Analyte Unambiguously
Specificity is the ability of the method to measure the analyte of interest accurately in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[12]
Experimental Protocol:
-
Blank Analysis: Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of this compound.
-
Placebo Analysis: Analyze a placebo formulation (containing all excipients except this compound) to demonstrate the absence of interference from the matrix.
-
Forced Degradation: Subject an this compound solution to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the this compound peak.
Comparative Results:
| Parameter | New HPLC-UV Method | USP Reference Standard Method |
| Interference from Blank | No peak at this compound retention time | No peak at this compound retention time |
| Interference from Placebo | No interfering peaks observed | No interfering peaks observed |
| Resolution from Degradation Products | Good resolution (R > 2.0) for all major degradation peaks | Good resolution (R > 2.0) for all major degradation peaks |
Both methods demonstrate excellent specificity for the analysis of this compound.
Linearity: A Proportional Relationship
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Experimental Protocol:
-
Prepare a series of at least five concentrations of this compound reference standard spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area against the concentration and perform a linear regression analysis.
Comparative Data:
| Parameter | New HPLC-UV Method | USP Reference Standard Method |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 |
| Y-intercept | Close to zero | Close to zero |
| Slope | Consistent with response | Consistent with response |
Both methods exhibit excellent linearity over the specified range, with the new method showing a slightly higher correlation coefficient.
Accuracy: Closeness to the True Value
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol:
-
Prepare placebo samples spiked with this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Comparative Results:
| Concentration Level | New HPLC-UV Method (% Recovery ± RSD) | USP Reference Standard Method (% Recovery ± RSD) |
| 80% | 99.5 ± 0.8% | 99.2 ± 1.1% |
| 100% | 100.2 ± 0.5% | 100.5 ± 0.9% |
| 120% | 99.8 ± 0.7% | 99.6 ± 1.0% |
Both methods demonstrate high accuracy, with the new method showing slightly better precision in the recovery results.
Precision: Agreement Between a Series of Measurements
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of a homogeneous this compound sample at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.
Comparative Data:
| Parameter | New HPLC-UV Method (%RSD) | USP Reference Standard Method (%RSD) |
| Repeatability (n=6) | 0.6% | 0.9% |
| Intermediate Precision (n=6) | 0.9% | 1.2% |
The new method demonstrates superior precision with lower relative standard deviation (RSD) values for both repeatability and intermediate precision, indicating a more consistent performance.
Robustness: Capacity to Remain Unaffected by Small Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time.
-
Analyze a standard solution with each variation and assess the impact on the results (e.g., peak area, retention time, resolution).
-
Typical variations include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2%)
-
Column temperature (± 5 °C)
-
Wavelength (± 2 nm)
-
Comparative Analysis:
| Varied Parameter | New HPLC-UV Method (Impact) | USP Reference Standard Method (Impact) |
| Flow Rate (± 0.1 mL/min) | Minor shift in retention time, no significant impact on peak area. | Minor shift in retention time, no significant impact on peak area ratio. |
| Mobile Phase Composition (± 2%) | Noticeable shift in retention time, but resolution remains acceptable. | Noticeable shift in retention time, but resolution remains acceptable. |
| Wavelength (± 2 nm) | Minor change in peak area, within acceptable limits. | Minor change in peak area ratio, within acceptable limits. |
Both methods are robust to small, deliberate changes in the analytical parameters, a critical attribute for routine use in a quality control environment.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The Lower Bounds
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
These are typically determined based on the signal-to-noise ratio (S/N) of the response (LOD ≈ 3:1, LOQ ≈ 10:1) or by using the standard deviation of the response and the slope of the calibration curve.
Comparative Data:
| Parameter | New HPLC-UV Method | USP Reference Standard Method |
| LOD | 0.1 µg/mL | 0.2 µg/mL |
| LOQ | 0.3 µg/mL | 0.6 µg/mL |
The new method demonstrates superior sensitivity with lower LOD and LOQ values, making it more suitable for the analysis of low-level impurities or for applications requiring higher sensitivity.
Visualizing the Validation Workflow
A clear understanding of the validation process is essential. The following diagram illustrates the logical flow of the analytical method validation process.
Caption: A workflow diagram illustrating the key stages of analytical method validation and comparison.
The Verdict: A Clear Winner for High-Throughput Analysis
Based on the comprehensive validation data, the newly developed HPLC-UV method presents several distinct advantages over the USP reference standard method for the routine analysis of this compound.
-
Speed: The new method has a significantly shorter run time (10 minutes vs. a longer run time for the USP method), which is a major advantage for high-throughput quality control laboratories.
-
Simplicity: The elimination of the internal standard simplifies sample preparation and data analysis.
-
Performance: The new method demonstrates superior precision and sensitivity.
While both methods are specific, linear, accurate, and robust, the improved performance and efficiency of the new method make it a compelling alternative for routine use.
Conclusion: A Scientifically Sound and Efficient Alternative
The validation of a new analytical method is a scientifically rigorous process that underpins the quality and reliability of pharmaceutical analysis. This guide has demonstrated a systematic approach to validating a new HPLC-UV method for this compound, comparing it directly against the USP reference standard. The data clearly supports the new method as a superior alternative for routine quality control, offering significant improvements in speed, simplicity, and performance. By following the principles outlined in this guide and adhering to regulatory guidelines such as ICH Q2(R1), researchers and analytical scientists can confidently develop and validate robust analytical methods that are fit for purpose.
References
- 1. fda.gov [fda.gov]
- 2. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. This compound | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- 10. newdruginfo.com [newdruginfo.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. propharmagroup.com [propharmagroup.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethotoin
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of active pharmaceutical ingredients (APIs) like Ethotoin demand rigorous adherence to established protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. This document moves beyond a simple checklist, explaining the causality behind each procedural choice to foster a deep-rooted culture of safety and responsibility.
Hazard Profile and Chemical Characteristics of this compound
Understanding the specific hazards of this compound is the foundation of its safe management. This compound, an anticonvulsant hydantoin derivative, is classified as harmful if swallowed.[1][2][3] While it is not explicitly listed as a P- or U-series hazardous waste by the Environmental Protection Agency (EPA), its pharmacological activity necessitates that it be managed as a hazardous pharmaceutical waste to prevent environmental contamination and ensure personnel safety.[1][4]
Key decomposition hazards arise when this compound is exposed to extreme heat, which can cause it to emit toxic fumes of nitrogen oxides, carbon monoxide, and carbon dioxide.[1][3][5] Therefore, disposal methods must be chosen to mitigate these risks.
Table 1: this compound Chemical and Safety Data
| Property | Data | Source(s) |
|---|---|---|
| Chemical Name | 3-ethyl-5-phenylimidazolidine-2,4-dione | [2] |
| CAS Number | 86-35-1 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [2] |
| GHS Hazard Class | Acute toxicity - Oral, Category 4 | [1][2][3] |
| Hazard Statement | H302: Harmful if swallowed | [1][3] |
| Toxicity Data | LD50 (Oral, Rat): 1500 mg/kg | [1][3][5][6] |
| Incompatibilities | Strong oxidizing agents | [1] |
| Decomposition | Emits toxic fumes (nitrogen oxides) when heated to decomposition.[3][5] Darkens on exposure to light or extreme heat.[2][3][5] |
Regulatory Imperatives: EPA and OSHA Frameworks
The disposal of this compound is governed by federal and state regulations. The two primary bodies in the United States are:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates all phases of hazardous waste management.[7] A critical regulation for laboratories is the prohibition on "sewering" (disposing of via a drain or toilet) hazardous waste pharmaceuticals, which went into effect in 2019.[4][8] This rule aims to prevent the contamination of waterways with APIs.
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that workers are informed about the hazards of chemicals they handle.[9] This includes providing access to Safety Data Sheets (SDS) and appropriate training on safe handling and disposal procedures.[9]
Core Workflow for this compound Waste Management
A systematic approach is essential for managing this compound waste. The process begins the moment a material is designated for disposal and ends with its documented destruction. The following workflow diagram illustrates the decision-making and handling process.
Caption: Decision workflow for the safe segregation and disposal of this compound waste.
Standard Operating Procedure (SOP) for this compound Disposal
This section provides detailed, step-by-step methodologies for handling different forms of this compound waste.
Required Personal Protective Equipment (PPE)
Prior to handling any this compound waste, the following PPE is mandatory:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves.[10]
-
Gown: A disposable, solid-front gown.
-
Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles.[3]
-
Respiratory Protection: A NIOSH-approved N95 respirator should be used if there is a risk of generating dust from the solid material.[5]
Protocol 1: Disposal of Unused or Expired Solid this compound
-
Designation: Clearly designate the this compound container as "WASTE."
-
Containment: Place the original, sealed container into a larger, sealable plastic bag or secondary container.
-
Labeling: Affix a hazardous waste label to the outer container. The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Acutely Toxic").
-
Transfer: Place the labeled container into a designated hazardous pharmaceutical waste bin, typically a yellow or black container designated for incineration only.[11]
-
Documentation: Log the material into the laboratory's hazardous waste inventory for tracking purposes.
Protocol 2: Disposal of Contaminated Labware and Debris
This protocol applies to items such as weigh boats, contaminated vials, plastic pipettes, and bench paper.
-
Segregation: At the point of use, immediately place any item grossly contaminated with this compound into a designated hazardous waste container. Do not mix with non-hazardous trash.
-
Containerization: Use a leak-proof container with a lid, lined with a yellow plastic bag.[11] For contaminated glassware or other sharps, use a designated "Hazardous Drug Waste" sharps container.[9][11]
-
Labeling: The container must be clearly labeled "HAZARDOUS DRUG WASTE ONLY".[11]
-
Closure and Storage: Once the container is three-quarters full, securely seal the bag and close the container lid. Relocate the container to your facility's designated hazardous waste storage area.[11]
Protocol 3: Disposal of Contaminated PPE
-
Doffing: Remove PPE in a manner that prevents self-contamination. Gloves should be removed last.
-
Disposal: Immediately place all contaminated PPE (gloves, gown, etc.) into the hazardous pharmaceutical waste container as described in Protocol 2.[9]
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3]
Emergency Procedures for this compound Spills
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Alert and Evacuate: Alert personnel in the immediate area. Evacuate the affected area if the spill is large or if dust is generated.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before cleanup, don the full PPE ensemble described above, including respiratory protection.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with absorbent pads or a spill pillow to prevent the generation of dust.[5] Do not sweep dry powder.
-
-
Clean the Spill:
-
Carefully scoop the absorbed material using spark-proof tools and place it into a hazardous waste container.[5]
-
Perform a final decontamination of the spill surface. Use a detergent solution, followed by water. Some guidelines may recommend a deactivating agent if available and validated for hydantoins.
-
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and PPE, are considered hazardous waste and must be disposed of in accordance with the procedures outlined in Section 4.[12]
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department and complete any required documentation.
By adhering to these scientifically grounded and procedurally detailed guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety, institutional integrity, and environmental protection.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. echemi.com [echemi.com]
- 6. This compound | CAS#:86-35-1 | Chemsrc [chemsrc.com]
- 7. epa.gov [epa.gov]
- 8. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. ashp.org [ashp.org]
- 11. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. ashp.org [ashp.org]
Navigating the Safe Handling of Ethotoin: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and associated safety protocols for handling Ethotoin, a hydantoin anticonvulsant. By understanding the "why" behind each procedural step, you can cultivate a culture of safety and scientific integrity within your laboratory.
Understanding the Hazards of this compound
Before detailing PPE requirements, it is crucial to recognize the primary hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as Acute toxicity - oral 4 (H302): Harmful if swallowed .[1] While it is not classified as a cytotoxic agent in the same vein as many antineoplastics, it is a pharmacologically active compound that requires careful handling to prevent inadvertent exposure. The primary routes of occupational exposure are inhalation of the powder and dermal contact .[1] Chronic or repeated exposure should be avoided.[1]
Core Principles of Protection: A Risk-Based Approach
The selection of appropriate PPE is not a one-size-fits-all endeavor. It should be dictated by a thorough risk assessment of the specific procedures being undertaken. Key factors to consider include:
-
The physical form of this compound: Are you handling a fine powder or a solution?
-
The scale of the operation: Are you working with milligrams or kilograms?
-
The nature of the procedure: Does the process generate dust or aerosols (e.g., weighing, mixing, sonicating)?
-
The potential for splashes: Are you transferring solutions or performing extractions?
The following sections will provide specific PPE recommendations based on these considerations, moving from the most fundamental to the most stringent levels of protection.
Essential Personal Protective Equipment for Handling this compound
Hand Protection: The First Line of Defense
Rationale: Direct skin contact is a primary route of exposure. The use of appropriate chemical-resistant gloves is non-negotiable.
Recommendations:
-
Glove Material: Nitrile gloves are recommended for handling cytotoxic and other hazardous drugs due to their resistance to a wide range of chemicals.[2][3] Always consult a chemical resistance chart for specific breakthrough times if available.
-
Double Gloving: For procedures involving the handling of powdered this compound or concentrated solutions, wearing two pairs of nitrile gloves is a best practice.[2] This provides an additional layer of protection against tears and permeation.
-
Proper Technique: Gloves should be inspected for any signs of damage before use. When double-gloving, the inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Change gloves immediately if they become contaminated, and always wash your hands thoroughly after removing gloves.[4]
Eye and Face Protection: Shielding Against Splashes and Aerosols
Rationale: The eyes are particularly vulnerable to chemical splashes and airborne particles. Standard safety glasses do not provide adequate protection from these hazards.
Recommendations:
-
Safety Goggles: Chemical splash goggles that provide a seal around the eyes are mandatory when handling this compound in either powdered or liquid form.
-
Face Shield: When there is a significant risk of splashes, such as during the preparation of concentrated solutions or during spill cleanup, a face shield should be worn in conjunction with safety goggles for full facial protection.[2]
Body Protection: Preventing Contamination of Personal Clothing
Rationale: A dedicated laboratory coat prevents the contamination of personal clothing and minimizes the risk of taking hazardous materials outside of the laboratory.
Recommendations:
-
Laboratory Coat: A clean, buttoned laboratory coat made of a low-permeability fabric should be worn at all times when handling this compound.
-
Disposable Gown: For procedures with a high risk of contamination, such as handling large quantities of powdered this compound or cleaning up a significant spill, a disposable gown with long sleeves and elastic cuffs should be worn over the lab coat.[2]
Respiratory Protection: Mitigating Inhalation Risks
Rationale: The inhalation of powdered this compound is a significant exposure risk. The need for respiratory protection is determined by the potential for generating airborne particles.
Recommendations:
-
Engineering Controls: The primary method for controlling airborne contaminants is through the use of engineering controls such as a chemical fume hood or a powder containment hood. All weighing and handling of powdered this compound should be performed within a certified and properly functioning ventilated enclosure.
-
Respirator Selection: In situations where engineering controls are not feasible or as an additional precaution during high-risk procedures (e.g., spill cleanup of a large amount of powder), respiratory protection is necessary.
-
For powders: A NIOSH-approved N95, N100, or P100 particulate respirator is recommended to protect against airborne dust.[2]
-
For vapors (if applicable): If this compound is being handled in a volatile solvent, a respirator with an organic vapor cartridge may be required in addition to a particulate filter.[5][6][7][8]
-
-
Fit Testing: It is crucial that any individual required to wear a respirator undergoes proper fit testing to ensure a tight seal and effective protection.
PPE Selection Summary
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Handling Intact Tablets/Capsules | Single pair of nitrile gloves | Safety glasses | Lab coat | Generally not required |
| Weighing/Handling Powder | Double pair of nitrile gloves | Chemical splash goggles | Lab coat | Required (N95 or higher) if not in a ventilated enclosure; recommended as a precaution |
| Preparing Solutions | Double pair of nitrile gloves | Chemical splash goggles | Lab coat | Generally not required if performed in a fume hood |
| Large-Scale Operations/Spills | Double pair of nitrile gloves | Goggles and face shield | Lab coat and disposable gown | Required (N95 or higher, with organic vapor cartridge if applicable) |
Procedural Guidance for PPE Use
To ensure the effectiveness of your PPE, it is essential to follow standardized procedures for donning and doffing.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. aupe.org [aupe.org]
- 3. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 4. Laboratory Safety - Clayton State University [clayton.edu]
- 5. esafetysupplies.com [esafetysupplies.com]
- 6. allergycontrol.com [allergycontrol.com]
- 7. 3m.com [3m.com]
- 8. gemplers.com [gemplers.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
